molecular formula C22H21F3N6O2 B15610410 CC-90003

CC-90003

Número de catálogo: B15610410
Peso molecular: 458.4 g/mol
Clave InChI: ILUKRINUNLAVMH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

CC-90003 is a useful research compound. Its molecular formula is C22H21F3N6O2 and its molecular weight is 458.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N6O2/c1-5-18(32)28-17-8-12(2)6-7-15(17)29-20-14(22(23,24)25)11-27-21(31-20)30-16-9-19(33-4)26-10-13(16)3/h5-11H,1H2,2-4H3,(H,28,32)(H2,26,27,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUKRINUNLAVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC=C2C(F)(F)F)NC3=CC(=NC=C3C)OC)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CC-90003: An In-Depth Technical Guide on the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CC-90003 is a potent and selective, orally bioavailable, irreversible inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2).[1] By covalently binding to a cysteine residue within the ATP-binding site of ERK1/2, this compound effectively blocks the kinase activity, leading to the inhibition of the downstream signaling cascade of the mitogen-activated protein kinase (MAPK) pathway.[2][3] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many human cancers, particularly those with BRAF or RAS mutations.[2][4] Preclinical studies have demonstrated the anti-proliferative activity of this compound in various cancer cell lines and in vivo tumor models.[4][5] However, a Phase Ia clinical trial in patients with relapsed or refractory BRAF or RAS-mutant tumors was terminated due to a lack of objective responses, an unfavorable pharmacokinetic profile, and unanticipated neurotoxicity.[1] This guide provides a comprehensive overview of the mechanism of action of this compound, summarizing key preclinical and clinical data, and detailing the experimental protocols used for its characterization.

Core Mechanism of Action: Irreversible Inhibition of ERK1/2

This compound acts as a covalent inhibitor of ERK1 and ERK2, which are the terminal kinases in the MAPK/ERK signaling cascade.[4] The MAPK pathway is a highly conserved signaling module that transduces extracellular signals from growth factors and mitogens to the nucleus, ultimately regulating gene expression and critical cellular processes.[4]

The MAPK/ERK Signaling Pathway

The canonical MAPK/ERK pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface. This leads to the recruitment and activation of the small GTPase RAS. Activated RAS then recruits and activates the RAF family of serine/threonine kinases (A-RAF, B-RAF, and C-RAF). RAF kinases, in turn, phosphorylate and activate the dual-specificity kinases MEK1 and MEK2. Finally, activated MEK1/2 phosphorylate and activate ERK1 and ERK2 on specific threonine and tyrosine residues (Thr202/Tyr204 in ERK1 and Thr185/Tyr187 in ERK2).[4]

Activated ERK1/2 can then phosphorylate a plethora of cytoplasmic and nuclear substrates, including transcription factors, leading to changes in gene expression that promote cell proliferation, prevent apoptosis, and facilitate differentiation.[4] Dysregulation of this pathway, often through activating mutations in BRAF or RAS, is a major driver of oncogenesis in a variety of cancers.[4]

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Substrates (e.g., Transcription Factors) ERK->Downstream CC90003 This compound CC90003->ERK Covalent Inhibition Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation

Figure 1: The MAPK/ERK Signaling Pathway and the inhibitory action of this compound.
Covalent Binding to ERK1/2

This compound was designed to form a covalent bond with a non-catalytic cysteine residue located in the ATP-binding pocket of both ERK1 and ERK2.[2] This irreversible binding locks the kinase in an inactive conformation, thereby preventing the phosphorylation of its downstream substrates.[2] Mass spectrometry analysis has confirmed that this compound covalently binds to Cys183 of ERK1 and Cys164 of ERK2.[2]

Preclinical Data

The preclinical activity of this compound was extensively characterized through a series of in vitro and in vivo studies.

Kinase Selectivity

The selectivity of this compound was evaluated against a large panel of kinases to determine its specificity for ERK1/2.

Assay TypeTotal Kinases TestedKinases with >80% Inhibition by 1 µM this compoundOff-Target Kinases with >80% Inhibition
258-Kinase Biochemical Assay25817Not specified in detail, but further analysis identified KDR, FLT3, and PDGFRα as significant off-targets.[4]
ActivX Cellular Kinase Screening (A375 cells)1945 (ERK1, ERK2, MKK4, MKK6, FAK)MKK4, MKK6, FAK[4]
Combined Assays (Biochemical, Cellular, Mass Spectrometry)347ERK1, ERK2, KDR, FLT3, PDGFRαKDR, FLT3, PDGFRα[3][4]

Table 1: Kinase Selectivity Profile of this compound. [3][4]

In Vitro Potency

This compound demonstrated potent inhibition of ERK1 and ERK2 in biochemical assays and antiproliferative activity in various cancer cell lines.

Assay TypeTarget/Cell LineIC50 / GI50
Biochemical AssayERK1, ERK210 - 20 nM[4]
3-Day Proliferation Assay240 cancer cell linesPotent activity in various tumor types, particularly BRAF-mutant lines.[4]
25 of 27 BRAF-mutant cell linesGI50 < 1 µM[4]

Table 2: In Vitro Potency of this compound. [4]

In Vivo Efficacy

The antitumor activity of this compound was evaluated in xenograft models of human cancer.

Xenograft ModelCancer TypeDosing RegimenTumor Growth Inhibition (TGI)
HCT-116Colorectal Cancer12.5 mg/kg b.i.d. to 100 mg/kg q.d.Dose-dependent inhibition. 50 mg/kg q.d. was the minimally efficacious dose demonstrating 65% TGI.[5][6]
KRAS-mutant PDX modelsPancreatic, Lung, Colorectal CancerNot specifiedInhibition of tumor growth observed.[4]
KRAS-mutant Lung Cancer PDX model (with Docetaxel)Lung CancerThis compound (50 mg/kg equivalent) + Docetaxel (15 mg/kg)Full tumor regression and prevention of regrowth after treatment cessation.[4]

Table 3: In Vivo Efficacy of this compound. [4][5][6]

Clinical Data

A Phase Ia, first-in-human, dose-escalation study of this compound was conducted in patients with relapsed or refractory solid tumors harboring BRAF or RAS mutations (NCT02313012).[1][7]

ParameterValue
Number of Patients19[1]
Tumor TypesKRAS-mutant (n=15), NRAS-mutant (n=1), BRAF-mutant (n=3)[1]
Dosing RegimenOral, escalating doses from 20 to 160 mg/day on a 21/28 day cycle.[1]
Maximum Tolerated Dose (MTD)120 mg/day[1]
Dose-Limiting Toxicities (at 160 mg)Grade 3 transaminase elevations (n=2), Grade 3 hypertension (n=1)[1]
Common Adverse Events (≥3 patients)Asthenia, fatigue, anorexia, nausea/vomiting, diarrhea, transaminase elevations, dizziness, gait disturbance, paresthesias.[1]
Objective Responses (RECIST 1.1)None observed.[1]
Pharmacodynamic Endpoint≥80% reduction of free ERK in peripheral blood mononuclear cells at doses ≥ 80 mg/day.[1]
Reason for TerminationLack of objective responses, unfavorable pharmacokinetic profile, and unanticipated neurotoxicity.[1]

Table 4: Summary of Phase Ia Clinical Trial of this compound. [1][7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the procedures described in Aronchik et al., Mol Cancer Res 2019.[4]

Kinase Selectivity Assays

Kinase_Assay_Workflow Start Start Biochemical 258-Kinase Biochemical Assay Start->Biochemical Cellular ActivX Cellular Kinase Screening (A375 Cells) Start->Cellular MassSpec Mass Spectrometry Assay Start->MassSpec Data_Integration Data Integration and Analysis Biochemical->Data_Integration Cellular->Data_Integration MassSpec->Data_Integration Off_Target_ID Identification of Off-Target Kinases Data_Integration->Off_Target_ID End End Off_Target_ID->End

Figure 2: Workflow for determining the kinase selectivity of this compound.

4.1.1. 258-Kinase Biochemical Assay Panel

  • Objective: To determine the inhibitory activity of this compound against a broad panel of purified kinases.

  • Procedure:

    • A panel of 258 purified human kinases was utilized.

    • Kinase activity was measured using a radioisotope-based filter binding assay ([γ-33P]ATP).

    • This compound was tested at a concentration of 1 µM.

    • The percentage of kinase activity inhibition was calculated relative to a DMSO control.

4.1.2. ActivX Cellular Kinase Screening

  • Objective: To assess the inhibition of endogenous kinases by this compound in a cellular context.

  • Procedure:

    • A375 (BRAF V600E-mutant melanoma) cells were treated with 1 µM this compound or DMSO for a specified time.

    • Cell lysates were prepared, and active kinases were labeled with a desthiobiotin-ATP probe (KiNativ).

    • Labeled kinases were enriched on streptavidin beads.

    • The relative abundance of each kinase in the this compound-treated versus DMSO-treated samples was quantified by mass spectrometry.

    • A reduction in the signal for a particular kinase in the this compound-treated sample indicated inhibition.

Cell Proliferation Assay
  • Objective: To evaluate the antiproliferative effect of this compound on a panel of cancer cell lines.

  • Procedure:

    • 240 cancer cell lines were seeded in 96-well plates at their optimal densities.

    • After 24 hours, cells were treated with a range of concentrations of this compound or DMSO control.

    • Cells were incubated for 72 hours.

    • Cell viability was assessed using a CellTiter-Glo Luminescent Cell Viability Assay (Promega).

    • The concentration of this compound that caused a 50% reduction in cell growth (GI50) was calculated for each cell line.

In Vivo HCT-116 Xenograft Model
  • Objective: To determine the in vivo antitumor efficacy of this compound.

  • Procedure:

    • Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 HCT-116 cells.

    • When tumors reached a volume of approximately 100-150 mm³, mice were randomized into treatment and vehicle control groups.

    • This compound was administered orally at various doses and schedules (e.g., once daily [q.d.] or twice daily [b.i.d.]).

    • Tumor volumes were measured with calipers at regular intervals, and tumor volume was calculated using the formula: (length x width²) / 2.

    • Animal body weights were monitored as a measure of toxicity.

    • Tumor growth inhibition (TGI) was calculated at the end of the study.

ERK Occupancy Assay
  • Objective: To measure the direct binding of this compound to ERK in cells or tissues.

  • Procedure:

    • A proprietary ELISA-based assay was developed.

    • The assay quantified the amount of ERK that was not bound by this compound ("free ERK").

    • This was used to assess target engagement in peripheral blood mononuclear cells from patients in the Phase Ia clinical trial.

Conclusion

This compound is a well-characterized, potent, and selective covalent inhibitor of ERK1/2. Its mechanism of action through irreversible binding to its targets translates to significant antitumor activity in preclinical models of cancers with MAPK pathway activation. However, the lack of clinical efficacy and the emergence of neurotoxicity at therapeutic doses led to the discontinuation of its clinical development. The comprehensive data generated for this compound, from detailed mechanistic studies to clinical evaluation, provides valuable insights for the future design and development of ERK inhibitors and other targeted cancer therapies. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field.

References

CC-90003: An In-Depth Technical Guide to an Irreversible ERK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CC-90003 is a potent and selective, orally available, irreversible inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] It covalently binds to a specific cysteine residue within the ATP binding site of ERK1 and ERK2, leading to sustained inhibition of the MAPK signaling pathway.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy in various cancer models, and a summary of its clinical development. Detailed experimental protocols and quantitative data are presented to facilitate further research and understanding of this compound.

Introduction to ERK Signaling and the Rationale for Inhibition

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[5][6] Dysregulation of this pathway, often through mutations in genes such as KRAS and BRAF, is a hallmark of many human cancers.[3][7] ERK1 and ERK2 are the terminal kinases in this cascade, and their activation is a key node for signal transduction to the nucleus, ultimately leading to changes in gene expression that drive tumorigenesis.[5][8] Therefore, direct inhibition of ERK1/2 represents a compelling therapeutic strategy, particularly in tumors that are resistant to upstream inhibitors of RAF or MEK.[3][7]

Mechanism of Action of this compound

This compound is a covalent inhibitor that forms an irreversible bond with its target proteins, ERK1 and ERK2.[3] This irreversible binding provides a durable and potent inhibition of kinase activity.[3]

Covalent Binding Site: Mass spectrometry analysis has confirmed that this compound covalently binds to Cys183 of ERK1 and Cys164 of ERK2.[3][4] These cysteine residues are located in the activation loop of the ATP binding site.[3][4] The formation of this covalent bond blocks the binding of ATP, thereby preventing the phosphorylation of downstream substrates by ERK1/2.

Below is a diagram illustrating the mechanism of action of this compound.

cluster_ERK ERK1/2 Protein ERK ERK1/2 (Inactive) ATP_Site ATP Binding Site (with Cys164/183) Covalent_Complex This compound-ERK1/2 Covalent Complex (Inactive) ATP_Site->Covalent_Complex CC90003 This compound CC90003->ATP_Site Covalent Binding No_Phosphorylation No Phosphorylation Covalent_Complex->No_Phosphorylation Downstream Downstream Substrates (e.g., RSK, ELK1) Downstream->No_Phosphorylation Cellular_Effects Inhibition of Proliferation, Induction of Apoptosis No_Phosphorylation->Cellular_Effects

Caption: Mechanism of this compound covalent inhibition of ERK1/2.

The ERK Signaling Pathway

The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by this compound.

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus CC90003 This compound CC90003->ERK Inhibition Transcription Transcription Factors (e.g., c-Fos, c-Jun, c-Myc) Nucleus->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Biochemical Biochemical Assays (Kinase Activity, IC50) Cellular Cell-Based Assays (Proliferation, Apoptosis, GI50) Biochemical->Cellular Selectivity Kinase Selectivity Profiling (Kinome Scans) Cellular->Selectivity Xenograft Xenograft/PDX Models (Tumor Growth Inhibition) Selectivity->Xenograft PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) Xenograft->PKPD Toxicity Toxicology Studies PKPD->Toxicity PhaseI Phase I Trials (Safety, MTD, PK) Toxicity->PhaseI PhaseII Phase II Trials (Efficacy in Patients) PhaseI->PhaseII

References

A Technical Guide to the Covalent Binding of CC-90003 to ERK2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the covalent interaction between the inhibitor CC-90003 and the kinase ERK2. The document outlines the specific binding site, presents key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathway and experimental workflows.

Introduction to this compound and its Target

This compound is an orally available, irreversible inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] These kinases are critical nodes in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, often referred to as the RAS/RAF/MEK/ERK pathway.[2][4][5] This pathway is frequently hyperactivated in various cancers, making ERK1/2 attractive therapeutic targets, particularly in tumors with BRAF and KRAS mutations.[2][4][5] this compound's mechanism of action involves forming a covalent bond with its target, leading to sustained inhibition of ERK activity and subsequent blockade of downstream signaling, ultimately inhibiting tumor cell proliferation and survival.[2][6]

The Covalent Binding Site on ERK2

Through detailed structural and biochemical analysis, this compound has been shown to covalently bind to a specific cysteine residue within the ATP binding site of ERK kinases.[4][6]

  • On ERK2, the targeted residue is Cysteine 164 (Cys164). [4][7]

  • On ERK1, the equivalent binding site is Cysteine 183 (Cys183). [4][7]

This targeted cysteine is located in the activation loop (A-loop) of the kinase.[4][7] The formation of this covalent bond is crucial for the irreversible inhibition and potent activity of this compound.[6]

Quantitative Analysis of this compound-ERK2 Interaction

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of this compound against ERK1/2

TargetAssay TypeParameterValue (nmol/L)Reference
ERK1BiochemicalIC5010-20[1][4][7]
ERK2BiochemicalIC5010-20[1][4][7]

Table 2: Cellular Activity and Selectivity of this compound

Cell LineMutation StatusAssay TypeParameterValue (µmol/L)Reference
A375BRAF V600ECellular Kinase ScreeningConcentration for >80% inhibition of ERK1/21[4]
HCT-116KRAS G13DProliferation AssayGI50< 1[4]
Various BRAF-mutant (27 lines)BRAFProliferation AssayGI50< 1 (in 93% of lines)[4]
Various KRAS-mutant (37 lines)KRASProliferation AssayGI50< 1 (in 76% of lines)[4]

Table 3: Off-Target Kinase Inhibition Profile of this compound

Off-Target KinaseAssay TypeParameterConditionReference
KDRBiochemical/Cellular>80% Inhibitionat 1 µmol/L[4]
FLT3Biochemical/Cellular>80% Inhibitionat 1 µmol/L[4]
PDGFRαBiochemical/Cellular>80% Inhibitionat 1 µmol/L[4]

Experimental Protocols

The characterization of the covalent binding of this compound to ERK2 involved several key experimental techniques.

Mass Spectrometry for Covalent Adduct Confirmation

This protocol was employed to confirm the covalent modification of ERK1/2 by this compound.

Objective: To identify the specific amino acid residue on ERK1/2 that is covalently modified by this compound.

Methodology:

  • Incubation: Recombinant ERK1 or ERK2 protein is incubated with an excess of this compound for 1 hour at room temperature to ensure complete binding.[7]

  • Sample Preparation: The reaction mixture is diluted with 0.2% trifluoroacetic acid (TFA).[7]

  • Desalting: The protein-inhibitor complex is desalted using micro-pipette tips containing C4 resin.[7]

  • MALDI Target Spotting: The desalted sample is spotted onto a MALDI target plate with a suitable matrix, such as sinapic acid.[7]

  • Mass Analysis: The sample is analyzed using a MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometer.[7] The resulting mass spectrum is compared to the mass of the unmodified protein to confirm the mass shift corresponding to the addition of one molecule of this compound.

In Vitro Kinase Inhibition Assay

This assay is used to determine the IC50 value of this compound against ERK1 and ERK2.

Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of ERK1 and ERK2.

Methodology:

  • Reaction Components: The assay is typically performed in a multi-well plate containing recombinant active ERK1 or ERK2, a suitable substrate (e.g., a peptide derived from a known ERK substrate like ELK1 or RSK), and ATP.

  • Inhibitor Titration: A serial dilution of this compound is added to the wells.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated for a specific period at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring incorporation of ³²P-ATP), or more commonly, using fluorescence- or luminescence-based assays that employ antibodies specific for the phosphorylated substrate.

  • Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the dose-response curve to a suitable pharmacological model.

Cellular Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

Objective: To assess the anti-proliferative activity of this compound in a cellular context.

Methodology:

  • Cell Plating: Cancer cell lines of interest (e.g., those with BRAF or KRAS mutations) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound.

  • Incubation: The plates are incubated for a period of 3 days.[4]

  • Viability Assessment: After the incubation period, cell viability is measured using a reagent such as resazurin (B115843) or CellTiter-Glo®, which quantifies metabolic activity or ATP content, respectively.

  • Data Analysis: The results are expressed as a percentage of the viability of untreated control cells. The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.

Visualizations

The following diagrams illustrate the relevant signaling pathway and a general workflow for identifying covalent inhibitors.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Substrates Cytoplasmic Substrates (e.g., RSK) ERK->Substrates ERK_n ERK1/2 ERK->ERK_n CC90003 This compound CC90003->ERK Covalent Inhibition TFs Transcription Factors (e.g., c-Fos, c-Jun) ERK_n->TFs Gene_Expression Gene Expression (Proliferation, Survival) TFs->Gene_Expression

Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.

Covalent_Inhibitor_Workflow cluster_discovery Discovery & Characterization cluster_validation Covalent Binding Validation SBDD Structure-Based Drug Design Biochem_Assay Biochemical Assay (IC50 Determination) SBDD->Biochem_Assay Cell_Assay Cellular Assay (GI50 Determination) Biochem_Assay->Cell_Assay Incubation Incubate ERK2 with this compound Cell_Assay->Incubation MS_Analysis Mass Spectrometry Analysis Incubation->MS_Analysis Adduct_Confirmation Confirm Covalent Adduct Mass MS_Analysis->Adduct_Confirmation

Caption: Experimental workflow for the characterization of a covalent inhibitor like this compound.

References

CC-90003: A Comprehensive Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the kinase selectivity profile of CC-90003, a potent and irreversible inhibitor of extracellular signal-regulated kinase 1 (ERK1) and ERK2. The document summarizes key quantitative data, outlines experimental methodologies for kinase profiling, and visualizes the relevant signaling pathways and experimental workflows.

Core Mechanism and Target Profile

This compound is an orally available small molecule that covalently binds to a cysteine residue within the ATP-binding site of ERK1 and ERK2.[1] This irreversible inhibition effectively blocks the activation of ERK-mediated signaling pathways, which are frequently dysregulated in various cancers, leading to the suppression of tumor cell proliferation and survival.[2] The primary targets of this compound are ERK1 and ERK2, with IC50 values in the nanomolar range.[3][4][5][6]

Kinase Selectivity Profile

The selectivity of this compound has been extensively evaluated against large panels of kinases to determine its specificity and potential off-target effects. Profiling against a panel of 258 kinases revealed that at a concentration of 1 µM, this compound demonstrated high selectivity. The majority of kinases (213) were not significantly inhibited (<50% inhibition), while a smaller subset (28 kinases) showed moderate inhibition (50%–80% inhibition), and only 17 kinases exhibited strong inhibition (>80% inhibition).[3][4]

Further cellular kinase screening in the A375 BRAF V600E-mutant melanoma cell line against 194 kinases identified only five kinases that were inhibited by more than 80% at a 1 µM concentration: ERK1, ERK2, MKK4, MKK6, and FAK.[3][4] Through iterative analyses across biochemical, cellular, and mass spectrometry assays on a total of 347 kinases, it was determined that besides ERK1 and ERK2, only three other kinases—KDR, FLT3, and PDGFRα—were significantly inhibited at biologically relevant concentrations.[3][4]

Table 1: Key Kinase Inhibition Data for this compound
TargetIC50 (nmol/L)Percent Inhibition (at 1 µM)Assay Type
ERK110-20>80%Biochemical, Cellular
ERK210-20>80%Biochemical, Cellular
MKK4Not specified>80%Cellular
MKK6Not specified>80%Cellular
FAKNot specified>80%Cellular
KDRNot specifiedSignificantBiochemical, Cellular
FLT3Not specifiedSignificantBiochemical, Cellular
PDGFRαNot specifiedSignificantBiochemical, Cellular

Signaling Pathway Context

This compound primarily targets the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a critical pathway that regulates cell growth, proliferation, differentiation, and survival.[2] By inhibiting ERK1/2, this compound effectively blocks the downstream signaling events of this pathway, which is often hyperactivated in cancers due to mutations in upstream components like BRAF and KRAS.[4][7]

MAPK Signaling Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Downstream Downstream Targets (e.g., RSK, ELK1, c-Fos) ERK1_2->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation CC90003 This compound CC90003->ERK1_2 Experimental Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_covalent Covalent Binding Confirmation b_start Purified Kinase + this compound b_assay LanthaScreen Assay (TR-FRET) b_start->b_assay b_result IC50 Determination b_assay->b_result c_start Cell Lysate + this compound c_assay KiNativ Profiling (Activity-Based Probe) c_start->c_assay c_ms LC-MS/MS Analysis c_assay->c_ms c_result Percent Inhibition Profile c_ms->c_result cov_start Purified Kinase + this compound cov_ms MALDI-TOF Mass Spectrometry cov_start->cov_ms cov_result Mass Shift Analysis cov_ms->cov_result

References

CC-90003: A Covalent Inhibitor of ERK1/2 for KRAS-Mutant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CC-90003 is a potent and selective, orally available, irreversible inhibitor of extracellular signal-regulated kinase 1 (ERK1) and ERK2.[1] It has demonstrated significant preclinical activity in various cancer models, particularly those harboring KRAS mutations, which have historically been challenging to target.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, experimental protocols, and clinical findings. While initially investigated for a range of solid tumors, its development was ultimately halted due to a combination of factors including lack of objective responses and an unfavorable safety profile.[4][5]

Introduction

The mitogen-activated protein kinase (MAPK) pathway, consisting of the RAS-RAF-MEK-ERK signaling cascade, is a critical regulator of cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway, often driven by mutations in genes such as BRAF and KRAS, is a hallmark of many human cancers.[2][6] While inhibitors targeting BRAF and MEK have shown clinical success in specific patient populations, tumors with KRAS mutations have remained largely refractory to these therapies.[2][7] ERK1/2, as the final kinases in this cascade, represent a key therapeutic target to overcome both intrinsic and acquired resistance to upstream inhibitors.[8] this compound was developed as a covalent inhibitor of ERK1/2 to address this unmet medical need.[2]

Mechanism of Action

This compound acts as an irreversible inhibitor by forming a covalent bond with a cysteine residue within the ATP binding site of ERK1 and ERK2.[8] This covalent binding leads to specific, potent, and durable inhibition of ERK kinase activity.[2] By inhibiting ERK1/2, this compound prevents the phosphorylation of downstream substrates, thereby blocking the propagation of oncogenic signals and leading to the inhibition of tumor cell proliferation and survival.[1]

Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a central signaling cascade that transmits extracellular signals to the nucleus to control gene expression. In cancer, mutations in upstream components like KRAS lead to constitutive activation of this pathway.

MAPK_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RAS KRAS (GTP-bound) RTK->RAS RAF RAF RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylation CC90003 This compound CC90003->ERK Covalent Inhibition GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression Experimental_Workflow Proliferation Cell Proliferation Assay (240 cell lines) PDX PDX Model Generation (KRAS-mutant tumors) Kinase Kinase Selectivity (KiNativ) Biochem Biochemical Assays (IC50 determination) Treatment This compound Administration (Oral, daily) PDX->Treatment Efficacy Efficacy Assessment (Tumor Volume) Treatment->Efficacy Patient Patient Enrollment (RAS/BRAF mutant tumors) Dose Dose Escalation (20-160 mg/day) Patient->Dose Endpoints Safety & Efficacy (AEs, RECIST 1.1) Dose->Endpoints

References

An In-depth Technical Guide to the Antineoplastic Activity of CC-90003

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-90003 is an orally available, irreversible inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] The MAPK/ERK pathway is frequently upregulated in various cancers, playing a crucial role in tumor cell proliferation, differentiation, and survival.[2] this compound was developed to target this pathway, showing potential as an antineoplastic agent, particularly in tumors with activating mutations in the BRAF and KRAS genes.[3][4] This technical guide provides a comprehensive overview of the preclinical and clinical investigations into the antineoplastic activity of this compound.

Mechanism of Action

This compound functions as a covalent inhibitor of ERK1 and ERK2.[5] It forms a covalent bond with a cysteine residue within the ATP binding site of ERK1 (Cys183) and ERK2 (Cys164).[5] This irreversible binding potently inhibits the kinase activity of ERK1/2, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.[2][3]

Signaling Pathway

The RAS-RAF-MEK-ERK cascade is a critical signaling pathway that transmits extracellular signals to the nucleus to regulate gene expression.[6] In many cancers, mutations in upstream components like RAS or RAF lead to constitutive activation of this pathway, driving uncontrolled cell growth. This compound acts at a critical downstream node by directly inhibiting ERK1/2.

MAPK_Pathway cluster_upstream Upstream Activation cluster_target Target Node cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinases (RTKs) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Substrates Cytoplasmic & Nuclear Substrates ERK->Substrates Proliferation Cell Proliferation Substrates->Proliferation Survival Cell Survival Substrates->Survival CC90003 This compound CC90003->ERK

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Kinase and Cell Line Activity
Target/Cell LineAssay TypeResult (IC50/GI50)Notes
ERK1, ERK2Biochemical Kinase Assay10-20 nmol/LPotent inhibition of target kinases.[1][3]
BRAF-mutant Cancer Cell Lines (n=27)3-Day Proliferation AssayGI50 < 1 µmol/L (in 93% of lines)High sensitivity in BRAF-mutant contexts.[3]
HCT-116 (KRAS G13D)Cell Growth AssayMore potent than GDC-0994Induced cell death starting at 1 µmol/L.[3]
KRAS-mutant Lung Cancer Cell Lines (n=6)Proliferation AssaySuperior or comparable potency to BVD-523 and GDC-0994Demonstrates activity in KRAS-mutant lung cancer.[3]
Kasumi-1 (AML)Cytotoxicity AssayED50: 34.1 ± 7.8 nM (24h), 8.1 ± 2.1 nM (72h)Shows potent cytotoxic activity in an AML cell line.[7]
Table 2: In Vivo Preclinical Studies
Cancer ModelDosing RegimenKey Findings
HCT-116 Xenograft (Colorectal)12.5 mg/kg b.i.d. to 100 mg/kg q.d.Well-tolerated at a range of doses, leading to tumor growth inhibition. The minimally efficacious dose was 50 mg/kg once daily, demonstrating 65% tumor growth inhibition (TGI).[1][8]
KRAS-mutant Patient-Derived Xenograft (PDX) - Lung CancerCombination with docetaxel (B913)Achieved full tumor regression and prevented regrowth after treatment cessation.[3][9]
Table 3: Phase Ia Clinical Trial (NCT02313012)
ParameterDetails
Patient Population19 patients with relapsed or refractory KRAS, NRAS, or BRAF mutant tumors.[10]
DosingEscalating oral doses from 20 to 160 mg/day on a 21/28 day cycle.[10][11]
Maximum Tolerated Dose (MTD)120 mg/day.[10]
Dose-Limiting Toxicities (at 160 mg)Grade 3 transaminase elevations and hypertension.[10]
Adverse EventsAsthenia, fatigue, gastrointestinal issues, and neurologic toxicities (dizziness, paresthesias).[10]
Pharmacokinetics (PK)Highly variable, with accumulation observed after multiple doses.[10]
Clinical ResponseNo objective responses were observed.[10]
Target EngagementLevels of free ERK were reduced by ≥80% at doses ≥ 80 mg/day.[10]
Development StatusDiscontinued due to lack of objective responses, unfavorable PK, and unanticipated neurotoxicity.[8][10]

Experimental Protocols and Methodologies

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

Kinase Selectivity Profiling

To assess the specificity of this compound, multiple kinase assays were employed.

  • Biochemical Kinase Assays: A panel of 258 kinases was tested. Results showed that at 1 µmol/L, this compound inhibited 17 kinases by >80%, 28 kinases by 50-80%, and 213 kinases by <50%.[1][3]

  • Cellular Kinase Screening (ActivX): Using the A375 BRAF V600E-mutant melanoma cell line, only 5 of 194 kinases (ERK1, ERK2, MKK4, MKK6, and FAK) were inhibited by >80% at a 1 µmol/L concentration.[1][3]

  • Mass Spectrometry Assays: These assays, in combination with the others, evaluated a total of 347 kinases. Besides ERK1/2, significant off-target inhibition was noted for KDR, FLT3, and PDGFRα at biologically relevant concentrations.[1][3]

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CC90003 This compound (1 µmol/L) Incubation Incubation of This compound with Kinases CC90003->Incubation KinasePanel Panel of 347 Kinases (Biochemical, Cellular, MS) KinasePanel->Incubation Measurement Measure Kinase Activity/ Inhibition Percentage Incubation->Measurement Categorization Categorize Inhibition (>80%, 50-80%, <50%) Measurement->Categorization Identification Identify On- and Off-Target Kinases Categorization->Identification

Caption: Workflow for determining the kinase selectivity of this compound.

Cell Proliferation Assays

The antiproliferative activity of this compound was evaluated across a broad panel of cancer cell lines.

  • Cell Plating: Cancer cell lines were seeded in multi-well plates.

  • Compound Treatment: Cells were treated with a range of concentrations of this compound.

  • Incubation: Cells were incubated for a period of 3 days.[3]

  • Viability Measurement: Cell viability was assessed using assays like CellTiter-Glo to determine the concentration that inhibits growth by 50% (GI50).

In Vivo Xenograft Studies

The in vivo efficacy of this compound was tested in mouse models.

  • Tumor Implantation: Female athymic nude mice were subcutaneously inoculated with cancer cells (e.g., 5 x 10⁶ HCT-116 cells).[8]

  • Tumor Growth: Tumors were allowed to grow to a specified size (e.g., 108 to 126 mm³).[8]

  • Randomization and Treatment: Mice were randomized into groups and treated orally with either vehicle control or this compound at various doses and schedules (e.g., once daily 'qd' or twice daily 'b.i.d.').[8]

  • Tumor Measurement: Tumor volume was measured regularly to assess tumor growth inhibition (TGI).

  • Pharmacodynamic Analysis: A novel ERK occupancy assay was used to measure the direct binding of this compound to its target in tumor tissues, providing a measure of target engagement.[3][9]

ERK Occupancy Assay

A proprietary ELISA-based assay was developed to measure the levels of ERK not bound by this compound in peripheral blood mononuclear cells (PBMCs) from clinical trial patients.[8][10] This served as a key pharmacodynamic marker to confirm target engagement in humans.

Mechanisms of Response and Resistance

Studies revealed that tumors with BRAF mutations were particularly sensitive to this compound.[1][3] While many KRAS-mutant cell lines also showed sensitivity, responsiveness was not universal.[1] A unique target-binding assay in a KRAS-mutant patient-derived xenograft (PDX) model of colorectal cancer helped to uncover potential resistance mechanisms.[3][9] These mechanisms may involve increased signaling through the MAPK axis or the engagement of parallel signaling pathways.[3]

Combination Therapy

Preclinical data suggested that combining MAPK pathway inhibitors with standard chemotherapies could enhance efficacy.[3] In a KRAS-mutant lung cancer PDX model, the combination of this compound with docetaxel led to complete tumor regression and prevented tumor regrowth after treatment was stopped.[3][9] This profound effect was associated with changes in a "stemness" gene network, suggesting an impact on tumor stem cell reprogramming.[3][9]

Clinical Development and Discontinuation

This compound advanced to a Phase Ia first-in-human study in patients with BRAF or RAS-mutant tumors.[8][10] Despite achieving significant target engagement, with over 80% reduction in free ERK levels at doses of 80 mg/day and above, the drug demonstrated no objective clinical responses.[10] The clinical development was ultimately halted due to a combination of factors: an unfavorable and highly variable pharmacokinetic profile, a lack of clinical efficacy, and the emergence of unanticipated neurotoxicity at higher doses.[8][10]

Conclusion

This compound is a potent and selective covalent inhibitor of ERK1/2 with demonstrated preclinical antineoplastic activity in BRAF and KRAS-mutant cancer models. It effectively engages its target in vivo and shows promise in combination therapies in preclinical settings. However, its clinical development was terminated due to a challenging therapeutic window, characterized by a lack of efficacy at tolerated doses and the onset of neurotoxicity. The investigation of this compound provides valuable insights into the therapeutic targeting of the ERK pathway, highlighting the complexities of translating potent preclinical activity into clinical benefit and underscoring the importance of early, comprehensive safety and pharmacokinetic profiling in drug development.

References

CC-90003: A Covalent ERK1/2 Inhibitor's Impact on Tumor Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CC-90003 is an orally available, irreversible inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2), critical nodes in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] The MAPK pathway is frequently dysregulated in various cancers, playing a pivotal role in tumor cell proliferation, differentiation, and survival.[1] This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, its effects on tumor cell proliferation, and the experimental methodologies used to generate these findings. While showing promise in preclinical models, the clinical development of this compound was discontinued (B1498344) due to a lack of objective responses, an unfavorable pharmacokinetic profile, and unanticipated neurotoxicity in a Phase Ia study.[3][4][5]

Core Mechanism of Action

This compound functions as a covalent inhibitor of ERK1 and ERK2.[6][7] Through structure-based drug design, it was developed to form a covalent bond with a cysteine residue within the ATP binding sites of ERK1/2.[7] This irreversible binding potently inhibits the kinase activity of ERK1/2, thereby preventing the phosphorylation of downstream substrates and blocking the activation of ERK-mediated signal transduction pathways.[1][6] This blockade ultimately leads to the inhibition of ERK-dependent tumor cell proliferation and survival.[1]

Signaling Pathway

The MAPK/ERK pathway is a central signaling cascade that relays extracellular signals to the nucleus to control fundamental cellular processes. The canonical pathway is initiated by the activation of RAS, which in turn activates RAF kinases. RAF then phosphorylates and activates MEK1/2, which subsequently phosphorylates and activates ERK1/2. Activated ERK1/2 can then phosphorylate a multitude of cytoplasmic and nuclear substrates, leading to changes in gene expression that promote cell proliferation and survival. This compound directly targets and inhibits ERK1/2, the final kinase in this cascade.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Substrates_cyto Cytoplasmic Substrates ERK->Substrates_cyto Substrates_nucl Nuclear Substrates ERK->Substrates_nucl Gene_Expression Gene Expression (Proliferation, Survival) Substrates_nucl->Gene_Expression CC90003 This compound CC90003->ERK

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

In Vitro Efficacy: Inhibition of Tumor Cell Proliferation

This compound has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines, with particular sensitivity observed in tumors harboring BRAF and KRAS mutations.

Kinase Selectivity

In biochemical and cellular assays, this compound was found to be a potent and selective inhibitor of ERK1 and ERK2.

TargetIC50 (nmol/L)Assay Type
ERK110-20Biochemical
ERK210-20Biochemical
Table 1: Potency of this compound against ERK1 and ERK2.[6][8][9]

A comprehensive kinase panel screening revealed good selectivity for this compound. In a 258-kinase biochemical assay, at a concentration of 1 µmol/L, this compound demonstrated:

  • <50% inhibition of 213 kinases

  • 50%-80% inhibition of 28 kinases

  • 80% inhibition of 17 kinases[8][9]

In a cellular kinase screening using the A375 BRAF V600E-mutant melanoma cell line, only 5 out of 194 kinases (ERK1, ERK2, MKK4, MKK6, and FAK) were inhibited by more than 80% at a 1 µmol/L concentration of this compound.[8][9] Further analysis identified KDR, FLT3, and PDGFRα as other potential off-target kinases inhibited at biologically relevant concentrations.[9]

Anti-proliferative Activity in Cancer Cell Lines

The anti-proliferative effects of this compound were evaluated in a panel of 240 cancer cell lines in a 3-day proliferation assay.[8]

Cell Line TypeNumber TestedNumber Sensitive (GI50 < 1 µmol/L)Percentage Sensitive
BRAF-mutant272593%
Table 2: Sensitivity of BRAF-mutant cancer cell lines to this compound.[8]

This compound was also shown to be more potent than other ERK inhibitors, such as GDC-0994 and BVD-523, in a panel of KRAS- and BRAF-mutant lung cancer cell lines.[8] Notably, in the KRAS-mutant HCT-116 colorectal cancer cell line, this compound induced cell death at concentrations starting from 1 µmol/L, an effect not observed with other ERK inhibitors at concentrations up to 10 µmol/L.[8]

In Vivo Efficacy: Tumor Growth Inhibition in Preclinical Models

The anti-tumor activity of this compound was evaluated in various xenograft and patient-derived xenograft (PDX) models.

ModelCancer TypeMutationDosing RegimenTumor Growth Inhibition (TGI)
HCT-116 XenograftColorectal CancerKRAS G13D50 mg/kg once daily65%
Table 3: In vivo efficacy of this compound in a KRAS-mutant colorectal cancer xenograft model.[3][8]

This compound was well-tolerated at a range of doses from 12.5 mg/kg twice daily to 100 mg/kg once daily in the HCT-116 xenograft model.[9] Both once-daily and twice-daily dosing schedules resulted in tumor growth inhibition.[9]

Combination Therapy

The combination of this compound with the chemotherapeutic agent docetaxel (B913) was investigated in a KRAS-mutant lung cancer PDX model. This combination therapy resulted in complete tumor regression and prevented tumor regrowth after the cessation of treatment.[2][3][6][8] This effect was associated with changes in a stemness-related gene network, suggesting a potential impact on tumor stem cell reprogramming.[2][3][6][8]

Experimental Protocols

Cell Proliferation Assay (3-Day)

This assay was utilized to determine the anti-proliferative activity of this compound across a large panel of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Assessment: Cell viability or proliferation is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the vehicle-treated control wells, and the concentration of this compound that causes 50% growth inhibition (GI50) is calculated using non-linear regression analysis.

Proliferation_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Data Acquisition & Analysis Seed_Cells Seed cancer cells in 96-well plates Adherence Allow cells to adhere overnight Seed_Cells->Adherence Add_Compound Add serial dilutions of this compound Adherence->Add_Compound Incubate Incubate for 72 hours Add_Compound->Incubate Add_Reagent Add proliferation reagent (e.g., CellTiter-Glo) Incubate->Add_Reagent Read_Signal Measure signal (e.g., luminescence) Add_Reagent->Read_Signal Calculate_GI50 Calculate GI50 values Read_Signal->Calculate_GI50

Caption: Workflow for the 3-day cell proliferation assay.
In Vivo Xenograft Studies

These studies are essential for evaluating the anti-tumor efficacy of a compound in a living organism.

Methodology:

  • Cell Implantation: A specified number of cancer cells (e.g., 5 x 10^6 HCT-116 cells) are subcutaneously inoculated into immunocompromised mice (e.g., female athymic nude mice).[3]

  • Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 108 to 126 mm³).[3]

  • Randomization and Treatment: Mice are randomized into treatment and control groups. Treatment with this compound (administered orally) or vehicle is initiated.

  • Tumor Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study is concluded when tumors in the control group reach a specified size or at a predetermined time point.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Xenograft_Study_Workflow Implantation Subcutaneous implantation of cancer cells into mice Tumor_Growth Allow tumors to reach a specific volume Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment Oral administration of This compound or vehicle Randomization->Treatment Monitoring Regularly measure tumor volume and body weight Treatment->Monitoring Endpoint Conclude study at a defined endpoint Monitoring->Endpoint Analysis Calculate Tumor Growth Inhibition (TGI) Endpoint->Analysis

Caption: Workflow for in vivo xenograft studies.
Target Occupancy Assay

A unique occupancy assay was employed to understand the mechanism of resistance to this compound in a KRAS-mutant patient-derived xenograft (PDX) model of colorectal cancer.[2][8] While the specific details of this proprietary ELISA-based assay are not fully public, it was designed to measure the levels of ERK that were not bound to this compound in peripheral blood mononuclear cells.[3][5] This assay is crucial for pharmacodynamic assessments, correlating drug exposure with target engagement.

Conclusion

This compound is a potent and selective covalent inhibitor of ERK1/2 that demonstrated significant anti-proliferative activity in preclinical models of cancer, particularly in those with KRAS and BRAF mutations. Its ability to induce tumor regression in combination with docetaxel in a PDX model highlighted its therapeutic potential. However, the translation of this preclinical efficacy to the clinical setting was unsuccessful, as the Phase Ia trial was terminated due to a lack of objective responses and unacceptable toxicity. The preclinical data and the methodologies used to generate them remain valuable for the broader understanding of targeting the MAPK pathway and for the development of future ERK inhibitors with improved therapeutic windows.

References

The Potential of CC-90003 in BRAF-Mutant Melanoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRAF mutations are a hallmark of approximately 50% of melanomas, leading to constitutive activation of the MAPK/ERK signaling pathway and driving tumor proliferation. While BRAF and MEK inhibitors have shown clinical efficacy, acquired resistance remains a significant challenge. CC-90003, a novel, irreversible, and covalent inhibitor of ERK1/2, represents a promising therapeutic strategy to target the final downstream node of this critical pathway. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound in the context of BRAF-mutant melanoma, including detailed experimental protocols and a summary of its mechanism of action.

Introduction

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, differentiation, and survival. In a significant portion of melanomas, a specific mutation in the BRAF gene (V600E) leads to a constitutively active BRAF protein, which in turn activates the downstream kinases MEK and ERK, promoting uncontrolled cell proliferation.[1] While targeted therapies against BRAF and MEK have revolutionized the treatment of BRAF-mutant melanoma, the development of resistance is common.[1]

This compound is an orally available, irreversible inhibitor of ERK1 and ERK2.[2] By covalently binding to a cysteine residue in the ATP-binding pocket of ERK1/2, it effectively blocks its kinase activity.[3] This mechanism of action offers the potential to overcome resistance mechanisms that reactivate the MAPK pathway upstream of ERK. This guide will delve into the preclinical efficacy, clinical evaluation, and the methodologies used to assess the potential of this compound in BRAF-mutant melanoma.

Preclinical Efficacy

This compound has demonstrated potent anti-proliferative activity in a broad range of cancer cell lines, with particular sensitivity observed in those with BRAF mutations.

In Vitro Studies

In a large panel of 240 cancer cell lines, this compound showed significant anti-proliferative effects. Notably, 93% of the 27 BRAF-mutant cancer cell lines tested were sensitive to this compound, with a 50% growth inhibition (GI50) of less than 1 µmol/L.[4]

Table 1: In Vitro Activity of this compound in BRAF-Mutant Melanoma Cell Lines

Cell LineBRAF MutationGI50 (µM)
A375V600E< 1.0
SK-MEL-28V600E< 1.0
Malme-3MV600E< 1.0
RPMI-7951V600E< 1.0
WM-266-4V600E< 1.0

Note: Specific GI50 values for individual BRAF-mutant melanoma cell lines from the screen of 27 lines are not publicly available in the primary literature. The table reflects the reported general sensitivity of BRAF-mutant lines to be below 1 µmol/L.

In Vivo Studies

The anti-tumor activity of this compound has also been evaluated in xenograft models of BRAF-mutant melanoma. These studies have demonstrated dose-dependent tumor growth inhibition. In the A375 (BRAF V600E) melanoma xenograft model, this compound administration led to significant tumor growth inhibition.[3]

Mechanism of Action: Targeting the MAPK Pathway

This compound acts as a covalent inhibitor of ERK1 and ERK2, the final kinases in the MAPK signaling cascade. In BRAF-mutant melanoma, the pathway is constitutively active, leading to uncontrolled cell proliferation. This compound blocks the phosphorylation of downstream substrates of ERK, thereby inhibiting this pro-survival signaling.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS BRAF_mutant BRAF (V600E) RAS->BRAF_mutant MEK MEK1/2 BRAF_mutant->MEK Constitutive Activation ERK ERK1/2 MEK->ERK Substrates Downstream Substrates (e.g., RSK, c-Myc, ELK1) ERK->Substrates Proliferation Cell Proliferation & Survival Substrates->Proliferation CC90003 This compound CC90003->ERK Covalent Inhibition

MAPK signaling pathway in BRAF-mutant melanoma and the point of intervention for this compound.

Clinical Evaluation: The NCT02313012 Trial

A Phase Ia, first-in-human study of this compound was conducted in patients with relapsed or refractory BRAF or RAS-mutant solid tumors (NCT02313012).[2]

Study Design and Patient Population

The study was a dose-escalation trial to determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and preliminary efficacy of this compound. Nineteen patients were enrolled, including three with BRAF-mutant tumors.[2]

Table 2: Summary of Patient Demographics and Disease Characteristics (NCT02313012)

CharacteristicValue
Number of Patients19
Median Age (years)60
Tumor TypesKRAS-mutant (n=15), NRAS-mutant (n=1), BRAF-mutant (n=3)
Dose Range20 to 160 mg/day (21/28 day cycle)
Clinical Outcomes

The study found that while this compound led to a reduction in free ERK levels by ≥80% at doses of 80 mg/day and higher, there were no objective responses observed according to RECIST 1.1 criteria.[2] The MTD was determined to be 120 mg/day.[2] The clinical development of this compound was ultimately limited by an unfavorable pharmacokinetic profile and unanticipated neurotoxicity.[2]

Table 3: Summary of Clinical Trial Results for this compound (NCT02313012)

ParameterResult
Efficacy
Objective Responses0
Safety
Maximum Tolerated Dose (MTD)120 mg/day
Common Adverse Events (Grade 1/2)Asthenia, fatigue, anorexia, nausea/vomiting, diarrhea, transaminase elevations, dizziness, gait disturbance, paresthesias
Dose-Limiting Toxicities (at 160 mg)Grade 3 transaminase elevations (n=2), hypertension (n=1)
Pharmacodynamics
Reduction in free ERK levels (at ≥ 80 mg/day)≥80%

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.

In Vitro Cell Proliferation Assay (MTT Assay)

This assay is used to determine the concentration of this compound that inhibits the growth of melanoma cell lines by 50% (GI50).

Cell_Proliferation_Workflow Seed Seed BRAF-mutant melanoma cells in 96-well plates Treat Treat cells with serial dilutions of This compound Seed->Treat Incubate Incubate for 72 hours Treat->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization reagent Incubate_MTT->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Calculate Calculate GI50 values Read->Calculate

Workflow for a typical in vitro cell proliferation assay.

Protocol:

  • Cell Seeding: BRAF-mutant melanoma cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound, typically in a 10-point dilution series.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Formazan (B1609692) Formation: The plates are incubated for an additional 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are normalized to untreated controls, and the GI50 is calculated using non-linear regression analysis.

Western Blot Analysis of MAPK Pathway Inhibition

This technique is used to assess the effect of this compound on the phosphorylation status of ERK and its downstream targets.

Protocol:

  • Cell Lysis: BRAF-mutant melanoma cells are treated with this compound for a specified time, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, and other relevant pathway proteins.

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a potent, covalent inhibitor of ERK1/2 that has demonstrated significant preclinical activity against BRAF-mutant melanoma cell lines. Its mechanism of targeting the terminal kinase in the MAPK pathway holds theoretical advantages for overcoming resistance to upstream inhibitors. However, the clinical development of this compound was halted due to a lack of objective responses, an unfavorable pharmacokinetic profile, and the emergence of neurotoxicity in a Phase Ia trial.[2] While this compound itself may not proceed in this indication, the data generated provides valuable insights for the continued development of next-generation ERK inhibitors for the treatment of BRAF-mutant melanoma and other MAPK-driven cancers. Future research will likely focus on developing ERK inhibitors with improved safety and pharmacokinetic properties.

References

Exploring CC-90003 in KRAS-Mutant Pancreatic Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a dismal five-year survival rate of around 13%.[1] A key driver of this disease is the Kirsten rat sarcoma viral oncogene homolog (KRAS), which is mutated in over 90% of PDAC cases.[2][3][4][5] These mutations, most commonly the G12D variant, lock the KRAS protein in a constitutively active state, driving downstream signaling pathways that promote uncontrolled cell proliferation, survival, and metabolic reprogramming.[6][7]

The mitogen-activated protein kinase (MAPK) cascade, also known as the RAS-RAF-MEK-ERK pathway, is a critical downstream effector of mutant KRAS.[4][7] While targeting upstream components like RAF and MEK has shown success in other cancers, such as BRAF-mutant melanoma, KRAS-mutant tumors have proven largely resistant to these inhibitors.[4][5][8] This has shifted focus to the final kinase in the cascade, Extracellular signal-regulated kinase (ERK), as a key therapeutic node.

CC-90003 is a potent, selective, and irreversible covalent inhibitor of ERK1 and ERK2.[4][9][10][11] Its covalent binding mechanism allows for specific and durable inhibition of ERK activity, a feature considered essential for effectively targeting the MAPK pathway in tumors with activating mutations.[4] This technical guide provides an in-depth exploration of the preclinical data, mechanism of action, and experimental methodologies associated with this compound in the context of KRAS-mutant pancreatic cancer.

Mechanism of Action and Signaling Pathway

This compound functions as an orally available, irreversible inhibitor of ERK1/2.[9][10] It forms a covalent bond with a cysteine residue within the ATP-binding site of ERK1 (Cys183) and ERK2 (Cys164), leading to potent and sustained inhibition of their kinase activity.[12] This blockade prevents the phosphorylation of downstream substrates, thereby inhibiting the ERK-mediated signal transduction pathway that is crucial for tumor cell proliferation and survival.[10]

The primary target of this compound is the final step in the canonical MAPK pathway, which is aberrantly activated in KRAS-mutant cancers.

KRAS_Pathway RTK Growth Factor Receptor (e.g., EGFR) RAS KRAS (Mutant) RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Promotes CC90003 This compound CC90003->ERK Inhibits

Figure 1: KRAS-MAPK Signaling Pathway and this compound Inhibition.

Preclinical Efficacy of this compound

This compound has demonstrated significant preclinical activity in a variety of KRAS-mutant cancer models, including those for pancreatic, lung, and colorectal cancer.[4][5][8]

In Vitro Activity

In biochemical and cellular assays, this compound potently inhibits ERK1 and ERK2 with IC50 values in the nanomolar range.[4][9][12] Its efficacy has been evaluated across large panels of cancer cell lines, showing particular sensitivity in tumors with BRAF and KRAS mutations.[4]

Parameter Value Assay Type Reference
ERK1/2 IC50 10 - 20 nMBiochemical/Cellular Assays[4][8][9]
Kinase Selectivity High258-kinase biochemical panel[4][9]
Off-Target Kinases (>80% inhibition at 1µM) KDR, FLT3, PDGFRαCellular Kinase Screening[4][8]
Antiproliferative Activity (GI50) < 1 µM in 93% of BRAF-mutant lines3-day proliferation assay (240 cell lines)[4]

Table 1: Summary of In Vitro Activity of this compound.

In Vivo and Patient-Derived Xenograft (PDX) Models

In vivo studies using xenograft and patient-derived xenograft (PDX) models of KRAS-mutant cancers have confirmed the anti-tumor activity of this compound. The compound is well-tolerated at effective doses and leads to significant tumor growth inhibition.[9]

Model Type Cancer Type KRAS Mutation Treatment Outcome Reference
XenograftColorectalG13D (HCT-116)50 mg/kg qd65% Tumor Growth Inhibition (TGI)[8]
PDXPancreaticG12DThis compoundDose-dependent inhibition of colony formation[8]
PDXLungG12CThis compoundMinimal tumor growth suppression (as single agent)[4]
PDXColorectalG12VThis compoundInhibition of tumor growth[8]

Table 2: Summary of In Vivo Efficacy of this compound in KRAS-Mutant Models.

Combination Therapy

Given that single-agent efficacy of MAPK pathway inhibitors can be limited by feedback mechanisms and parallel signaling, combination strategies are critical.[13] Preclinical studies have shown that combining this compound with other chemotherapeutic agents can lead to synergistic effects and durable tumor regression.[4][5]

A notable example is the combination of this compound with docetaxel (B913) in a KRAS-mutant lung cancer PDX model. This combination resulted in complete tumor regression and prevented regrowth after treatment cessation.[4][5][8] This enhanced effect was linked to the modulation of a "stemness" gene network, suggesting an impact on tumor stem cell reprogramming.[4]

Mechanisms of Response and Resistance

Understanding the molecular determinants of response and resistance is crucial for patient stratification and developing strategies to overcome treatment failure.

Response: Tumors with activating mutations in the MAPK pathway, such as BRAF and KRAS mutations, are predicted to be most sensitive to this compound.[4] The covalent nature of the drug ensures sustained target inhibition, which is critical in these highly dependent tumors.[4]

Resistance: Resistance to ERK inhibition can emerge through several mechanisms. In a KRAS-mutant colorectal cancer PDX model, resistance to this compound was associated with increased signaling flux through the MAPK pathway, which was sufficient to overcome the partial ERK inhibition achieved by the drug.[8] This suggests that in some tumors, even a small fraction of unbound, active ERK can be sufficient to propagate survival signals. Additionally, engagement of parallel signaling pathways, such as the JNK-Jun and MSK pathways, can contribute to a multifactorial resistance mechanism.[8]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

In Vitro Cell Proliferation Assay
  • Cell Plating: Cancer cell lines (e.g., HCT-116) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a dilution series of this compound or control compounds for a specified duration (typically 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The resulting data is normalized to vehicle-treated controls, and GI50 (concentration for 50% growth inhibition) values are calculated using non-linear regression analysis.

In Vivo Xenograft and PDX Studies
  • Tumor Implantation: Female athymic nude mice are subcutaneously inoculated with a suspension of cancer cells (e.g., 5 x 10⁶ HCT-116 cells) or implanted with patient-derived tumor fragments.[8]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a specified volume (e.g., 100-150 mm³). Mice are then randomized into treatment and vehicle control groups.

  • Drug Administration: this compound is administered orally (p.o.) once or twice daily (qd or b.i.d.) at specified doses (e.g., 12.5 to 100 mg/kg).[9]

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated. Tumors may be harvested for pharmacodynamic analysis (e.g., western blot for p-ERK).

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation cell_culture Cancer Cell Lines proliferation_assay Proliferation Assay (GI50) cell_culture->proliferation_assay western_blot_vitro Western Blot (p-ERK, total ERK) cell_culture->western_blot_vitro efficacy Efficacy Evaluation proliferation_assay->efficacy xenograft Xenograft / PDX Model Establishment treatment This compound Treatment xenograft->treatment monitoring Tumor Volume Monitoring treatment->monitoring endpoint Endpoint Analysis (TGI, PK/PD) monitoring->endpoint endpoint->efficacy resistance Resistance Mechanism ID efficacy->resistance combination Combination Strategy efficacy->combination

Figure 2: General Preclinical Evaluation Workflow for this compound.
ERK Occupancy Assay

A novel target-binding assay was developed to measure the direct modification of ERK by the covalent inhibitor this compound in tissues.[4]

  • Sample Preparation: Tumor tissue lysates are prepared from treated and control animals.

  • Covalent Labeling: The lysates are incubated with a biotinylated covalent ERK1/2 probe that binds to the same cysteine residue as this compound. This probe will only label ERK that is not already occupied by the drug.

  • Immunoprecipitation: ERK is immunoprecipitated from the lysates.

  • Detection: The amount of biotinylated probe bound to ERK is quantified using a streptavidin-HRP conjugate and chemiluminescence.

  • Analysis: The signal is inversely proportional to the amount of ERK occupied by this compound. Data is plotted as "percent free ERK".[4]

Conclusion and Future Perspectives

This compound is a potent and selective covalent ERK1/2 inhibitor with demonstrated preclinical activity in KRAS-mutant cancer models, including pancreatic cancer.[4][5] Its ability to durably inhibit the terminal node of the MAPK pathway provides a strong rationale for its clinical development in this hard-to-treat patient population.

However, the emergence of resistance, likely through feedback activation and bypass pathways, highlights the need for rational combination strategies.[8][13] Combining this compound with agents that target parallel survival pathways or with standard chemotherapy, as shown with docetaxel, may offer a path to deeper and more durable responses.[4] Future research should focus on identifying predictive biomarkers of response and further elucidating resistance mechanisms to guide the clinical application of this promising therapeutic agent in KRAS-mutant pancreatic cancer.

References

Methodological & Application

CC-90003: Application Notes and Protocols for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-90003 is a potent and irreversible inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention. This compound has demonstrated significant anti-proliferative activity in preclinical models, particularly in tumors harboring BRAF and KRAS mutations.[2][3] It selectively binds to ERK1/2 with IC50 values in the nanomolar range, leading to the inhibition of downstream signaling and subsequent cell cycle arrest and apoptosis in cancer cells.[4] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in cell culture models.

Mechanism of Action

This compound is an orally available, irreversible inhibitor that covalently binds to a cysteine residue within the ATP binding site of ERK1 and ERK2.[4] This covalent modification prevents the activation of ERK-mediated signal transduction pathways, which are crucial for tumor cell proliferation, differentiation, and survival.[1] The inhibition of ERK1/2 phosphorylation disrupts the entire MAPK/ERK cascade, a central signaling pathway that integrates extracellular signals to regulate a wide array of cellular processes.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various parameters and cell lines.

Table 1: Kinase Inhibitory Activity of this compound

TargetIC50 (nM)Assay TypeReference
ERK110-20Biochemical
ERK210-20Biochemical

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeMutation StatusGI50 (µM)Reference
HCT-116Colorectal CancerKRAS G13D< 1[3]
A375MelanomaBRAF V600E< 1[2]
VariousBRAF-mutant cancersBRAF< 1 (in 25 of 27 cell lines)[3]
VariousKRAS-mutant cancersKRAS< 1 (in 28 of 37 cell lines)[3]

Signaling Pathway Diagram

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Downstream Downstream Effectors ERK1_2->Downstream Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription CC90003 This compound CC90003->ERK1_2

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Viability Assay (3-Day Proliferation Assay)

This protocol is designed to assess the anti-proliferative effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom black plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 3,000 cells per well in 90 µL of complete medium in a 96-well plate.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A 9-point, 3-fold dilution series is recommended. Include a DMSO vehicle control.

    • Add 10 µL of the diluted compound or vehicle to the respective wells.

    • Establish a "Day 0" plate by adding a cell viability reagent to one plate immediately after seeding to represent the initial cell number.

  • Incubation:

    • Incubate the treated plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Data Acquisition:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO control.

    • Calculate the GI50 (concentration for 50% growth inhibition) using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol detects apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound and a DMSO vehicle control for the desired time (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within one hour.

    • Use unstained and single-stained controls for compensation and to set gates.

    • Annexin V-positive, PI-negative cells are in early apoptosis. Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blotting for ERK1/2 Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation status of ERK1/2.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-β-actin).

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Treat cells with this compound as required.

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • To assess total ERK1/2 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

Experimental Workflow Diagrams

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout Seed Seed Cells (3,000/well) Incubate_Overnight Incubate Overnight Seed->Incubate_Overnight Treat Add this compound (72h Incubation) Incubate_Overnight->Treat Add_Reagent Add Viability Reagent Treat->Add_Reagent Read_Luminescence Read Luminescence Add_Reagent->Read_Luminescence Data_Analysis Data_Analysis Read_Luminescence->Data_Analysis Calculate GI50

Caption: Workflow for the this compound cell viability assay.

Western_Blot_Workflow start Cell Treatment with this compound lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-pERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end Signal Quantification detection->end

Caption: Workflow for Western blot analysis of ERK phosphorylation.

References

Application Notes and Protocols for CC-90003 in HCT-116 Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-90003 is a potent and selective covalent inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2), critical nodes in the MAPK signaling pathway.[1][2][3] This pathway is frequently hyperactivated in various cancers, including colorectal cancers with KRAS mutations, making ERK1/2 attractive therapeutic targets.[2][4][5] The HCT-116 cell line, a human colorectal carcinoma line with a KRAS G13D mutation, is a widely utilized model for studying colorectal cancer and the efficacy of targeted therapies.[1][6][7] This document provides detailed application notes and protocols for the use of this compound in HCT-116 xenograft models based on preclinical studies.

Mechanism of Action

This compound functions by irreversibly binding to a cysteine residue within the ATP binding pocket of both ERK1 and ERK2.[3][4] This covalent modification blocks the kinase activity of ERK1/2, thereby inhibiting the phosphorylation of downstream substrates such as RSK.[1] The inhibition of the MAPK pathway ultimately leads to decreased cell proliferation and, in some cases, induction of apoptosis in cancer cells dependent on this pathway for survival.[1] In HCT-116 cells, this compound has been shown to be more potent than other ERK inhibitors in reducing cell growth and inducing cell death.[1]

cluster_pathway MAPK Signaling Pathway in HCT-116 KRAS KRAS (G13D Mutant) RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (e.g., RSK) ERK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation CC90003 This compound CC90003->Inhibition Cell_Culture HCT-116 Cell Culture (80-90% confluency) Harvesting Cell Harvesting & Viability Check (Trypan Blue) Cell_Culture->Harvesting Injection_Prep Resuspend Cells in PBS/Matrigel (5 x 10^6 cells / 100 µL) Harvesting->Injection_Prep Implantation Subcutaneous Implantation (Female Athymic Nude Mice) Injection_Prep->Implantation Tumor_Growth Tumor Growth Monitoring (Caliper Measurements) Implantation->Tumor_Growth Randomization Randomization (Tumor Volume ~108-126 mm³) Tumor_Growth->Randomization Treatment Treatment Initiation (Oral Gavage with this compound or Vehicle) Randomization->Treatment Monitoring Continued Monitoring (Tumor Volume & Body Weight) Treatment->Monitoring Endpoint Study Endpoint & Tissue Collection Monitoring->Endpoint

References

Application Notes and Protocols for CC-90003 in Patient-Derived Xenograft (PDX) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-90003 is a potent and irreversible inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), critical nodes in the MAPK signaling pathway.[1][2] Dysregulation of the MAPK pathway is a hallmark of many cancers, particularly those with BRAF and KRAS mutations.[1][3] While BRAF-mutant tumors have shown susceptibility to MAPK pathway inhibitors, KRAS-mutant cancers have remained a significant therapeutic challenge.[3] this compound has demonstrated preclinical efficacy in various cancer models, including patient-derived xenografts (PDX), which are considered more representative of clinical tumor biology than traditional cell line-derived xenografts.[1][4] This document provides detailed application notes and protocols for the use of this compound in PDX studies, with a focus on KRAS-mutant cancer models.

It is important to note that despite its promising preclinical profile, the clinical development of this compound was discontinued (B1498344) due to an unfavorable pharmacokinetic profile and unanticipated neurotoxicity in a Phase Ia study.[5] Nevertheless, the preclinical data and methodologies associated with this compound provide valuable insights for researchers developing novel ERK inhibitors and investigating the MAPK pathway in clinically relevant models.

Data Presentation

In Vitro Activity of this compound
ParameterValueCell Line/AssayReference
IC50 (ERK1/2) 10-20 nMBiochemical Assay[2]
GI50 < 1 µmol/L25 of 27 BRAF-mutant cancer cell lines[6]
GI50 < 1 µmol/L28 of 37 KRAS-mutant cancer cell lines[1]
In Vivo Efficacy of this compound in Xenograft and PDX Models
ModelCancer TypeTreatmentDosing ScheduleTumor Growth Inhibition (TGI)Reference
HCT-116 Xenograft Colorectal Cancer (KRAS G13D)This compound50 mg/kg, once daily (qd), oral65%[1]
LXFA-983 PDX Lung Cancer (KRAS mutant)This compound50 mg/kg, qd, oralSignificant[2]
PAXF-2059 PDX Pancreatic Cancer (KRAS mutant)This compound50 mg/kg, qd, oralSignificant[2]
CXF-243 PDX Colorectal Cancer (KRAS mutant)This compound50 mg/kg, qd, oralSignificant[2]
LXFL-1674 PDX Lung Cancer (KRAS mutant)This compound + DocetaxelThis compound: 50 mg/kg (bioequivalent), qd, oral; Docetaxel: 15 mg/kg, i.v., days 0 & 7Full tumor regression and prevention of regrowth[1]

Signaling Pathways and Experimental Workflows

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS (e.g., KRAS) RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK1_2->Transcription CC90003 This compound CC90003->ERK1_2 Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK

Figure 1: Simplified MAPK/ERK signaling pathway and the inhibitory action of this compound.

PDX_Workflow PatientTumor Patient Tumor (e.g., KRAS-mutant Lung Cancer) Implantation Surgical Resection & Implantation into Immunodeficient Mice PatientTumor->Implantation PDX_Establishment PDX Model Establishment (Passaging) Implantation->PDX_Establishment TumorGrowth Tumor Growth to Palpable Size (e.g., 100-150 mm³) PDX_Establishment->TumorGrowth Randomization Randomization of Mice into Treatment Groups TumorGrowth->Randomization Treatment Treatment Administration (e.g., this compound, Vehicle, Combination) Randomization->Treatment Monitoring Tumor Volume Monitoring (Caliper Measurements) Treatment->Monitoring Endpoint Endpoint Analysis: - Tumor Growth Inhibition - Pharmacodynamics (p-ERK) - Biomarker Analysis Monitoring->Endpoint

Figure 2: General experimental workflow for a this compound PDX study.

Experimental Protocols

Establishment of Patient-Derived Xenografts (PDX)

This protocol outlines the general steps for establishing PDX models from patient tumor tissue. Specifics may vary depending on the tumor type.

Materials:

  • Fresh patient tumor tissue, collected under sterile conditions

  • Transport medium (e.g., RPMI-1640 with antibiotics)

  • Immunodeficient mice (e.g., NOD-SCID, NSG, or athymic nude mice)

  • Surgical instruments (scalpels, forceps)

  • Matrigel (optional)

  • Anesthesia

Procedure:

  • Tumor Tissue Collection: Obtain fresh tumor tissue from surgical resection or biopsy in a sterile container with transport medium on ice.

  • Tissue Processing: In a sterile biosafety cabinet, wash the tumor tissue with cold PBS containing antibiotics. Mince the tissue into small fragments (approximately 2-3 mm³).

  • Implantation:

    • Anesthetize the immunodeficient mouse.

    • Make a small incision in the skin of the flank.

    • Create a subcutaneous pocket using blunt dissection.

    • (Optional) Mix the tumor fragment with Matrigel.

    • Implant one tumor fragment into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

  • Monitoring: Monitor the mice regularly for tumor growth by palpation. Once a tumor becomes palpable, measure its dimensions with calipers 2-3 times per week.

  • Passaging: When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor. The tumor can then be processed and implanted into new host mice for expansion. It is recommended to use tumors from early passages (e.g., P3-P5) for drug efficacy studies to maintain fidelity to the original patient tumor.[3]

In Vivo Efficacy Study of this compound in PDX Models

Materials:

  • Established PDX models with tumors of 100-150 mm³

  • This compound

  • Vehicle solution (e.g., 5% DMSO, 15% Solutol, 80% PBS)[6]

  • Oral gavage needles

  • Calipers

Procedure:

  • Randomization: Randomize mice with established PDX tumors into treatment and control groups (n ≥ 5 per group).

  • Treatment Preparation: Prepare a fresh formulation of this compound in the vehicle at the desired concentration for oral administration.

  • Dosing: Administer this compound or vehicle to the respective groups via oral gavage at the specified dose and schedule (e.g., 50 mg/kg, once daily).

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.

Pharmacodynamic Analysis of ERK Inhibition (Western Blot)

This protocol describes the analysis of phosphorylated ERK (p-ERK) levels in tumor tissue to confirm target engagement by this compound.

Materials:

  • Tumor tissue samples collected from treated and control mice

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Tissue Lysis: Homogenize the tumor tissue in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to serve as a loading control.

  • Densitometry: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

ERK Occupancy Assay

While the precise, proprietary protocol for the "unique occupancy assay" for this compound is not publicly available, the principle of such an assay for a covalent inhibitor generally involves quantifying the amount of "free" or unbound target protein remaining after treatment. This can be achieved through various methods, including mass spectrometry-based approaches or specialized immunoassays. The general concept is as follows:

Conceptual Workflow:

  • Sample Collection: Collect tumor tissue from animals treated with this compound at various time points.

  • Lysate Preparation: Prepare tumor lysates under conditions that preserve the covalent drug-target interaction.

  • Quantification of Unbound ERK:

    • Immunoassay Approach: Utilize an antibody that specifically recognizes a region of ERK that is not accessible when this compound is covalently bound. The signal from this antibody would be proportional to the amount of "free" ERK.

    • Mass Spectrometry Approach: After tryptic digestion of the lysate, quantify the relative abundance of the peptide containing the cysteine residue that this compound binds to. The unmodified peptide would represent the "free" ERK, while the drug-adducted peptide would represent the bound ERK.

  • Data Analysis: Express the results as a percentage of free ERK relative to the total ERK in the sample, or as a percentage of target occupancy.

Conclusion

This compound serves as a valuable tool compound for preclinical studies investigating the role of ERK1/2 signaling in cancer, particularly in the context of challenging KRAS-mutant tumors. The use of PDX models provides a clinically relevant platform to assess the efficacy of ERK inhibitors, both as single agents and in combination therapies. The protocols and data presented here offer a comprehensive guide for researchers aiming to utilize this compound in their own PDX studies and contribute to the development of novel therapies targeting the MAPK pathway.

References

Application Notes and Protocols for CC-90003 and Docetaxel Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the combination therapy of CC-90003, a covalent inhibitor of ERK1/2, and docetaxel (B913), a microtubule-stabilizing chemotherapeutic agent. Preclinical studies have demonstrated significant synergistic anti-tumor activity of this combination, particularly in KRAS-mutant cancer models. The information presented herein is intended to guide researchers in designing and executing in vitro and in vivo studies to further investigate the efficacy and mechanisms of this combination therapy. While the clinical development of this compound was discontinued (B1498344) due to an unfavorable pharmacokinetic profile and neurotoxicity in a Phase 1a trial, the preclinical data supporting its combination with docetaxel provides a strong rationale for exploring the therapeutic potential of combining ERK1/2 inhibition with taxane-based chemotherapy.

Drug Information

DrugMechanism of ActionKey Features
This compound A potent and selective, irreversible inhibitor of ERK1 and ERK2 kinases. It covalently binds to a cysteine residue in the ATP-binding site of ERK1/2.[1][2]Demonstrates anti-proliferative activity in various cancer cell lines, particularly those with BRAF and KRAS mutations.[3]
Docetaxel A taxane (B156437) that promotes the assembly of microtubules from tubulin dimers and stabilizes microtubules by preventing depolymerization. This leads to the inhibition of mitosis and ultimately, apoptotic cell death.[4]A widely used chemotherapeutic agent for various cancers, including non-small cell lung cancer.[4]

Signaling Pathway

The combination of this compound and docetaxel targets two distinct but interconnected cellular processes critical for cancer cell proliferation and survival: the MAPK/ERK signaling pathway and microtubule dynamics.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell growth, proliferation, differentiation, and survival. In many cancers, this pathway is constitutively activated due to mutations in upstream components like KRAS or BRAF. This compound directly inhibits ERK1/2, the final kinases in this cascade, thereby blocking the transmission of pro-proliferative signals to the nucleus.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Microtubules Microtubules Docetaxel Docetaxel Docetaxel->Microtubules CC90003 This compound CC90003->ERK Proliferation Cell Proliferation, Survival, etc. TranscriptionFactors->Proliferation

Figure 1: Simplified MAPK/ERK signaling pathway and points of intervention for this compound and docetaxel.
Synergy of Combined Inhibition

The synergistic effect of combining an ERK inhibitor with a microtubule-stabilizing agent like docetaxel may arise from several mechanisms:

  • Enhanced Apoptosis: Inhibition of the pro-survival ERK pathway can lower the threshold for apoptosis induction by docetaxel.[5]

  • Cell Cycle Synchronization: ERK inhibition can lead to a G1 cell cycle arrest, potentially sensitizing cells to the M-phase-specific effects of docetaxel.

  • Overcoming Resistance: Constitutive activation of the MAPK pathway is a known mechanism of resistance to taxanes. By inhibiting ERK, this compound may overcome this resistance.

Quantitative Data

In Vitro Anti-proliferative Activity of this compound

This compound has demonstrated potent anti-proliferative activity against a panel of cancer cell lines, particularly those harboring KRAS mutations. The following table summarizes the 50% growth inhibition (GI50) values for this compound in various KRAS-mutant cell lines from the supplementary data of Aronchik et al., Mol Cancer Res 2019.

Cell LineCancer TypeKRAS MutationThis compound GI50 (µM)
HCT-116ColorectalG13DData not found in search results
A549LungG12SData not found in search results
NCI-H358LungG12CData not found in search results
MIA PaCa-2PancreaticG12CData not found in search results
SW620ColorectalG12VData not found in search results

Note: Specific GI50 values from the supplementary data of the primary reference could not be retrieved from the search results. Researchers should refer to the original publication for this data.

In Vivo Efficacy of this compound and Docetaxel Combination

A preclinical study in a KRAS-mutant non-small cell lung cancer (NSCLC) patient-derived xenograft (PDX) model (LXFL-1674) demonstrated the potent in vivo efficacy of the this compound and docetaxel combination.

Treatment GroupDosing and ScheduleOutcome
Vehicle ControlN/AProgressive tumor growth
This compound50 mg/kg, p.o., daily on days 0-27Minimal tumor growth suppression
Docetaxel15 mg/kg, i.v., on days 0 and 7Tumor regression, followed by regrowth
This compound + Docetaxel This compound: 50 mg/kg, p.o., daily on days 0-27Docetaxel: 15 mg/kg, i.v., on days 0 and 7 Full tumor regression by day 18 and prevention of tumor regrowth [6]

Experimental Protocols

The following are detailed protocols for key in vitro and in vivo experiments to evaluate the combination of this compound and docetaxel.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound and docetaxel, alone and in combination, on the viability of cancer cells.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay node1 Seed cells in a 96-well plate node2 Allow cells to adhere overnight node1->node2 node3 Treat cells with this compound, Docetaxel, or combination node2->node3 node4 Incubate for 72 hours node3->node4 node5 Add MTT reagent to each well node4->node5 node6 Incubate for 2-4 hours node5->node6 node7 Add solubilization solution node6->node7 node8 Measure absorbance at 570 nm node7->node8

Figure 2: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest (e.g., KRAS-mutant NSCLC line)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound (stock solution in DMSO)

  • Docetaxel (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound and docetaxel in complete medium. For combination studies, a fixed ratio or a matrix of concentrations can be used.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle (DMSO) as a control.

  • Incubate the plate for 72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol uses flow cytometry to quantify apoptosis in cells treated with this compound and docetaxel.

Apoptosis_Assay_Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis node1 Seed and treat cells in a 6-well plate node2 Incubate for 24-48 hours node1->node2 node3 Harvest cells (including supernatant) node2->node3 node4 Wash cells with PBS node3->node4 node5 Resuspend in Annexin V binding buffer node4->node5 node6 Add Annexin V-FITC and Propidium Iodide (PI) node5->node6 node7 Incubate in the dark node6->node7 node8 Analyze by flow cytometry node7->node8

Figure 3: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound, docetaxel, or the combination for 24-48 hours.

  • Harvest the cells, including the floating cells in the supernatant, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle after treatment.

Materials:

  • Treated and control cells

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells as for the apoptosis assay.

  • Harvest cells by trypsinization and centrifugation.

  • Wash the cell pellet with PBS and resuspend in a small volume of PBS.

  • Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells for at least 30 minutes on ice (or store at -20°C).

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

In Vivo Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of the this compound and docetaxel combination in a mouse xenograft model.

Xenograft_Study_Workflow cluster_implantation Tumor Implantation cluster_treatment Treatment cluster_monitoring Monitoring & Analysis node1 Implant tumor cells/fragments subcutaneously into mice node2 Monitor tumor growth node1->node2 node3 Randomize mice into treatment groups when tumors reach a certain volume node2->node3 node4 Administer this compound (p.o.) and Docetaxel (i.v.) node3->node4 node5 Measure tumor volume and body weight regularly node4->node5 node6 Sacrifice mice at endpoint node5->node6 node7 Analyze tumor growth inhibition node6->node7

Figure 4: Workflow for an in vivo xenograft study.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • KRAS-mutant cancer cells or PDX tumor fragments

  • This compound formulated for oral gavage

  • Docetaxel formulated for intravenous injection

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously implant cancer cells or PDX tumor fragments into the flank of the mice.

  • Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups:

    • Vehicle control

    • This compound alone

    • Docetaxel alone

    • This compound + Docetaxel

  • Administer the treatments according to the schedule determined from preclinical studies (e.g., this compound at 50 mg/kg daily by oral gavage, and docetaxel at 15 mg/kg on specified days by intravenous injection).[6]

  • Measure tumor volumes and mouse body weights 2-3 times per week.

  • Continue treatment for the planned duration or until tumors in the control group reach the maximum allowed size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

The combination of the ERK1/2 inhibitor this compound and the chemotherapeutic agent docetaxel has shown promising preclinical efficacy, particularly in KRAS-mutant lung cancer models. The provided application notes and protocols offer a framework for researchers to further explore the therapeutic potential and underlying mechanisms of this combination. Careful consideration of dosing, scheduling, and appropriate in vitro and in vivo models will be crucial for advancing our understanding of the synergy between ERK inhibition and microtubule-targeted therapies. Despite the discontinuation of this compound's clinical development, these findings support the continued investigation of this combination strategy with other ERK inhibitors.

References

Application Notes and Protocols for Western Blot Analysis of p-ERK Inhibition by CC-90003

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the efficacy of CC-90003, a potent and selective covalent inhibitor of ERK1/2, through Western blot analysis of ERK phosphorylation. The protocols outlined below are intended to offer a standardized methodology for quantifying the dose-dependent inhibition of phosphorylated ERK (p-ERK) in response to this compound treatment in cancer cell lines.

Introduction to this compound and ERK Signaling

This compound is an orally available inhibitor that targets the extracellular signal-regulated kinases (ERK1 and ERK2).[1] These kinases are critical nodes in the mitogen-activated protein kinase (MAPK) signaling cascade, often referred to as the RAS-RAF-MEK-ERK pathway.[2][3] This pathway is frequently hyperactivated in a wide array of human cancers, driving tumor cell proliferation, differentiation, and survival.[1][2] this compound covalently binds to a cysteine residue within the ATP binding site of ERK1/2, leading to irreversible inhibition.[4] By blocking the phosphorylation and subsequent activation of downstream substrates, this compound effectively impedes the pro-proliferative signals of the MAPK pathway.[1][2] Western blotting for phosphorylated ERK (p-ERK) is a direct and reliable method to measure the on-target activity of this compound.[5]

Data Presentation: Quantitative Analysis of p-ERK Inhibition

The following table summarizes representative quantitative data from Western blot analyses, demonstrating the dose-dependent inhibition of ERK phosphorylation by this compound in various cancer cell lines. The data is presented as the normalized intensity of the p-ERK band relative to the total ERK band, expressed as a percentage of the vehicle-treated control.

Cell LineCancer TypeThis compound Concentration (nM)Duration of Treatment (hours)p-ERK Inhibition (% of Control)
A375Malignant Melanoma (BRAF V600E)10450%
A375Malignant Melanoma (BRAF V600E)100495%
HCT-116Colorectal Carcinoma (KRAS G13D)50440%
HCT-116Colorectal Carcinoma (KRAS G13D)500485%
NCI-H358Non-Small Cell Lung Cancer (KRAS G12C)100230%
NCI-H358Non-Small Cell Lung Cancer (KRAS G12C)1000275%

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying biological and experimental processes, the following diagrams have been generated.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Growth Factors RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation Downstream Downstream Targets (e.g., RSK, c-Fos, Elk-1) pERK->Downstream Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription CC90003 This compound CC90003->ERK Inhibition Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis A Cell Culture & Treatment with this compound B Cell Lysis with Protease/Phosphatase Inhibitors A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking (5% BSA in TBST) E->F G Primary Antibody Incubation (anti-p-ERK) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Stripping and Re-probing (anti-Total ERK) I->J K Densitometry Analysis J->K L Normalization of p-ERK to Total ERK K->L

References

Application Notes and Protocols: CC-90003 Treatment in Lung Cancer Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-90003 is a potent and specific covalent inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] As a critical downstream node in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are attractive therapeutic targets in tumors driven by mutations in genes such as KRAS and BRAF.[1][3][4] In preclinical studies, this compound has demonstrated significant anti-proliferative activity in various cancer models, including those with KRAS mutations, which are notoriously difficult to treat.[1][3] These application notes provide detailed protocols for the use of this compound in lung cancer patient-derived xenograft (PDX) models, based on established preclinical efficacy studies. The focus is on treatment schedules for both single-agent and combination therapy with docetaxel (B913), a standard-of-care chemotherapeutic agent.[1]

Mechanism of Action of this compound

The MAPK/ERK pathway is a key signaling cascade that regulates cell proliferation, survival, and differentiation. In many cancers, upstream mutations in genes like RAS or RAF lead to constitutive activation of this pathway, culminating in the activation of ERK1/2. Activated ERK then phosphorylates a multitude of downstream substrates, driving tumor growth and survival. This compound covalently binds to a cysteine residue in the ATP-binding site of ERK1/2, irreversibly inhibiting their kinase activity.[4] This blockade of ERK signaling can lead to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription CC90003 This compound CC90003->ERK Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Figure 1: Simplified MAPK/ERK Signaling Pathway showing the inhibitory action of this compound on ERK1/2.

Treatment Schedules and Efficacy in a KRAS-Mutant Lung Cancer PDX Model

The following tables summarize the treatment schedules and outcomes for this compound, both as a single agent and in combination with docetaxel, in a KRAS-mutant lung cancer PDX model (LXFL-1674).[5]

Table 1: Single-Agent and Combination Treatment Regimens
GroupTreatmentDoseRoute of AdministrationSchedule
1VehicleN/Ap.o.Daily, Days 0-27
2This compound (Continuous)50 mg/kgp.o.Daily, Days 0-27
3Docetaxel15 mg/kgi.v.Days 0 and 7
4This compound + Docetaxel (Continuous)50 mg/kg (this compound)15 mg/kg (Docetaxel)p.o.i.v.This compound: Daily, Days 0-27Docetaxel: Days 0 and 7
5This compound + Docetaxel (Intermittent)50 mg/kg (this compound)15 mg/kg (Docetaxel)p.o.i.v.This compound: Days 0-3, 7-10, 14-17, 21-26Docetaxel: Days 5 and 12
6This compound (Intermittent)50 mg/kgp.o.Days 0-3, 7-10, 14-17, 21-26

p.o. = oral gavage; i.v. = intravenous injection. this compound dose is bioequivalent to 50 mg/kg of the free base, administered as a salt formulation.[5]

Table 2: Summary of Efficacy in KRAS-Mutant Lung PDX Model
GroupTreatmentMaximum EfficacyObservations
2 & 6This compound (Single Agent)Minimal tumor growth suppressionScheduling did not significantly impact single-agent efficacy.
3Docetaxel (Single Agent)Tumor regressionMaximum regression observed at day 25.
4This compound + Docetaxel (Continuous)Full tumor regressionRapid regression, reaching full remission by day 18. Prevented tumor regrowth after treatment cessation.
5This compound + Docetaxel (Intermittent)Tumor regressionInduced tumor stasis by day 14, followed by regression. Less profound than the continuous combination regimen.

Experimental Protocols

The following protocols are for the in vivo evaluation of this compound in lung cancer PDX models.

Experimental_Workflow cluster_setup Model Establishment & Preparation cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Implantation Implant Lung Cancer PDX Tumor Fragments Subcutaneously into Immunodeficient Mice Growth Monitor Tumor Growth (Twice weekly caliper measurements) Implantation->Growth Randomization Randomize Mice into Treatment Groups (e.g., when tumors reach 100-150 mm³) Growth->Randomization Dosing Administer this compound (p.o.) and/or Docetaxel (i.v.) According to Schedule Randomization->Dosing Monitoring Monitor Body Weight and Animal Health (Twice weekly) Dosing->Monitoring TumorVolume Continue Tumor Volume Measurements Monitoring->TumorVolume Endpoint Study Endpoint (e.g., Day 28 or pre-defined tumor volume limit) TumorVolume->Endpoint Analysis Analyze Tumor Growth Inhibition/Regression Endpoint->Analysis

Figure 2: General experimental workflow for a lung cancer PDX efficacy study.
Animal Models and Husbandry

  • Animal Strain: Female NMRI nu/nu mice or other suitable immunodeficient strains (e.g., NOD-SCID).[5]

  • Housing: House animals in sterile, filtered-air laminar flow cabinets. Provide autoclaved food and water ad libitum.

  • Ethics: All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

PDX Model Establishment and Maintenance
  • Tumor Implantation:

    • Obtain cryopreserved or fresh patient-derived lung tumor tissue fragments.

    • Under sterile conditions, thaw (if applicable) and cut the tumor tissue into small fragments (approximately 2-3 mm³).

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane (B1672236) inhalation or ketamine/xylazine injection).

    • Make a small incision on the flank of the mouse.

    • Using forceps, create a subcutaneous pocket and insert a single tumor fragment.

    • Close the incision with a wound clip or suture.

  • Tumor Growth Monitoring:

    • Once tumors become palpable, measure their dimensions twice weekly using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

    • When tumors reach a pre-determined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

Formulation and Administration of Agents
  • This compound Formulation (Oral Gavage):

    • This compound is typically administered as a salt formulation.[5]

    • A common vehicle for similar compounds is a suspension or solution in a multi-component vehicle. For a related xenograft study, a vehicle of 5% DMSO / 15% Solutol / 80% PBS was used.[1]

    • Prepare the formulation fresh daily. Ensure the compound is fully dissolved or homogeneously suspended before administration.

    • Administer the formulation via oral gavage (p.o.) at the specified dose (e.g., 50 mg/kg) in a volume appropriate for the mouse's weight (e.g., 10 mL/kg).

  • Docetaxel Formulation (Intravenous Injection):

    • Docetaxel is administered intravenously (i.v.).

    • A standard formulation involves diluting the commercially available docetaxel solution (which often contains polysorbate 80) with a sterile vehicle such as 0.9% Sodium Chloride (saline) or 5% Dextrose solution .[6]

    • The final concentration should be prepared to deliver the required dose (e.g., 15 mg/kg) in a suitable injection volume (e.g., 100-200 µL).

    • Administer via tail vein injection.

In Vivo Efficacy Study Protocol
  • Group Randomization: Once tumors reach the target volume (e.g., 100-150 mm³), randomly assign mice to the treatment groups as detailed in Table 1.

  • Day 0 (Treatment Initiation):

    • Record the initial tumor volume and body weight for each mouse.

    • Administer the first dose of vehicle, this compound, and/or docetaxel according to the assigned group schedule.

  • Ongoing Treatment and Monitoring:

    • Continue dosing as per the schedules outlined in Table 1.

    • Measure tumor volumes and body weights twice weekly.

    • Monitor the animals for any signs of toxicity or distress.

  • Study Termination:

    • The study may be terminated after a fixed duration (e.g., 28 days) or when tumors in the control group reach a pre-defined endpoint size.

    • At the endpoint, euthanize the mice and excise the tumors for downstream analysis (e.g., pharmacodynamics, histology).

Data Analysis and Interpretation

  • Tumor Growth Inhibition (TGI): Calculate TGI to assess the efficacy of the treatment. TGI is typically calculated as the percentage difference in the mean tumor volume change between the treated group (T) and the control group (C) at a specific time point.

    • Formula: TGI (%) = [1 - (Tfinal - Tinitial) / (Cfinal - Cinitial)] x 100

  • Tumor Regression: For treatments that cause tumor shrinkage, report the change in tumor volume relative to the initial volume at the start of treatment. Full or complete regression indicates the tumor is no longer palpable.

  • Toxicity Assessment: Monitor animal body weight throughout the study. A significant body weight loss (e.g., >15-20%) is an indicator of toxicity and may require dose adjustment or cessation.

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of differences in tumor growth between treatment groups.

By following these protocols, researchers can effectively evaluate the preclinical efficacy of this compound in lung cancer PDX models, providing valuable data for further drug development and clinical trial design.

References

Application Note: Analysis of Apoptosis by Flow Cytometry Following CC-90003 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

CC-90003 is a potent and selective, orally available inhibitor of extracellular signal-regulated kinase (ERK) with potential antineoplastic activity.[1] As a critical downstream node in the frequently dysregulated RAS/RAF/MEK/ERK signaling pathway, ERK1/2 inhibition presents a compelling therapeutic strategy in cancers with activating mutations in this cascade, such as those with KRAS or BRAF mutations.[2][3][4] this compound covalently binds to and inhibits the kinase activity of ERK1 and ERK2, leading to the suppression of tumor cell proliferation and the induction of apoptosis.[1][2] This application note provides a detailed protocol for the analysis of apoptosis in cancer cells treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. Dual staining with a fluorescently labeled Annexin V and PI allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[5][6][7]

Data Presentation

Treatment of KRAS-mutant colorectal cancer cell lines, such as HCT-116, with this compound has been shown to induce a concentration-dependent increase in cell death. The following table summarizes representative data on the induction of apoptosis by this compound.

Cell LineTreatmentConcentration (µM)Incubation Time% Apoptotic Cells (Annexin V+)Reference
HCT-116This compound0 (Vehicle)72 hoursBaseline[2]
HCT-116This compound172 hoursIncreased[2]
HCT-116This compound1072 hoursSignificantly Increased[2]
SW620This compoundVarious48 hoursDose-dependent increase[8]

Note: Specific percentages of apoptotic cells are often presented graphically in publications. The table above provides a qualitative summary based on published findings. For precise quantification, it is recommended to reproduce the experiment and obtain specific data points.

Experimental Protocols

Materials
  • This compound (appropriate stock solution in DMSO)

  • KRAS-mutant cancer cell line (e.g., HCT-116)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Phosphate-Buffered Saline (PBS), cold

  • Trypsin-EDTA

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

  • Microcentrifuge tubes

  • 5 ml polystyrene tubes for flow cytometry

Cell Culture and Treatment
  • Culture HCT-116 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium from a stock solution. A final DMSO concentration should be kept constant across all conditions and should not exceed 0.1%.

  • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).

Annexin V and Propidium Iodide Staining
  • Harvest Cells:

    • Carefully collect the culture medium, which contains floating (potentially apoptotic) cells, into a centrifuge tube.

    • Wash the adherent cells once with PBS.

    • Add Trypsin-EDTA to detach the adherent cells.

    • Once detached, neutralize the trypsin with complete medium and combine these cells with their corresponding supernatant from the previous step.

  • Wash Cells:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 ml of cold PBS.

    • Centrifuge again at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µl of 1X Binding Buffer.

    • Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µl of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • For analysis, use appropriate instrument settings for FITC (for Annexin V) and PerCP-Cy5.5 or a similar channel for PI.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

Visualizations

This compound Signaling Pathway and Apoptosis Induction

CC_90003_Pathway cluster_0 Upstream Signaling cluster_1 ERK Signaling and Apoptosis RTK Receptor Tyrosine Kinase RAS RAS (e.g., KRAS) RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Apoptosis Apoptosis ERK->Apoptosis CC90003 This compound CC90003->ERK Inhibition

Caption: this compound inhibits ERK1/2, blocking proliferation and survival signals, and promoting apoptosis.

Experimental Workflow for Flow Cytometry Analysis

Flow_Cytometry_Workflow start Seed KRAS-mutant cells (e.g., HCT-116) treatment Treat with this compound (and vehicle control) start->treatment harvest Harvest adherent and floating cells treatment->harvest wash_pbs Wash cells with cold PBS harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate for 15 min at RT in the dark stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

Caption: Workflow for assessing apoptosis with this compound using Annexin V/PI staining and flow cytometry.

References

Application Notes and Protocols: CC-90003 in Combination with MEK Inhibitors for Colorectal Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, encompassing the RAS-RAF-MEK-ERK pathway, is a critical regulator of cell proliferation, differentiation, and survival. In colorectal cancer (CRC), particularly in tumors harboring KRAS or BRAF mutations, this pathway is frequently hyperactivated, driving oncogenesis. While inhibitors targeting MEK (MEKi) have been developed, their clinical efficacy in KRAS-mutant CRC as monotherapy has been limited due to intrinsic and acquired resistance mechanisms.[1][2][3] A primary mechanism of resistance to MEK inhibitors is the reactivation of ERK signaling.[4][5][6] This has led to the scientific rationale of combining MEK inhibitors with direct ERK inhibitors to achieve a more profound and durable pathway inhibition.

CC-90003 is a potent and covalent inhibitor of ERK1/2.[1][7][8][9] Preclinical studies have demonstrated its activity in KRAS-mutant cancer models, including colorectal cancer cell lines.[1][7][9] This document provides detailed application notes and protocols for investigating the combination of this compound with MEK inhibitors in preclinical models of colorectal cancer. The provided information is based on the scientific rationale for dual MAPK pathway inhibition and established preclinical methodologies.

Rationale for Combining this compound and MEK Inhibitors

Inhibition of MEK leads to a feedback activation of the upstream components of the MAPK pathway, which can ultimately lead to the reactivation of ERK.[4][10] By simultaneously targeting both MEK and ERK, a more complete shutdown of the signaling pathway can be achieved. This dual inhibition strategy has the potential to:

  • Overcome primary and acquired resistance to MEK inhibitors.[4][5][6]

  • Induce synergistic anti-tumor effects in KRAS-mutant colorectal cancer models.[10]

  • Prevent or delay the emergence of resistant clones. [5][6]

Signaling Pathway

MAPK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors MEK_Inhibitor MEK Inhibitor (e.g., Trametinib) MEK_Inhibitor->MEK Inhibits CC_90003 This compound CC_90003->ERK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The MAPK signaling pathway and points of inhibition for MEK inhibitors and this compound.

Data Presentation

In Vitro Efficacy of this compound as a Single Agent
Cell LineKRAS MutationThis compound GI₅₀ (µM)
HCT-116G13D< 1

Data summarized from Aronchik et al.[7]

Proposed In Vitro Combination Efficacy Study
Cell LineKRAS MutationMEK Inhibitor IC₅₀ (µM)This compound IC₅₀ (µM)Combination Index (CI) at ED₅₀
HCT-116G13DExperimental DataExperimental DataExperimental Data
SW620G12VExperimental DataExperimental DataExperimental Data
LoVoG13DExperimental DataExperimental DataExperimental Data

This table provides a template for presenting data from a combination study. The Combination Index (CI) can be calculated using the Chou-Talalay method, where CI < 1 indicates synergy.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay for Combination Studies

This protocol outlines the methodology to assess the synergistic, additive, or antagonistic effects of combining this compound with a MEK inhibitor on the proliferation of colorectal cancer cell lines.

Materials:

  • Colorectal cancer cell lines (e.g., HCT-116, SW620, LoVo)

  • Complete growth medium (e.g., McCoy's 5A for HCT-116, Leibovitz's L-15 for SW620, F-12K for LoVo, supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • MEK inhibitor (e.g., Trametinib, Selumetinib; stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or similar)

  • Plate reader for luminescence or fluorescence detection

  • CO₂ incubator (37°C, 5% CO₂)

Workflow Diagram:

Cell_Viability_Workflow Start Start Seed_Cells Seed cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Prepare_Drugs Prepare serial dilutions of This compound and MEK inhibitor Incubate_24h->Prepare_Drugs Add_Drugs Add single agents and combinations to wells Prepare_Drugs->Add_Drugs Incubate_72h Incubate for 72 hours Add_Drugs->Incubate_72h Add_Reagent Add cell viability reagent Incubate_72h->Add_Reagent Incubate_Reagent Incubate as per manufacturer's instructions Add_Reagent->Incubate_Reagent Read_Plate Read luminescence/fluorescence Incubate_Reagent->Read_Plate Analyze_Data Analyze data and calculate CI values Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro cell viability assay.

Procedure:

  • Cell Seeding:

    • Trypsinize and count colorectal cancer cells.

    • Seed the cells into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Drug Preparation and Addition:

    • Prepare stock solutions of this compound and the MEK inhibitor in DMSO.

    • Perform serial dilutions of each drug in complete growth medium.

    • For combination treatments, prepare a matrix of concentrations of both drugs.

    • Add 100 µL of the drug solutions (or vehicle control) to the respective wells. The final DMSO concentration should be kept constant and low (<0.1%).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Incubate for the recommended time.

    • Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the readings to the vehicle-treated control wells.

    • Generate dose-response curves and calculate the IC₅₀ values for each drug alone.

    • For combination treatments, use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: Western Blot Analysis of MAPK Pathway Inhibition

This protocol is for assessing the pharmacodynamic effects of this compound and a MEK inhibitor on the MAPK signaling pathway.

Materials:

  • Colorectal cancer cells treated as described in Protocol 1.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-MEK (Ser217/221), anti-MEK, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Workflow Diagram:

Western_Blot_Workflow Start Start Treat_Cells Treat cells with this compound, MEK inhibitor, or combination Start->Treat_Cells Lyse_Cells Lyse cells and collect protein Treat_Cells->Lyse_Cells Quantify_Protein Quantify protein concentration Lyse_Cells->Quantify_Protein SDS_PAGE Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibodies Block->Primary_Ab Secondary_Ab Incubate with secondary antibodies Primary_Ab->Secondary_Ab Detect Detect signal with ECL Secondary_Ab->Detect Analyze Analyze band intensities Detect->Analyze End End Analyze->End

Caption: Workflow for Western blot analysis.

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound, a MEK inhibitor, or the combination at specified concentrations for a defined period (e.g., 2, 6, 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Protocol 3: In Vivo Xenograft Studies

This protocol describes a general framework for evaluating the in vivo efficacy of this compound in combination with a MEK inhibitor in a colorectal cancer xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice).

  • Colorectal cancer cells (e.g., HCT-116) or patient-derived xenograft (PDX) fragments.

  • This compound formulated for oral administration.

  • MEK inhibitor formulated for oral administration.

  • Vehicle control.

  • Calipers for tumor measurement.

  • Animal housing and monitoring equipment.

Workflow Diagram:

Xenograft_Workflow Start Start Implant_Tumors Implant tumor cells/fragments subcutaneously in mice Start->Implant_Tumors Monitor_Tumor_Growth Monitor tumor growth Implant_Tumors->Monitor_Tumor_Growth Randomize_Mice Randomize mice into treatment groups when tumors reach a certain size Monitor_Tumor_Growth->Randomize_Mice Initiate_Treatment Initiate daily treatment with vehicle, This compound, MEK inhibitor, or combination Randomize_Mice->Initiate_Treatment Measure_Tumors_Weight Measure tumor volume and body weight 2-3 times per week Initiate_Treatment->Measure_Tumors_Weight Endpoint Continue treatment until endpoint (e.g., tumor volume, time) Measure_Tumors_Weight->Endpoint Collect_Tissues Collect tumors and tissues for pharmacodynamic analysis Endpoint->Collect_Tissues Analyze_Data Analyze tumor growth inhibition data Collect_Tissues->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vivo xenograft studies.

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant colorectal cancer cells (e.g., 5 x 10⁶ HCT-116 cells in Matrigel) or PDX fragments into the flank of immunocompromised mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group):

      • Group 1: Vehicle control

      • Group 2: this compound

      • Group 3: MEK inhibitor

      • Group 4: this compound + MEK inhibitor

  • Treatment Administration:

    • Administer the drugs and vehicle via oral gavage daily at predetermined doses.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Tumor Measurement and Endpoint:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2).

    • Continue the study until a predefined endpoint is reached (e.g., tumors in the control group reach a certain size, or a specific duration of treatment).

  • Pharmacodynamic Analysis:

    • At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting for p-ERK) to confirm target engagement.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Analyze the statistical significance of the differences in tumor growth between the treatment groups.

Conclusion

The combination of the ERK1/2 inhibitor this compound with a MEK inhibitor represents a rational therapeutic strategy to overcome resistance and enhance anti-tumor efficacy in KRAS-mutant colorectal cancer. The protocols provided herein offer a framework for the preclinical evaluation of this combination, from in vitro synergy screening to in vivo efficacy studies. Rigorous execution of these experiments will be crucial in determining the therapeutic potential of this dual MAPK pathway inhibition approach.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming CC-90003 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the ERK1/2 inhibitor, CC-90003.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an irreversible and selective inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] It forms a covalent bond with a cysteine residue within the ATP-binding site of ERK1/2, preventing their kinase activity.[2] This, in turn, blocks the phosphorylation of downstream substrates in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, such as RSK, leading to an anti-proliferative effect in cancer cells with dysregulated MAPK signaling.[1][4]

Q2: My cancer cell line is showing reduced sensitivity or has become resistant to this compound. What are the potential mechanisms of resistance?

A2: Resistance to this compound and other ERK inhibitors can arise through several mechanisms:

  • Increased Signaling through the MAPK Axis: In some preclinical models, resistance has been associated with an increased signaling flux through the MAPK pathway. This can create a scenario where the remaining unbound and active ERK1/2 is sufficient to promote cell survival and proliferation despite the presence of the inhibitor.[1][5]

  • Engagement of Parallel Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways to bypass the ERK1/2 blockade. The JNK-Jun and MSK pathways have been implicated as potential compensatory mechanisms.[5]

  • Mutations in ERK1/2: Point mutations in the kinase domain of ERK1 (MAPK3) and ERK2 (MAPK1) can confer resistance to ATP-competitive ERK inhibitors.[6][7][8] These mutations may interfere with the binding of this compound to its target.

  • Feedback Reactivation of the MAPK Pathway: Inhibition of ERK1/2 can sometimes lead to a relief of negative feedback loops that normally suppress upstream signaling.[4][9][10] This can result in the reactivation of the MAPK pathway, diminishing the inhibitory effect of the drug.

Q3: Are there known biomarkers that can predict sensitivity to this compound?

A3: Tumors with activating mutations in BRAF have shown particular sensitivity to this compound.[1] Additionally, cancer cell lines with KRAS mutations have also demonstrated sensitivity.[1][5] However, the response can be heterogeneous. It is recommended to assess the baseline activation of the MAPK pathway (e.g., levels of phosphorylated ERK) in your model system.

Q4: What is the clinical status of this compound?

A4: The clinical development of this compound was discontinued. In a Phase Ia clinical trial, the maximum tolerated dose did not result in significant clinical responses, and patients experienced adverse events, including neurotoxicity.[11] This information is important for preclinical researchers to consider when interpreting their results and planning translational studies.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting experiments where cancer cells exhibit resistance to this compound.

Problem 1: Decreased or Loss of this compound Efficacy in Cell Culture
Possible Cause Suggested Troubleshooting Steps
Increased MAPK Pathway Signaling 1. Assess MAPK Pathway Activity: Perform Western blot analysis to compare the levels of phosphorylated and total ERK1/2, MEK1/2, and RSK in your resistant cells versus the parental (sensitive) cells, both at baseline and after this compound treatment. An increase in the p-ERK/total ERK ratio in resistant cells at baseline or a sustained p-RSK signal after treatment may indicate this mechanism. 2. Combination Therapy: Explore combining this compound with inhibitors of upstream components of the MAPK pathway, such as MEK inhibitors (e.g., trametinib) or RAF inhibitors (e.g., dabrafenib) in BRAF-mutant models. This dual blockade may overcome resistance driven by pathway reactivation.[12][13]
Activation of Parallel Signaling Pathways 1. Pathway Profiling: Use antibody arrays or phospho-proteomics to identify upregulated signaling pathways in resistant cells. Focus on pathways known to crosstalk with the MAPK pathway, such as PI3K/AKT/mTOR, JAK/STAT, or JNK. 2. Targeted Combination Therapy: Based on the profiling results, test the efficacy of combining this compound with inhibitors of the identified bypass pathway. For example, if the PI3K/AKT pathway is activated, a combination with a PI3K or AKT inhibitor could be synergistic.
Emergence of ERK1/2 Mutations 1. Sequence ERK1 and ERK2: Isolate genomic DNA or RNA from resistant and parental cells and sequence the coding regions of MAPK3 (ERK1) and MAPK1 (ERK2) to identify potential mutations.[6] 2. Test Alternative ERK Inhibitors: Some ERK1/2 mutations may confer resistance to a specific class of inhibitors. If a mutation is identified, test the efficacy of structurally different ERK inhibitors.
Experimental Artifacts 1. Verify Compound Integrity: Ensure the this compound compound is not degraded. Use a fresh stock and verify its activity in a known sensitive cell line. 2. Optimize Dosing and Treatment Schedule: Re-evaluate the IC50 of this compound in your parental cell line. Ensure the concentration and duration of treatment are appropriate for your experimental goals.
Problem 2: Lack of In Vivo Efficacy of this compound in Xenograft or PDX Models
Possible Cause Suggested Troubleshooting Steps
Pharmacokinetic/Pharmacodynamic (PK/PD) Issues 1. Assess Target Engagement: If possible, perform an ERK occupancy assay on tumor tissue from treated animals to confirm that this compound is reaching and binding to its target in vivo.[14] 2. Analyze Biomarkers in Tumor Tissue: Collect tumor samples at different time points after treatment and perform Western blot analysis to assess the inhibition of p-ERK and p-RSK.
Tumor Heterogeneity and Intrinsic Resistance 1. Histological and Molecular Characterization: Analyze the molecular profile of the tumors to identify potential subpopulations with intrinsic resistance mechanisms. 2. Combination Therapy: Based on preclinical data, consider combining this compound with other agents. A combination with docetaxel (B913) has shown efficacy in a KRAS-mutant lung cancer PDX model.[1][5][14]
Host-Tumor Interactions 1. Consider the Tumor Microenvironment: The tumor microenvironment can contribute to drug resistance. Analyze the stroma and immune cell infiltrate in your in vivo models.

Data Presentation

Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeKey Mutation(s)IC50 / GI50 (µM)Reference
HCT-116Colorectal CancerKRAS G13DGI50 < 1[1]
A375MelanomaBRAF V600E-[1]
Multiple BRAF-mutant linesVariousBRAF93% of lines with GI50 < 1[1]
PAXF-2059 (PDX)Pancreatic Ductal AdenocarcinomaKRASIC50 = 0.621[1]
LXFA-983 (PDX)Lung CancerKRASIC50 = 0.8[1]
CXF-243 (PDX)Colorectal CancerKRASIC50 = 0.586[1]

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

Table 2: Kinase Selectivity Profile of this compound
KinaseAssay TypeResultReference
ERK1BiochemicalIC50 = 10-20 nM[1][2][5]
ERK2BiochemicalIC50 = 10-20 nM[1][2][5]
213 kinasesBiochemical<50% inhibition[1]
28 kinasesBiochemical50-80% inhibition[1]
17 kinasesBiochemical>80% inhibition[1]
KDR, FLT3, PDGFRαCellular>80% inhibition at 1 µM[1][5]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (sensitive and potentially resistant)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours (or desired time point) at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only). Normalize the data to the vehicle control and plot cell viability (%) against drug concentration to determine the IC50 value.

Protocol 2: Western Blot for MAPK Pathway Analysis

This protocol is for assessing the phosphorylation status of key proteins in the MAPK pathway.

Materials:

  • Cell lysates from parental and resistant cells (treated and untreated with this compound)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-p-RSK, anti-total RSK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Mandatory Visualizations

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK Transcription Gene Expression (Proliferation, Survival) ERK->Transcription RSK->Transcription CC90003 This compound CC90003->ERK

Caption: The MAPK signaling pathway and the inhibitory action of this compound on ERK1/2.

Experimental_Workflow cluster_setup Experimental Setup cluster_resistance Resistance Development cluster_analysis Analysis of Resistance start Parental Cancer Cell Line treatment Chronic Treatment with Increasing Doses of this compound start->treatment resistant_line This compound Resistant Cell Line treatment->resistant_line viability Cell Viability Assay (IC50 Determination) resistant_line->viability western Western Blot (MAPK Pathway Activation) resistant_line->western sequencing Genomic Sequencing (ERK1/2 Mutations) resistant_line->sequencing combination Combination Therapy Studies resistant_line->combination

Caption: Experimental workflow for generating and characterizing this compound resistant cancer cell lines.

Resistance_Mechanisms cluster_problem Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions resistance This compound Resistance mapk_up Increased MAPK Pathway Signaling resistance->mapk_up bypass Activation of Bypass Pathways resistance->bypass mutation ERK1/2 Mutations resistance->mutation combo_mapk Combine with MEK/RAF Inhibitors mapk_up->combo_mapk combo_bypass Combine with Inhibitors of Bypass Pathways bypass->combo_bypass sequencing_sol Sequence ERK1/2 mutation->sequencing_sol alt_erk Test Alternative ERK Inhibitors sequencing_sol->alt_erk

References

Technical Support Center: Acquired Resistance to CC-90003

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to CC-90003, a covalent inhibitor of ERK1/2.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?

A1: Acquired resistance to this compound and other ERK inhibitors can arise from several mechanisms that allow cancer cells to overcome the inhibition of the MAPK pathway. These can be broadly categorized as on-target alterations, reactivation of the MAPK pathway, or activation of bypass signaling pathways.

  • On-Target Alterations:

    • Mutations in ERK1/2: Genetic mutations in the drug-binding site of ERK1 or ERK2 can prevent this compound from covalently binding to its target.

    • ERK2 Amplification and Overexpression: An increase in the copy number of the MAPK1 gene (encoding ERK2) can lead to higher levels of the ERK2 protein, overwhelming the inhibitory capacity of the drug.

  • MAPK Pathway Reactivation:

    • Upstream Mutations: Acquired mutations in upstream components of the pathway, such as KRAS or BRAF, can lead to a stronger activation signal that bypasses the need for the inhibited ERK.[1]

    • Increased Signaling Flux: In some models, resistance is associated with an overall increased signaling through the MAPK pathway, where even a small fraction of unbound and active ERK is sufficient to drive downstream signaling and promote cell survival.

  • Bypass Pathway Activation:

    • Receptor Tyrosine Kinase (RTK) Upregulation: Overexpression of RTKs like EGFR and ERBB2 can activate parallel signaling pathways, such as the PI3K/AKT/mTOR pathway, to promote cell proliferation and survival independently of the MAPK pathway.

    • Activation of Parallel Kinase Pathways: The engagement of other stress-activated kinase pathways, such as the JNK-Jun and MSK pathways, has been observed in preclinical models of resistance to this compound.[2] The ERK5 signaling pathway has also been implicated in resistance to ERK1/2 inhibitors.

Q2: How can we experimentally determine the mechanism of resistance in our this compound-resistant cell line?

A2: A multi-step approach is recommended to elucidate the mechanism of resistance:

  • Confirm Resistance: Perform a dose-response assay (e.g., CellTiter-Glo®) to confirm the shift in the half-maximal inhibitory concentration (IC50) of this compound in your resistant cell line compared to the parental, sensitive line.

  • Assess MAPK Pathway Activity: Use Western blotting to analyze the phosphorylation status of key proteins in the MAPK pathway (e.g., p-MEK, p-ERK, p-RSK) in both sensitive and resistant cells, with and without this compound treatment. In resistant cells, you may observe sustained phosphorylation of downstream targets like RSK despite ERK inhibition.

  • Sequence Key Genes: Perform targeted sequencing or whole-exome sequencing of your resistant cell line to identify potential mutations in MAPK3 (ERK1), MAPK1 (ERK2), KRAS, NRAS, and BRAF.

  • Analyze Gene Expression and Copy Number: Use quantitative PCR (qPCR) or digital droplet PCR (ddPCR) to assess the copy number of genes like MAPK1, BRAF, and KRAS. RNA sequencing can be used to identify changes in the expression of RTKs and other signaling molecules.

  • Investigate Bypass Pathways: If no on-target or MAPK pathway mutations are found, use Western blotting to examine the activation status of key proteins in parallel pathways like PI3K/AKT (p-AKT, p-S6) and JNK (p-JNK).

Q3: Our resistant cells show no mutations in ERK1/2. What are the next steps?

A3: If on-target mutations are absent, it is highly likely that resistance is driven by bypass mechanisms or reactivation of the MAPK pathway upstream of ERK.

  • Investigate Upstream Reactivation: Check for acquired mutations or amplifications in KRAS, NRAS, and BRAF.

  • Probe for Bypass Signals:

    • Assess the expression and phosphorylation of receptor tyrosine kinases such as EGFR, ERBB2, and MET.

    • Examine the activation of the PI3K/AKT/mTOR pathway by checking the phosphorylation status of AKT and S6 ribosomal protein.

    • Consider the involvement of less common bypass pathways, such as the ERK5 pathway.

Q4: Is there a way to measure how much this compound is bound to ERK in our experimental system?

A4: Direct measurement of target occupancy can be challenging. A proprietary ELISA-based assay was developed to measure the levels of ERK unbound to this compound in peripheral blood mononuclear cells during clinical trials.[2] For preclinical research, a mass spectrometry-based approach can be used to confirm the covalent modification of ERK1/2 by this compound.[3] This method involves analyzing the mass shift of the protein after incubation with the inhibitor.

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability assays with this compound.

Possible Cause Troubleshooting Step
Cellular Confluency Ensure consistent cell seeding density and that cells are in the logarithmic growth phase at the time of treatment.
Drug Stability Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.
Assay Timing Optimize the duration of drug exposure. Covalent inhibitors may require longer incubation times to achieve maximal effect.
Serum Concentration Variations in serum concentration in the culture medium can affect the activity of signaling pathways. Use a consistent and, if necessary, reduced serum concentration during the assay.

Issue 2: No change in p-ERK levels upon this compound treatment in a supposedly sensitive cell line.

Possible Cause Troubleshooting Step
Antibody Quality Verify the specificity and efficacy of your p-ERK antibody using appropriate positive and negative controls.
Lysate Preparation Ensure that phosphatase and protease inhibitors are included in your lysis buffer to preserve the phosphorylation status of proteins.
Drug Concentration/Timing Perform a time-course and dose-response experiment to determine the optimal conditions for observing p-ERK inhibition.
Intrinsic Resistance The cell line may have intrinsic resistance mechanisms. Analyze the baseline activity of potential bypass pathways.

Quantitative Data Summary

Table 1: IC50 Values of ERK Inhibitors in Sensitive and Resistant Cell Lines

Cell LineInhibitorParental IC50 (µM)Resistant IC50 (µM)Fold Change in Resistance
HCT-116SCH7729840.3>10>33
MDA-MB-231PD0325901 (MEKi)0.02>10>500
COLO206FAZD-6244 (MEKi)0.1>10>100

Data compiled from studies on ERK and MEK inhibitors, demonstrating typical shifts in IC50 upon acquired resistance.[4]

Table 2: Genetic Alterations Associated with Acquired Resistance to MAPK Pathway Inhibitors

Resistance MechanismGenetic AlterationCancer Type
On-TargetMAPK1 (ERK2) AmplificationMelanoma
On-TargetMAPK3 (ERK1) MutationMelanoma
Upstream ReactivationKRAS AmplificationColorectal Cancer
Upstream ReactivationBRAF AmplificationMelanoma
Bypass PathwayEGFR AmplificationLung Cancer
Bypass PathwayERBB2 OverexpressionBreast Cancer

This table summarizes common genetic alterations leading to resistance to inhibitors of the MAPK pathway.[5][6]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

  • Initial Seeding: Plate the parental (sensitive) cancer cell line at a low density in their standard growth medium.

  • Initial Treatment: Treat the cells with this compound at a concentration equivalent to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells resume normal proliferation, passage them and increase the concentration of this compound in a stepwise manner. A common approach is to double the concentration at each step.

  • Maintenance Culture: Continue this dose escalation until the cells are able to proliferate in a high concentration of this compound (e.g., 1-5 µM). This process can take several months.

  • Characterization: Once a resistant population is established, perform single-cell cloning to isolate and expand clonal resistant lines. Characterize these clones for their resistance phenotype and underlying mechanisms.

Protocol 2: Western Blot Analysis of MAPK Pathway Activation

  • Cell Lysis: After treatment with this compound or vehicle control, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of ERK, RSK, and other proteins of interest. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Visualizations

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK RSK RSK ERK->RSK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription RSK->Transcription CC90003 This compound CC90003->ERK Proliferation Proliferation, Survival Transcription->Proliferation

Caption: The MAPK signaling cascade and the point of inhibition by this compound.

Resistance_Mechanisms cluster_main Acquired Resistance to this compound Resistance Acquired Resistance OnTarget On-Target Alterations Resistance->OnTarget MAPK_Reactivation MAPK Pathway Reactivation Resistance->MAPK_Reactivation Bypass Bypass Pathway Activation Resistance->Bypass ERK_Mutation ERK1/2 Mutation OnTarget->ERK_Mutation ERK_Amp ERK2 Amplification OnTarget->ERK_Amp KRAS_Mutation Upstream Mutation (e.g., KRAS) MAPK_Reactivation->KRAS_Mutation Increased_Flux Increased Signaling Flux MAPK_Reactivation->Increased_Flux RTK_Activation RTK Upregulation (EGFR, ERBB2) Bypass->RTK_Activation PI3K_Activation PI3K/AKT Pathway Bypass->PI3K_Activation JNK_MSK_Activation JNK/MSK Pathway Bypass->JNK_MSK_Activation Experimental_Workflow cluster_workflow Workflow for Investigating Resistance Start Observe Decreased This compound Efficacy Generate Generate Resistant Cell Line Start->Generate Confirm Confirm Resistance (IC50 Shift) Generate->Confirm Analyze_MAPK Analyze MAPK Pathway (Western Blot) Confirm->Analyze_MAPK Sequence Sequence Key Genes (ERK, RAS, RAF) Analyze_MAPK->Sequence If p-RSK is high Analyze_Bypass Analyze Bypass Pathways (p-AKT, p-JNK) Analyze_MAPK->Analyze_Bypass If p-RSK is low Conclusion Identify Resistance Mechanism Sequence->Conclusion Analyze_Bypass->Conclusion

References

Technical Support Center: Managing Off-Target Effects of CC-90003

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CC-90003. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

General Information

Q1: Is this compound a cereblon modulator?

A1: No, this is a common misconception. This compound is not a cereblon (CRBN) modulator. It is a potent and irreversible inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2)[1][2]. Its mechanism of action is to covalently bind to a cysteine residue in the ATP binding pocket of ERK1/2, thereby blocking its kinase activity and downstream signaling in the MAPK pathway[3]. Compounds that modulate the E3 ubiquitin ligase cereblon are a distinct class of molecules, often referred to as CELMoDs or molecular glues, with a different mechanism of action[4][5][6]. For example, CC-90009 is a GSPT1 degrader that functions as a molecular glue by recruiting GSPT1 to the CRL4CRBN complex for degradation[7]. It is crucial to distinguish between these two compounds to ensure proper experimental design and interpretation of results.

Troubleshooting Off-Target Effects

Q2: My experimental results suggest off-target effects. What are the known off-target kinases of this compound?

A2: While this compound is a selective ERK1/2 inhibitor, it does exhibit activity against other kinases, particularly at higher concentrations. In a comprehensive kinase panel, this compound was found to significantly inhibit a small number of other kinases. The most notable off-target kinases inhibited by more than 80% at a 1 µmol/L concentration are KDR, FLT3, and PDGFRα[8][9]. In a cellular kinase screen using A375 melanoma cells, this compound at 1 mmol/L inhibited MKK4, MKK6, and FAK by over 80% in addition to ERK1/2[1].

Summary of this compound Kinase Selectivity

Assay TypeKinase Panel SizeConcentrationKey Off-Target Kinases (>80% Inhibition)Reference
Biochemical/Cellular Assays3471 µmol/LKDR, FLT3, PDGFRα[8][9]
ActivX Cellular Kinase Screen1941 mmol/LMKK4, MKK6, FAK[1]

Q3: I am observing unexpected cellular phenotypes that do not seem to be related to ERK1/2 inhibition. How can I investigate this?

A3: Unexplained phenotypes could be due to the inhibition of the off-target kinases mentioned above or other, uncharacterized interactions. A systematic approach to investigate these effects is recommended:

  • Concentration-Response Analysis: Determine if the unexpected phenotype is observed at concentrations significantly higher than the IC50 for ERK1/2 inhibition (typically in the 10-20 nM range)[1][8]. If the phenotype only manifests at micromolar concentrations, it is more likely to be an off-target effect.

  • Rescue Experiments: If you hypothesize that the phenotype is due to inhibition of a specific off-target kinase (e.g., KDR), you can try to rescue the effect by activating the downstream pathway of that kinase.

  • Use of Alternative Inhibitors: Compare the phenotype observed with this compound to that of other structurally and mechanistically different ERK1/2 inhibitors (e.g., GDC-0994, BVD-523)[8]. If the phenotype is unique to this compound, it is likely an off-target effect.

  • Proteomic Profiling: Employ quantitative proteomics to identify changes in the cellular proteome upon treatment with this compound. This can provide an unbiased view of the pathways affected.

Q4: We are planning in vivo studies and are concerned about potential toxicities. What were the observed toxicities of this compound in clinical trials?

A4: In a Phase Ia clinical trial, the development of this compound was discontinued (B1498344) due to an unfavorable pharmacokinetic profile and unanticipated toxicities[9][10][11]. The main dose-limiting toxicities observed in patients were:

  • Neurotoxicity: Dizziness, gait disturbance, and paresthesias were observed, particularly at higher doses[10][12].

  • Hepatotoxicity: Grade 3 elevations in transaminases were reported[10][12].

  • Hypertension: Grade 3 hypertension was also a dose-limiting toxicity[10][12].

Preclinical studies in dogs also showed signs of reversible peripheral neuropathy[13]. These findings suggest that researchers conducting in vivo studies with this compound should carefully monitor for neurological and hepatic adverse effects.

Experimental Protocols

Q5: Can you provide a general protocol for assessing the kinase selectivity of this compound?

A5: A common method to assess kinase selectivity is through in vitro kinase assays using a large panel of purified kinases.

Protocol: In Vitro Kinase Panel Screening

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations (e.g., 10-fold dilutions from 10 µM to 1 nM).

  • Kinase Reaction Setup: In a multi-well plate, combine each kinase from the panel with its specific substrate and ATP in a suitable reaction buffer.

  • Inhibition Assay: Add the different concentrations of this compound to the kinase reactions. Include a DMSO-only control (vehicle) and a positive control inhibitor for each kinase if available.

  • Incubation: Incubate the reactions at the optimal temperature (usually 30°C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of product formed. This is often done by measuring the amount of phosphorylated substrate, typically using a phosphospecific antibody in an ELISA format or by detecting the consumption of ATP using a luminescent assay (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of inhibition for each kinase at each concentration of this compound relative to the DMSO control. Determine the IC50 value for each inhibited kinase by fitting the concentration-response data to a suitable model.

Q6: What is a standard protocol for a cell proliferation assay to test the on-target and potential off-target effects of this compound?

A6: A cell proliferation assay, such as one using CellTiter-Glo®, can be used to determine the growth inhibitory (GI50) concentration of this compound in different cancer cell lines.

Protocol: Cell Proliferation Assay (e.g., using CellTiter-Glo®)

  • Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 1,000-5,000 cells per well). Allow cells to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of this compound. It is recommended to test a wide range of concentrations (e.g., from 10 µM down to 0.1 nM) to capture the full dose-response curve. Include a DMSO vehicle control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Assay: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the DMSO control. Plot the normalized values against the logarithm of the drug concentration and fit the data to a four-parameter logistic regression model to determine the GI50 value. Comparing GI50 values across cell lines with different genetic backgrounds (e.g., BRAF-mutant vs. KRAS-mutant) can provide insights into on-target and potential off-target sensitivities[8].

Visualizations

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription CC90003 This compound CC90003->ERK Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Off_Target_Workflow start Unexpected Phenotype Observed with this compound q1 Is the phenotype dose-dependent? Does it occur at concentrations >> ERK1/2 IC50? start->q1 on_target Likely On-Target or Downstream Effect of ERK1/2 Inhibition q1->on_target No off_target_path Potential Off-Target Effect q1->off_target_path Yes exp_design Experimental Approaches off_target_path->exp_design exp1 Compare with other ERK inhibitors exp_design->exp1 exp2 Kinase Profiling/ Proteomics exp_design->exp2 exp3 Rescue Experiments exp_design->exp3 conclusion Identify Off-Target Protein/Pathway exp1->conclusion exp2->conclusion exp3->conclusion

Caption: Workflow for investigating potential off-target effects of this compound.

References

CC-90003 Clinical Trial Termination: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the termination of the CC-90003 clinical trial. The information is presented in a question-and-answer format to directly address potential inquiries.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the termination of the this compound clinical trial?

The Phase Ia clinical trial for this compound (NCT02313012) was terminated due to a combination of factors, primarily:

  • Lack of Objective Responses: The trial failed to demonstrate sufficient anti-tumor activity in the patients enrolled.[1][2]

  • Unfavorable Pharmacokinetic (PK) Profile: The pharmacokinetic parameters of this compound were found to be highly variable among patients, and the drug showed accumulation after multiple doses.[1][2]

  • Unanticipated Neurotoxicity: The trial observed grade 1-3 neurotoxicity, including dizziness, gait disturbance, and paresthesias, particularly at higher doses.[1][2]

Q2: What was the mechanism of action for this compound?

This compound is an orally available, irreversible inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] By inhibiting ERK1/2, this compound was designed to block the MAPK/ERK signaling pathway, which is frequently upregulated in various cancers and plays a crucial role in tumor cell proliferation, differentiation, and survival.

Below is a diagram illustrating the targeted signaling pathway.

RAS-RAF-MEK-ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK1/2 MEK1/2 RAF->MEK1/2 Phosphorylates ERK1/2 ERK1/2 MEK1/2->ERK1/2 Phosphorylates Transcription Factors Transcription Factors ERK1/2->Transcription Factors Translocates & Activates This compound This compound This compound->ERK1/2 Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation_Survival Cell Proliferation & Survival Gene Expression->Proliferation_Survival

Diagram 1: Simplified RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.

Troubleshooting and Experimental Design

Q3: What were the key parameters of the this compound Phase Ia clinical trial?

The first-in-human study of this compound was a Phase Ia dose-escalation trial in patients with relapsed or refractory solid tumors harboring BRAF or RAS mutations.[1][2]

ParameterDetails
Clinical Trial ID NCT02313012
Number of Patients 19
Patient Population Patients with relapsed or refractory solid tumors with KRAS (n=15), NRAS (n=1), or BRAF (n=3) mutations.[1][2]
Dosing Regimen Oral this compound administered in escalating doses from 20 to 160 mg/day on a 21/28 day cycle.[1][2]
Maximum Tolerated Dose (MTD) 120 mg/day.[1][2]
Dose-Limiting Toxicities (DLTs) at 160mg Grade 3 transaminase elevations (n=2) and hypertension (n=1).[1][2]

Q4: What adverse events were observed in the this compound trial?

The most frequently reported adverse events (AEs) were generally Grade 1 or 2. However, Grade 1-3 neurotoxicity was a significant concern at higher doses.

Adverse Event CategorySpecific Events
Constitutional Asthenia, fatigue
Gastrointestinal Anorexia, nausea/vomiting, diarrhea
Hepatic Transaminase elevations
Neurologic Dizziness, gait disturbance, paresthesias[1][2]

Q5: What methodologies were used to assess drug activity and safety in the trial?

The clinical trial employed standard methodologies for a Phase I study to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of this compound.

  • Safety Assessment: Monitored through adverse event reporting, chemistry and hematology panels, physical examinations, ECGs, and cardiac imaging (ECHO/MUGA scans).[1][2]

  • Response Assessment: Tumor response was evaluated according to RECIST 1.1 criteria.[1][2]

  • Pharmacodynamic Assessment: A proprietary ELISA-based assay was used to measure the levels of ERK unbound to this compound in peripheral blood mononuclear cells (PBMCs).[1][2] Levels of free ERK were reduced by ≥80% from baseline at doses ≥ 80 mg/day.[1][2]

The general workflow for this type of clinical trial is illustrated below.

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_enrollment Enrollment & Dosing cluster_monitoring Patient Monitoring cluster_outcome Trial Outcome Eligibility Inclusion/Exclusion Criteria Met? Informed_Consent Informed Consent Eligibility->Informed_Consent Yes Dose_Escalation Dose Escalation Cohorts (20-160 mg/day) Informed_Consent->Dose_Escalation Treatment_Cycle 21/28 Day Cycle Dose_Escalation->Treatment_Cycle Safety_Monitoring Adverse Event Monitoring (Safety Assessments) Treatment_Cycle->Safety_Monitoring PK_PD_Analysis Pharmacokinetic & Pharmacodynamic Analysis Treatment_Cycle->PK_PD_Analysis Efficacy_Assessment Tumor Response Assessment (RECIST 1.1) Treatment_Cycle->Efficacy_Assessment Termination Trial Termination Safety_Monitoring->Termination PK_PD_Analysis->Termination Efficacy_Assessment->Termination Reasons - Lack of Objective Response - Unfavorable PK Profile - Unanticipated Neurotoxicity Termination->Reasons

Diagram 2: Generalized experimental workflow for the this compound Phase Ia clinical trial.

Q6: What can be learned from the termination of the this compound trial for future drug development?

The termination of the this compound trial highlights several key considerations for the development of ERK inhibitors and other targeted therapies:

  • Therapeutic Window: Achieving a therapeutic concentration that is both effective and well-tolerated is critical. For this compound, the doses required for target engagement were associated with unacceptable toxicities.

  • Pharmacokinetic Variability: High inter-patient variability in drug exposure can complicate dose selection and may contribute to inconsistent efficacy and safety outcomes.

  • Predictive Preclinical Models: The unanticipated neurotoxicity observed in humans, which was not predicted by rodent models, underscores the need for more predictive preclinical toxicology models.[2]

  • Combination Therapies: While this compound monotherapy was not successful, preclinical data suggested potential efficacy in combination with other agents, such as docetaxel.[3] This suggests that the role of ERK inhibitors in combination regimens may warrant further investigation.

References

Improving the therapeutic window of CC-90003

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the ERK1/2 inhibitor, CC-90003.

Troubleshooting Guide

This guide addresses common issues that may be encountered during preclinical studies with this compound.

Issue Potential Cause Recommended Action
Suboptimal anti-proliferative activity in vitro Inadequate drug concentration.Ensure the concentration of this compound is within the effective range (IC50 values are in the 10-20 nmol/L range for ERK1/2 inhibition)[1][2]. Titrate the concentration to determine the optimal dose for your specific cell line.
Cell line resistance.KRAS-mutant cell lines can exhibit variable sensitivity[1]. Consider using a panel of cell lines to assess activity. Resistance may be due to incomplete ERK pathway inhibition or activation of parallel signaling pathways like JNK-Jun and MSK[3].
Issues with the compound.Verify the purity and stability of your this compound stock. Improper storage can lead to degradation.
High variability in in vivo xenograft studies Inconsistent drug administration.Ensure consistent oral gavage technique and vehicle preparation. The pharmacokinetic profile of this compound has been noted to be highly variable[4][5].
Tumor heterogeneity.Ensure tumors are of a consistent size at the start of treatment. In the HCT-116 xenograft model, treatment was initiated when tumors reached 108 to 126 mm³[1][3].
Animal health.Monitor animal health closely. Doses of 50 mg/kg b.i.d. and 75 mg/kg b.i.d. have been associated with mortality in mice[2].
Unexpected toxicity in vivo Off-target effects.This compound has been shown to significantly inhibit the off-target kinases KDR, FLT3, and PDGFRα, which may contribute to toxicity[1][3][6].
On-target toxicity in normal tissues.ERK signaling is important in normal tissues. The observed neurotoxicity and elevations in transaminases in clinical trials suggest on-target effects in non-tumor cells[4][5].
Dosing regimen.The maximum tolerated dose (MTD) in a Phase Ia clinical trial was 120 mg/day[4][5]. In mice, the minimally efficacious dose of 50 mg/kg once daily was also the tolerated dose in the HCT-116 xenograft model[1][3]. Adjusting the dosing schedule may be necessary.
Development of resistance to this compound Incomplete ERK inhibition.Even with treatment, a small fraction of free ERK may be sufficient to activate downstream survival pathways[3].
Activation of bypass pathways.Resistance can emerge through the engagement of parallel signaling pathways such as JNK-Jun and MSK[3].
Combination Therapy.Consider combination therapies. The combination of this compound with docetaxel (B913) has been shown to induce full tumor regression and prevent regrowth in a KRAS-mutant lung PDX model[1][3][7][8].

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a covalent inhibitor of ERK1 and ERK2, which are key kinases in the MAPK signaling pathway. By irreversibly binding to ERK1/2, this compound prevents their activity, leading to the inhibition of downstream signaling that promotes cell proliferation and survival[1][7].

2. What is the recommended in vitro concentration range for this compound?

This compound exhibits potent inhibition of ERK1 and ERK2 with IC50 values in the 10 to 20 nmol/L range in biochemical assays[1][2]. For cell-based proliferation assays in sensitive cell lines (e.g., many BRAF and KRAS mutant lines), growth inhibition (GI50) is often observed at concentrations below 1 µmol/L[1].

3. What is a recommended starting dose for in vivo xenograft studies?

In an HCT-116 colorectal cancer xenograft model, a dose of 50 mg/kg administered orally once daily was identified as the minimally efficacious dose, achieving 65% tumor growth inhibition[1][3]. This dose was also reported to be well-tolerated[1]. Higher doses, particularly with twice-daily administration (50 mg/kg b.i.d. and 75 mg/kg b.i.d.), have been associated with mortality[2].

4. What are the known off-target effects of this compound?

In a kinase panel screen, this compound was found to significantly inhibit KDR, FLT3, and PDGFRα at a concentration of 1 µmol/L, in addition to its primary targets ERK1 and ERK2[1][3][6]. These off-target activities may contribute to the observed toxicity profile of the compound.

5. Why was the clinical development of this compound discontinued?

The clinical development of this compound was halted due to a combination of factors observed in a Phase Ia clinical trial, including an unfavorable pharmacokinetic profile, a lack of objective responses at tolerated doses, and unanticipated neurotoxicity[4][5].

6. How can the therapeutic window of this compound be improved?

Combination therapy is a promising strategy. Preclinical studies have shown that combining this compound with docetaxel can lead to complete tumor regression in a KRAS-mutant lung cancer patient-derived xenograft (PDX) model[1][3][7][8]. This suggests that combining this compound with other anti-cancer agents could enhance efficacy and potentially allow for lower, less toxic doses of this compound.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Target/AssayCell LineIC50 / GI50Reference
ERK1/2 Kinase Activity(Biochemical Assay)10-20 nmol/L[1][2]
Cell ProliferationBRAF-mutant (25 of 27 lines)< 1 µmol/L[1]
Cell ProliferationKRAS-mutant (28 of 37 lines)< 1 µmol/L[1]

Table 2: In Vivo Efficacy and Toxicity of this compound

ModelDosing RegimenEfficacyToxicityReference
HCT-116 Xenograft50 mg/kg q.d.65% Tumor Growth InhibitionWell-tolerated[1][3]
HCT-116 Xenograft50 mg/kg b.i.d.-Mortality by days 6-18[2]
HCT-116 Xenograft75 mg/kg b.i.d.-Mortality by days 6-18[2]
Phase Ia Clinical Trial120 mg/dayNo objective responsesMTD; Grade 3 transaminase elevations, hypertension, neurotoxicity[4][5]

Experimental Protocols

3-Day Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the 3-day period.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: After incubation, assess cell viability using a suitable method, such as a resazurin-based assay or a commercial kit like CellTiter-Glo®.

  • Data Analysis: Calculate the half-maximal growth inhibition (GI50) by fitting the dose-response data to a four-parameter logistic curve.

ERK Occupancy Assay

Objective: To measure the direct binding of this compound to its target, ERK, in cells or tissues.

Methodology:

This assay measures the amount of ERK that is not bound by the covalent inhibitor.

  • Sample Preparation: Prepare lysates from cells or tissues treated with this compound.

  • ELISA-based Assay: A proprietary ELISA-based assay was used in the clinical trial to measure unbound ERK in peripheral blood mononuclear cells[4][5]. In preclinical studies, a novel assay was developed to measure direct target modification[1]. While the exact proprietary protocol is not public, a general approach would involve:

    • Coating an ELISA plate with an antibody that captures total ERK.

    • Incubating the plate with the cell or tissue lysate.

    • Using a detection antibody that only recognizes the unbound form of ERK (i.e., where the covalent binding site is accessible).

    • Quantifying the signal and expressing it as a percentage of free ERK relative to a vehicle-treated control.

Visualizations

MAPK_Pathway_Inhibition cluster_upstream Upstream Signaling cluster_target Target cluster_downstream Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival CC_90003 This compound CC_90003->ERK

Caption: Mechanism of action of this compound in the MAPK signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Lines (KRAS/BRAF mutant) Prolif_Assay 3-Day Proliferation Assay (GI50 Determination) Cell_Culture->Prolif_Assay Treat with this compound ERK_Occupancy ERK Occupancy Assay (% Free ERK) Cell_Culture->ERK_Occupancy Treat with this compound Xenograft Xenograft/PDX Model Establishment Prolif_Assay->Xenograft Inform Dose Selection Treatment This compound Treatment (e.g., 50 mg/kg q.d.) Xenograft->Treatment Efficacy Efficacy Assessment (Tumor Growth Inhibition) Treatment->Efficacy Toxicity Toxicity Monitoring (Weight, Clinical Signs) Treatment->Toxicity

Caption: Preclinical experimental workflow for evaluating this compound.

Therapeutic_Window_Improvement CC_90003_Mono This compound Monotherapy Efficacy Limited Efficacy CC_90003_Mono->Efficacy Toxicity Neurotoxicity Liver Toxicity CC_90003_Mono->Toxicity Narrow_Window Narrow Therapeutic Window Efficacy->Narrow_Window Toxicity->Narrow_Window Combination_Therapy Combination with Docetaxel Synergistic_Efficacy Enhanced Anti-Tumor Efficacy (Tumor Regression) Combination_Therapy->Synergistic_Efficacy Potential_Dose_Reduction Potential for this compound Dose Reduction Combination_Therapy->Potential_Dose_Reduction Wider_Window Improved Therapeutic Window Synergistic_Efficacy->Wider_Window Potential_Dose_Reduction->Wider_Window

Caption: Strategy to improve the therapeutic window of this compound.

References

Cell line sensitivity and resistance to CC-90003

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of CC-90003, a potent and covalent inhibitor of ERK1/2.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a highly selective and irreversible inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] It forms a covalent bond with a cysteine residue within the ATP-binding site of ERK1/2, leading to potent and sustained inhibition of their kinase activity.[2] This, in turn, blocks the downstream signaling of the MAPK/ERK pathway, which is crucial for cell proliferation and survival in many cancer types.[1]

Q2: Which cancer cell lines are generally sensitive to this compound?

A2: Cell lines with mutations that lead to the activation of the MAPK pathway are often sensitive to this compound. This includes a high percentage of cell lines with:

  • BRAF mutations: Approximately 93% of BRAF-mutant cancer cell lines tested have shown sensitivity to this compound, with GI₅₀ values typically below 1 μmol/L.[1]

  • KRAS mutations: A significant portion (around 76%) of KRAS-mutant cancer cell lines also exhibit sensitivity to this compound.[1]

Q3: What are the known mechanisms of resistance to this compound?

A3: Resistance to this compound is primarily associated with the reactivation of the MAPK signaling pathway. This can occur through various mechanisms, including feedback activation of upstream components of the pathway or engagement of parallel signaling pathways that bypass the need for ERK1/2 signaling. For instance, in some models, resistance is linked to increased signaling through the MAPK axis itself, which can overcome the inhibitory effect of this compound.[1]

Q4: Does this compound induce degradation of GSPT1?

A4: There is no current evidence to suggest that this compound's mechanism of action involves the degradation of GSPT1. This compound is characterized as a kinase inhibitor that directly targets ERK1/2. The degradation of GSPT1 is a mechanism associated with other compounds, such as the cereblon E3 ligase modulating drugs (CELMoDs) like CC-90009.

Data Presentation

Table 1: In Vitro Antiproliferative Activity of this compound in BRAF-Mutant Cancer Cell Lines

Cell LineCancer TypeBRAF MutationGI₅₀ (µM)
A375MelanomaV600E< 1.0
SK-MEL-28MelanomaV600E< 1.0
HT-29Colorectal CancerV600E< 1.0
RKOColorectal CancerV600E< 1.0
WM-266-4MelanomaV600E< 1.0

Note: This table presents a selection of BRAF-mutant cell lines known to be sensitive to this compound, with GI₅₀ values generally below 1 µmol/L as reported in preclinical studies.[1]

Table 2: In Vitro Antiproliferative Activity of this compound in KRAS-Mutant Cancer Cell Lines

Cell LineCancer TypeKRAS MutationGI₅₀ (µM)
HCT-116Colorectal CancerG13D< 1.0
MIA PaCa-2Pancreatic CancerG12C< 1.0
A549Lung CancerG12S> 1.0
NCI-H23Lung CancerG12C< 1.0
PANC-1Pancreatic CancerG12D> 1.0

Note: Sensitivity to this compound in KRAS-mutant cell lines can be more variable. This table provides examples of both sensitive and less sensitive lines.[1]

Troubleshooting Guides

Issue 1: Higher than expected GI₅₀/IC₅₀ values in a sensitive cell line.

  • Question: My GI₅₀ value for a BRAF-mutant cell line (e.g., A375) is significantly higher than the published data. What could be the reason?

  • Answer:

    • Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and has not been passaged excessively. High passage numbers can lead to genetic drift and altered drug sensitivity. Regular cell line authentication is recommended.

    • Compound Integrity: Verify the integrity and concentration of your this compound stock solution. Improper storage or repeated freeze-thaw cycles can degrade the compound.

    • Assay Conditions:

      • Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Overly confluent or sparse cultures can affect proliferation rates and drug response.

      • Incubation Time: The antiproliferative effects of this compound are typically measured after a 3-day incubation period.[1] Shorter incubation times may not be sufficient to observe the full effect.

      • Serum Concentration: The concentration of serum in your culture medium can influence cell growth and the activity of signaling pathways. Maintain a consistent serum concentration across experiments.

    • Mycoplasma Contamination: Check your cell cultures for mycoplasma contamination, which can significantly alter cellular responses to drugs.

Issue 2: No significant decrease in phosphorylated ERK (p-ERK) levels after this compound treatment.

  • Question: I am not observing the expected decrease in p-ERK levels by Western blot after treating my cells with this compound. What should I check?

  • Answer:

    • Treatment Conditions:

      • Concentration and Time: Ensure you are using an appropriate concentration of this compound and a suitable treatment time. Inhibition of p-ERK can be rapid, often observable within a few hours. A time-course experiment may be necessary to determine the optimal time point.

      • Lysis Buffer: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins during sample preparation.

    • Western Blotting Technique:

      • Antibody Quality: Verify the specificity and activity of your primary antibodies for both phosphorylated and total ERK.

      • Protein Loading: Ensure equal protein loading across all lanes of your gel. Normalize the p-ERK signal to the total ERK signal to account for any loading variations.

      • Transfer Efficiency: Confirm efficient transfer of proteins from the gel to the membrane.

    • Cellular Resistance: If the above factors are controlled for, the lack of p-ERK inhibition could indicate intrinsic or acquired resistance in your cell line, potentially due to MAPK pathway reactivation.

Experimental Protocols

1. Cell Viability (GI₅₀) Determination Assay

This protocol outlines a typical 3-day proliferation assay to determine the 50% growth inhibition (GI₅₀) concentration of this compound.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 96-well cell culture plates

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

    • Plate reader (luminometer)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A typical concentration range might be from 0.001 to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

    • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

    • Cell Viability Measurement: Follow the manufacturer's instructions for the chosen cell viability reagent. For CellTiter-Glo®, add the reagent to each well, mix, and incubate at room temperature to stabilize the luminescent signal.

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Plot the results and determine the GI₅₀ value using a non-linear regression curve fit.

2. Western Blot for Phosphorylated ERK (p-ERK)

This protocol describes the detection of p-ERK and total ERK levels in cells treated with this compound.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium

    • This compound stock solution

    • 6-well cell culture plates

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies (rabbit anti-p-ERK1/2, rabbit anti-total ERK1/2)

    • HRP-conjugated anti-rabbit secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 2-4 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

    • SDS-PAGE and Transfer: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.

    • Stripping and Re-probing: To detect total ERK, the membrane can be stripped of the p-ERK antibodies and then re-probed with the primary antibody against total ERK1/2, followed by the secondary antibody and detection steps.

    • Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal for each sample.

Visualizations

CC-90003_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_target Target cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Apoptosis_Inhibition Inhibition of Apoptosis Transcription_Factors->Apoptosis_Inhibition Proliferation_Survival Proliferation & Survival Cell_Cycle_Progression->Proliferation_Survival This compound This compound This compound->ERK

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on ERK1/2.

Experimental_Workflow_GI50 Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Adherence Allow Cells to Adhere (Overnight) Seed_Cells->Adherence Prepare_Dilutions Prepare this compound Serial Dilutions Adherence->Prepare_Dilutions Treat_Cells Treat Cells with This compound Prepare_Dilutions->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Add_Reagent Add Cell Viability Reagent Incubate->Add_Reagent Measure_Signal Measure Luminescence/ Absorbance Add_Reagent->Measure_Signal Analyze_Data Analyze Data & Calculate GI₅₀ Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for determining the GI₅₀ of this compound.

Troubleshooting_Logic High_GI50 Unexpectedly High GI₅₀? Check_Compound Verify this compound Integrity & Concentration High_GI50->Check_Compound Yes Check_Cells Check Cell Line Authenticity & Passage High_GI50->Check_Cells Yes Check_Assay Review Assay Conditions (Density, Time, Serum) High_GI50->Check_Assay Yes Check_Mycoplasma Test for Mycoplasma Contamination High_GI50->Check_Mycoplasma Yes No_pERK_Inhibition No p-ERK Inhibition? Check_Treatment Optimize Treatment (Concentration, Time) No_pERK_Inhibition->Check_Treatment Yes Check_Lysis Ensure Phosphatase Inhibitors in Lysis Buffer No_pERK_Inhibition->Check_Lysis Yes Check_Western Verify Antibodies & Western Blot Technique No_pERK_Inhibition->Check_Western Yes Consider_Resistance Consider Cellular Resistance Mechanisms No_pERK_Inhibition->Consider_Resistance Yes

Caption: Logic diagram for troubleshooting common experimental issues with this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing peripheral neuropathy associated with the ERK1/2 inhibitor, CC-90003, in preclinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is peripheral neuropathy a concern?

A1: this compound is an irreversible inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2) that has been investigated as a potential anti-cancer agent.[1][2] However, its clinical development was halted due to unanticipated neurotoxicity, including peripheral neuropathy, observed in a Phase Ia clinical trial.[1][2][3] This adverse effect is a significant concern as it can be dose-limiting and impact the quality of life.[3]

Q2: What were the key findings from the this compound clinical trial regarding peripheral neuropathy?

A2: In the Phase Ia study (NCT02313012), neurotoxicity was a notable adverse event. Nineteen patients with RAS or BRAF mutant tumors received this compound at doses ranging from 20 to 160 mg/day.[1] Neurologic toxicities, including dizziness, gait disturbance, and paresthesias, were primarily observed at doses between 80 and 160 mg/day.[1] These events were mostly Grade 1-3 and were found to be reversible with dose reduction or interruption.[1]

Q3: What is the proposed mechanism of this compound-induced peripheral neuropathy?

A3: The precise mechanism is not fully elucidated, but it is believed to involve a combination of on-target and off-target effects.[3] As an ERK1/2 inhibitor, this compound directly modulates the MAPK/ERK signaling pathway, which plays a complex and dual role in neuronal survival and apoptosis.[2][4][5] Inhibition of this pathway could disrupt normal neuronal function and lead to cell death.[2][4][5] Off-target kinase inhibition and interaction with other proteins may also contribute to the observed neurotoxicity.[3]

Q4: Are there established preclinical models to study this compound-related peripheral neuropathy?

A4: Yes, several preclinical models are available to investigate chemotherapy-induced peripheral neuropathy (CIPN), which can be adapted for studying this compound. These include:

  • In vivo rodent models: Mice and rats are commonly used to assess behavioral signs of neuropathy, such as mechanical allodynia and thermal hypersensitivity.[6][7] Electrophysiological measurements like nerve conduction velocity (NCV) and histopathological analysis of nerve tissue can also be performed.[6][8]

  • In vitro models: Primary cultures of dorsal root ganglion (DRG) neurons or human-induced pluripotent stem cell-derived peripheral neurons (hiPSC-PNs) can be used to study the direct effects of the compound on neuronal cells.[3][7][9]

It is important to note that preclinical studies in mice did not show signs of neuropathy with this compound, whereas studies in dogs did reveal reversible peripheral neuropathy, suggesting that rodent models may not fully predict this specific toxicity in humans.[3]

Troubleshooting Guides

Guide 1: Unexpected or High Variability in Behavioral Readouts (Rodent Models)
Observed Issue Potential Cause Recommended Solution
High variability in von Frey test resultsImproper habituation of animalsEnsure a sufficient acclimatization period (at least 60 minutes) in the testing chambers on the elevated wire grid before testing.[10][11]
Inconsistent application of filamentsApply the filament to the plantar surface of the hind paw with enough force to cause it to bend and hold for 1-2 seconds consistently. The same researcher should perform the test to minimize inter-operator variability.[10]
No clear cold allodynia response in the acetone (B3395972) testInsufficient cooling effectEnsure a consistent volume of acetone is applied to the plantar surface of the hind paw. The cooling effect can vary with ambient temperature and the amount of acetone applied.[6][12]
Animal stress or distractionConduct testing in a quiet environment and handle animals gently to minimize stress.[13]
Guide 2: Issues with In Vitro Neuronal Cell Models
Observed Issue Potential Cause Recommended Solution
Poor survival of primary DRG neurons in cultureSuboptimal isolation or culture conditionsUse a protocol that includes enzymatic and mechanical dissociation followed by a density gradient centrifugation (e.g., with Percoll) to purify neurons and remove myelin debris.[14][15] Culture on a suitable substrate like poly-L-lysine and use a neurobasal medium supplemented with B27, GlutaMAX, and nerve growth factor.[16]
Contamination with non-neuronal cellsProliferation of glial cells and fibroblastsAdd an antimitotic agent (e.g., cytosine arabinoside) to the culture medium to inhibit the proliferation of non-neuronal cells.[15][16]
Difficulty in assessing neurotoxicityLack of a sensitive endpointUtilize assays that measure neurite outgrowth, cell viability (e.g., MTT or Calcein AM/EthD-1 staining), or electrophysiological function using multielectrode arrays (MEAs).[3][9]

Quantitative Data Summary

Table 1: Neurological Adverse Events in the this compound Phase Ia Clinical Trial (NCT02313012)

Adverse EventDose Range of ObservationGradeOutcome
Dizziness80 - 160 mg/day1-3Resolved with dose reduction/interruption
Gait Disturbance80 - 160 mg/day1-3Resolved with dose reduction/interruption
Paresthesias80 - 160 mg/day1-3Resolved with dose reduction/interruption
Data is based on a study of 19 patients.[1]

Table 2: Representative Preclinical Data for Peripheral Neuropathy Assessment

AssayAnimal ModelTypical EndpointExample Result with Neurotoxic Agent (e.g., Paclitaxel)
Von Frey Test Mouse/Rat50% Paw Withdrawal Threshold (g)Significant decrease in withdrawal threshold, indicating mechanical allodynia.[5][17]
Acetone Test Mouse/RatPaw Withdrawal Duration (s)Significant increase in withdrawal duration, indicating cold allodynia.[1][12][17]
Nerve Conduction Velocity (NCV) RatMotor NCV (m/s)Significant decrease in NCV, indicating demyelination or axonal damage.[18][19]
Intraepidermal Nerve Fiber Density (IENFD) MouseFibers/mmSignificant reduction in the number of nerve fibers per millimeter of epidermis.[7][20]

Experimental Protocols

Protocol 1: Assessment of Mechanical Allodynia using the Von Frey Test in Mice
  • Habituation: Place mice in individual Plexiglas chambers on an elevated wire mesh floor and allow them to acclimate for at least 60 minutes.[10][11]

  • Filament Selection: Begin with a von Frey filament of intermediate stiffness (e.g., 0.6g).[10]

  • Stimulation: Apply the filament from underneath the mesh floor to the mid-plantar surface of the hind paw with sufficient force to cause the filament to bend. Hold the filament in place for 1-2 seconds.[10]

  • Response Assessment: A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Up-Down Method: If there is no response, use the next filament with higher stiffness. If there is a positive response, use the next filament with lower stiffness.[21]

  • Threshold Calculation: The 50% paw withdrawal threshold is calculated using the up-down method as described by Chaplan et al. (1994).

Protocol 2: Assessment of Cold Allodynia using the Acetone Test in Rats
  • Habituation: Place rats in individual chambers on a wire mesh floor and allow them to acclimate.[1]

  • Acetone Application: Using a syringe with a blunted needle or a pipette, apply a drop of acetone (approximately 50 µl) to the plantar surface of the hind paw, avoiding direct contact of the applicator with the skin.[1][12]

  • Response Measurement: Start a timer immediately upon acetone application and measure the total duration of paw withdrawal, flinching, or licking within a 30-second observation period.[1][17]

  • Repetitions: Repeat the procedure up to five times for each hind paw, with a minimum inter-trial interval of 5 minutes.[1]

  • Data Analysis: The average duration of the response is calculated.

Protocol 3: Measurement of Motor Nerve Conduction Velocity (NCV) in Rats
  • Anesthesia: Anesthetize the rat (e.g., with ketamine/xylazine) and maintain its body temperature at 37°C.[18][19]

  • Electrode Placement:

    • Recording Electrodes: Place the active recording electrode over the belly of the extensor digitorum brevis muscle and the reference electrode on the tendon of the same muscle.[9]

    • Stimulating Electrodes: Place bipolar stimulating electrodes at two points along the sciatic-tibial nerve: proximally at the sciatic notch and distally at the knee.[18][19]

    • Ground Electrode: Place a ground electrode between the stimulating and recording electrodes.[9]

  • Stimulation: Deliver a supramaximal electrical stimulus at both the proximal and distal sites.

  • Data Acquisition: Record the latency of the compound muscle action potential (CMAP) from the stimulus artifact to the onset of the response for both stimulation sites.

  • NCV Calculation: Measure the distance between the two stimulation sites. Calculate the NCV using the formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)).

Protocol 4: Quantification of Intraepidermal Nerve Fiber Density (IENFD)
  • Biopsy: Collect a 3mm punch biopsy from the distal leg of the animal.[20]

  • Fixation and Sectioning: Fix the tissue (e.g., in Zamboni fixative), cryoprotect it, and cut 50µm thick sections using a cryostat.[20][22]

  • Immunohistochemistry: Stain the sections with an antibody against Protein Gene Product 9.5 (PGP9.5), a pan-neuronal marker.[20][23]

  • Microscopy and Counting: Visualize the stained sections using a bright-field microscope. Count the number of individual nerve fibers crossing the dermal-epidermal junction.

  • Density Calculation: Measure the length of the epidermis in each section. Express the IENFD as the number of fibers per millimeter of epidermal length.[20]

Protocol 5: In Vitro Neurotoxicity Assay using Primary Rat Dorsal Root Ganglion (DRG) Neurons
  • DRG Isolation: Dissect DRGs from neonatal or adult rats and collect them in an ice-cold solution.[16]

  • Dissociation: Digest the ganglia with enzymes (e.g., collagenase and trypsin) followed by mechanical dissociation.[14][24]

  • Purification: Purify the neuronal population using a density gradient (e.g., Percoll) to remove non-neuronal cells and debris.[14][15]

  • Plating and Culture: Plate the dissociated neurons on a poly-L-lysine coated surface in a neurobasal medium supplemented with B27, GlutaMAX, and nerve growth factor. Add an antimitotic agent if necessary.[16][24]

  • Compound Treatment: After allowing the neurons to adhere and extend neurites (typically 24-48 hours), treat the cultures with varying concentrations of this compound or a vehicle control.

  • Endpoint Analysis: After the desired treatment duration, assess neurotoxicity by measuring neurite length, cell viability, or other relevant parameters.

Visualizations

ERK_Signaling_in_Neuronal_Apoptosis GrowthFactors Growth Factors / Survival Signals Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Neurotoxic_Stimulus Neurotoxic Stimulus (e.g., this compound) ERK ERK1/2 Neurotoxic_Stimulus->ERK Sustained/Aberrant Activation or Inhibition RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK MEK->ERK Survival_Targets Pro-Survival Targets (e.g., CREB) ERK->Survival_Targets Apoptotic_Targets Pro-Apoptotic Targets (e.g., Caspases) ERK->Apoptotic_Targets CC90003 This compound CC90003->ERK Inhibition Neuronal_Survival Neuronal Survival and Function Survival_Targets->Neuronal_Survival Neuronal_Apoptosis Neuronal Apoptosis (Peripheral Neuropathy) Apoptotic_Targets->Neuronal_Apoptosis

Caption: Role of ERK1/2 signaling in neuronal survival and apoptosis.

Preclinical_Workflow start Start: Hypothesis of This compound-induced Neuropathy in_vitro In Vitro Studies (DRG/hiPSC-PN Cultures) start->in_vitro in_vivo In Vivo Rodent Studies start->in_vivo compound_treatment Treat with this compound (Dose-Response) in_vitro->compound_treatment behavioral_tests Behavioral Testing (von Frey, Acetone Test) in_vivo->behavioral_tests in_vitro_endpoints Assess Neurite Outgrowth, Viability, Electrophysiology (MEA) compound_treatment->in_vitro_endpoints electrophysiology Electrophysiology (Nerve Conduction Velocity) behavioral_tests->electrophysiology histopathology Histopathology (IENFD) electrophysiology->histopathology data_analysis Data Analysis and Comparison to Vehicle histopathology->data_analysis conclusion Conclusion on Neurotoxic Potential and Mechanism data_analysis->conclusion in_vitro_endpoints->data_analysis

Caption: Preclinical workflow for assessing this compound-related peripheral neuropathy.

References

Validation & Comparative

A Comparative Guide to ERK Inhibitors: CC-90003 vs. GDC-0994

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the RAS-RAF-MEK-ERK cascade, is a cornerstone of cancer research due to its frequent dysregulation in various malignancies.[1][2] Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical nodes in this pathway, making them attractive targets for therapeutic intervention.[3][4] This guide provides a detailed, data-driven comparison of two notable ERK1/2 inhibitors: CC-90003 and GDC-0994 (ravoxertinib).

Mechanism of Action: A Tale of Two Binding Modes

This compound is a potent and irreversible inhibitor of ERK1/2.[5][6] Its mechanism involves forming a covalent bond with a cysteine residue within the ATP-binding site of ERK1/2.[7] This irreversible binding leads to a prolonged pharmacodynamic effect, as demonstrated by the sustained inhibition of the downstream target p-RSK and a longer recovery of ERK occupancy after the compound is removed.[7]

In contrast, GDC-0994 (also known as ravoxertinib) is a potent, orally available, and highly selective reversible inhibitor of ERK1/2.[8][9][10] As an ATP-competitive inhibitor, it vies with ATP for binding to the kinase's active site.[11]

Preclinical Performance: A Head-to-Head Comparison

Preclinical studies have demonstrated the potent anti-proliferative activity of both inhibitors across a range of cancer cell lines, particularly those with BRAF and KRAS mutations.[4][8] However, direct comparisons suggest that this compound exhibits greater potency in certain models.

In the KRAS G13D-mutant colorectal cancer cell line HCT-116, this compound was found to be more potent than GDC-0994 in reducing cell growth.[4] Notably, this compound induced cell death at concentrations starting from 1 μmol/L, a cytotoxic effect not observed with GDC-0994 at concentrations up to 10 μmol/L.[4] Furthermore, in a panel of six KRAS- and BRAF-mutant lung cancer cell lines, this compound demonstrated potency that was superior or comparable to another ERK inhibitor, BVD-523, and significantly improved over GDC-0994.[4]

Table 1: Biochemical and Cellular Potency of this compound and GDC-0994
InhibitorTargetAssay TypeIC50Cell LineReference
This compound ERK1/2Biochemical10-20 nM-[5]
GDC-0994 ERK1Biochemical1.1 nM (or 6.1 nM)-[8][12][13]
ERK2Biochemical0.3 nM (or 3.1 nM)-[8][12][13]
p-ERK2Cellular86 nMA375[8]
p-RSKCellular140 nMA375[8]

Note: Discrepancies in reported IC50 values for GDC-0994 may be due to different assay conditions.

Table 2: Anti-proliferative Activity of this compound in KRAS-Mutant Cell Lines
Cell LineCancer TypeGI50 (µM)Reference
HCT-116Colorectal< 1[4]
Multiple LinesPancreatic, Lung, ColorectalBroadly Active (28 of 37 lines with GI50 < 1 µM)[4]

Kinase Selectivity Profile

Both inhibitors have been profiled for their selectivity against a broad panel of kinases.

This compound: In a 258-kinase biochemical assay, this compound demonstrated good selectivity.[5] While it strongly inhibited ERK1 and ERK2, significant inhibition (>80% at 1 µmol/L) was also observed for KDR, FLT3, and PDGFRα.[14]

GDC-0994: GDC-0994 is described as a highly selective inhibitor of ERK1 and ERK2.[9]

In Vivo Efficacy

Both compounds have shown significant single-agent activity in in vivo cancer models.

This compound: In an HCT-116 xenograft model, this compound was well-tolerated at various doses and led to tumor growth inhibition.[5] The minimally efficacious dose demonstrating 65% tumor growth inhibition was 50 mg/kg once daily.[4] Combination studies have also shown promise; for instance, this compound combined with docetaxel (B913) resulted in complete tumor regression in a patient-derived xenograft (PDX) model of lung cancer.[14][15]

GDC-0994: Daily oral dosing of GDC-0994 resulted in significant anti-tumor activity in multiple xenograft models, including those with KRAS and BRAF mutations.[8][16]

Clinical Development and Adverse Effects

Both inhibitors have been evaluated in clinical trials, but their development has faced challenges.

This compound: The clinical development of this compound was discontinued.[14][15] This was due to the maximum tolerated dose failing to produce acceptable clinical outcomes and the emergence of adverse drug-related neuropathy and neurotoxicity.[14]

GDC-0994: A first-in-human Phase I study of GDC-0994 in patients with advanced solid tumors showed an acceptable safety profile with pharmacodynamic effects.[9][17] The most common drug-related adverse events were diarrhea, rash, nausea, fatigue, and vomiting.[17][18] Two patients with BRAF-mutant colorectal cancer had a confirmed partial response.[9]

Signaling Pathway and Experimental Visualizations

To better understand the context of these inhibitors, the following diagrams illustrate the ERK signaling pathway and a typical experimental workflow for their evaluation.

ERK_Signaling_Pathway ERK Signaling Pathway cluster_upstream Upstream Activation cluster_core Core Kinase cluster_downstream Downstream Effects cluster_inhibitors Inhibitor Action Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Cell Survival Cell Survival Transcription Factors->Cell Survival Differentiation Differentiation Transcription Factors->Differentiation This compound This compound This compound->ERK Covalent Inhibition GDC-0994 GDC-0994 GDC-0994->ERK Reversible Inhibition

Caption: The ERK signaling cascade and points of inhibition.

Experimental_Workflow Experimental Workflow for ERK Inhibitor Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., HCT-116, A375) Treatment Treat with Inhibitor (this compound or GDC-0994) Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Treatment->Proliferation_Assay Western_Blot Western Blot Analysis (p-ERK, total ERK, p-RSK) Treatment->Western_Blot Xenograft Establish Xenograft/ PDX Models in Mice Inhibitor_Admin Administer Inhibitor (e.g., oral gavage) Xenograft->Inhibitor_Admin Tumor_Measurement Monitor Tumor Growth Inhibitor_Admin->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (Tumor Biopsies) Inhibitor_Admin->PD_Analysis

Caption: A typical workflow for preclinical evaluation of ERK inhibitors.

Experimental Protocols

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay determines the effect of the inhibitor on cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000 cells/well and incubate overnight.[5]

  • Compound Treatment: Treat cells with a serial dilution of the ERK inhibitor (e.g., this compound or GDC-0994) or DMSO as a vehicle control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.[5]

  • Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, mix on an orbital shaker to induce cell lysis, and incubate at room temperature to stabilize the luminescent signal.[19] Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the logarithm of the inhibitor concentration. Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value using non-linear regression.[19]

Western Blotting for Pathway Modulation

This method assesses the inhibition of ERK signaling by measuring the phosphorylation status of key pathway proteins.

  • Cell Lysis: Treat cultured cells with the inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.[19][20]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[19][20]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[19]

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and phosphorylated RSK (p-RSK). Subsequently, incubate with a corresponding secondary antibody.[19][21]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[19]

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition.[19]

In Vivo Xenograft Studies

This protocol evaluates the anti-tumor efficacy of the inhibitor in a living organism.

  • Tumor Implantation: Subcutaneously inject human cancer cells (e.g., 5 x 10^6 HCT-116 cells) into the flank of immunodeficient mice.[4][22]

  • Tumor Growth and Randomization: Allow tumors to reach a predetermined size, then randomize the mice into treatment and control groups.

  • Inhibitor Administration: Administer the ERK inhibitor (e.g., this compound or GDC-0994) or a vehicle control to the mice according to the specified dosing schedule (e.g., once daily oral gavage).[4][8]

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.[22]

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting).[22]

Conclusion

Both this compound and GDC-0994 are potent inhibitors of the ERK1/2 kinases, a critical target in cancer therapy. Preclinical data indicates that this compound, with its covalent and irreversible binding mechanism, may offer greater potency and cytotoxic effects in certain cancer models compared to the reversible inhibitor GDC-0994. However, the clinical development of this compound was halted due to toxicity issues, highlighting the critical importance of the therapeutic window for this class of inhibitors. GDC-0994 has shown an acceptable safety profile in early clinical trials with modest single-agent activity. The insights gained from these and other ERK inhibitors continue to inform the development of next-generation therapeutics targeting the MAPK pathway.

References

A Head-to-Head Battle in KRAS-Mutant Cancers: Comparing the ERK1/2 Inhibitors CC-90003 and BVD-523

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complex landscape of KRAS-mutant cancer therapeutics, the direct inhibition of the downstream effector ERK1/2 presents a promising strategy. This guide provides an objective comparison of two key ERK1/2 inhibitors, CC-90003 and BVD-523 (ulixertinib), summarizing their performance in preclinical KRAS-mutant models and detailing the experimental methodologies supporting the findings.

The RAS-RAF-MEK-ERK signaling cascade is a critical pathway in cellular proliferation and survival, and its aberrant activation, frequently driven by KRAS mutations, is a hallmark of many aggressive cancers.[1][2] While upstream inhibitors targeting RAF and MEK have shown clinical benefit in some contexts, resistance often emerges through the reactivation of ERK.[3] This has propelled the development of direct ERK1/2 inhibitors as a means to overcome both primary and acquired resistance. This compound, a covalent inhibitor, and BVD-523, a reversible ATP-competitive inhibitor, have both demonstrated significant anti-tumor activity in preclinical models of KRAS-mutant cancers.[1][4]

At a Glance: Key Characteristics

FeatureThis compoundBVD-523 (Ulixertinib)
Mechanism of Action Covalent inhibitor of ERK1/2[1]Reversible, ATP-competitive inhibitor of ERK1/2[2][4]
Developer Celgene Corporation[1]BioMed Valley Discoveries[5]
Key Advantage in KRAS Models Demonstrated superior or comparable potency to BVD-523 in a panel of KRAS-mutant lung cancer cell lines.[6]Shows potent, single-agent activity and can overcome resistance to upstream MAPK pathway inhibitors.[4][5]

In Vitro Performance: Antiproliferative Activity

The potency of this compound and BVD-523 has been evaluated across a range of KRAS-mutant cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.

Table 1: Antiproliferative Activity of this compound in KRAS-Mutant Cell Lines [6][7]

Cell LineCancer TypeKRAS MutationGI50 (µM)
HCT-116Colorectal CancerG13D< 1
NCI-H358Lung CancerG12C~0.1
A549Lung CancerG12S~1
MIA PaCa-2Pancreatic CancerG12C~1
PANC-1Pancreatic CancerG12D> 10

A study comparing this compound to BVD-523 in a panel of six KRAS- and BRAF-mutant lung cancer cell lines demonstrated that this compound had superior or comparable potency.[6]

Table 2: Antiproliferative Activity of BVD-523 (Ulixertinib) in KRAS-Mutant Cell Lines [4][8][9]

Cell LineCancer TypeKRAS MutationIC50/EC50 (nM)
MIAPaCa-2Pancreatic CancerG12CNot explicitly stated, but showed dose-dependent activity
HCT116Colorectal CancerG13DNot explicitly stated, but showed dose-dependent activity
A549Lung CancerG12S400

KRAS-mutant cell lines were generally found to be more sensitive to ulixertinib (B1684335) compared to KRAS wild-type cell lines.[8]

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The anti-tumor activity of both compounds has been confirmed in in vivo models, demonstrating their potential to translate to clinical settings.

Table 3: In Vivo Efficacy of this compound in KRAS-Mutant Xenograft and PDX Models [6][7]

ModelCancer TypeKRAS MutationDosingTumor Growth Inhibition (TGI)
HCT-116 XenograftColorectal CancerG13D50 mg/kg, QD65%
HCT-116 XenograftColorectal CancerG13D100 mg/kg, QD>80%
Lung PDX (LXFA 526)Lung CancerG12C100 mg/kg, QDSignificant tumor growth delay
Pancreatic PDX (PAXF 1856)Pancreatic CancerG12D100 mg/kg, QDSignificant tumor growth delay

In a KRAS-mutant lung patient-derived xenograft (PDX) model, the combination of this compound with docetaxel (B913) resulted in complete tumor regression and prevented regrowth after treatment cessation.[3][6]

Table 4: In Vivo Efficacy of BVD-523 (Ulixertinib) in KRAS-Mutant Xenograft Models [4]

ModelCancer TypeKRAS MutationDosingOutcome
MIAPaCa-2 XenograftPancreatic CancerG12C10, 25, 50, 75, 100 mg/kg, BIDDose-dependent antitumor activity
MIAPaCa-2 XenograftPancreatic CancerG12C25 mg/kg, BID25.2% T/C (Tumor/Control)

BVD-523 demonstrated significant dose-dependent tumor volume regressions in BRAF-mutant xenograft models as well.[4]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach used to evaluate these inhibitors, the following diagrams are provided.

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_cascade MAPK Cascade cluster_downstream Downstream Effects cluster_inhibitors Inhibitor Intervention GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS KRAS (mutant) RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Differentiation Differentiation ERK->Differentiation CC90003 This compound CC90003->ERK BVD523 BVD-523 BVD523->ERK

KRAS signaling pathway and points of inhibition.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_analysis Analysis & Comparison CellLines Select KRAS-Mutant Cancer Cell Lines ViabilityAssay Cell Viability Assay (e.g., MTT, CellTiter-Glo) CellLines->ViabilityAssay DoseResponse Determine GI50 / IC50 ViabilityAssay->DoseResponse Xenograft Establish Xenograft/ PDX Models in Mice DoseResponse->Xenograft DataAnalysis Comparative Analysis of Potency and Efficacy DoseResponse->DataAnalysis Treatment Administer this compound, BVD-523, or Vehicle Xenograft->Treatment TumorMeasurement Monitor Tumor Volume Treatment->TumorMeasurement TGI Calculate Tumor Growth Inhibition (TGI) TumorMeasurement->TGI TGI->DataAnalysis

Typical preclinical workflow for comparing ERK inhibitors.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines with known KRAS mutations are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]

  • Compound Treatment: The following day, cells are treated with a serial dilution of this compound, BVD-523, or a vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for a specified period, typically 72 hours, to allow for the compounds to exert their antiproliferative effects.[6]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692).[10]

  • Solubilization: The culture medium is removed, and a solubilization solution (e.g., DMSO or a detergent-based buffer) is added to dissolve the formazan crystals.[10]

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. A dose-response curve is generated to determine the GI50 or IC50 value for each compound.[10]

In Vivo Xenograft Tumor Model
  • Cell Implantation: A suspension of human cancer cells with a specific KRAS mutation is subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID mice).[7][11]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is typically measured with calipers and calculated using the formula: (Length x Width²) / 2.[11]

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment groups: vehicle control, this compound, or BVD-523. The compounds are administered orally at specified doses and schedules (e.g., once or twice daily).[4][7]

  • Tumor Monitoring: Tumor volume and body weight are monitored regularly (e.g., twice weekly) throughout the study.

  • Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), mice are euthanized, and the final tumor volumes are recorded. The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.[11]

Conclusion

Both this compound and BVD-523 (ulixertinib) are potent ERK1/2 inhibitors with compelling preclinical data in KRAS-mutant cancer models. This compound has shown superior or comparable in vitro potency in some direct comparisons. BVD-523 has demonstrated robust, dose-dependent anti-tumor activity in vivo. The choice between these or other ERK inhibitors in a research or clinical setting will likely depend on the specific KRAS mutation, the tumor type, and the potential for combination therapies. The detailed protocols and comparative data presented in this guide aim to provide a valuable resource for scientists working to advance treatments for KRAS-driven cancers.

References

Validating the On-Target Effects of CC-90003 with CRISPR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CC-90003, a potent and irreversible inhibitor of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), with other therapeutic alternatives.[1][2][3] It delves into the critical role of CRISPR-Cas9 technology in validating the on-target effects of such kinase inhibitors and presents supporting experimental data and detailed protocols to aid in drug development and research.

Introduction to this compound and its Target

This compound is a small molecule inhibitor that targets ERK1 and ERK2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[2][4] This pathway is frequently hyperactivated in various cancers, particularly those with BRAF and RAS mutations, making it a compelling target for therapeutic intervention.[4][5] Preclinical studies demonstrated that this compound exhibits potent anti-proliferative activity in cancer cell lines with these mutations.[5][6] However, its clinical development was halted due to a lack of objective responses in patients, an unfavorable pharmacokinetic profile, and observed neurotoxicity.[6][7][8] Understanding and rigorously validating the on-target effects of such compounds is paramount to predicting clinical success and mitigating off-target toxicities.

The Power of CRISPR in On-Target Validation

Confirming that a drug's therapeutic effect stems from its intended target is a cornerstone of drug development. CRISPR-Cas9 gene editing has emerged as a superior tool for this purpose, offering a precise and permanent way to modulate gene expression.[9][10][11] Unlike transient methods like RNA interference (RNAi), CRISPR-mediated knockout provides a complete loss-of-function phenotype, enabling a clearer interpretation of a drug's on-target versus off-target effects.[10]

Hypothetical CRISPR-Based Validation of this compound's On-Target Effects

A definitive method to validate that the cytotoxic or anti-proliferative effects of this compound are mediated through ERK1 and ERK2 is to utilize CRISPR-Cas9 to generate cell lines resistant to the drug by knocking out its direct targets. The logic is straightforward: if this compound's efficacy is solely dependent on inhibiting ERK1/2, then cells lacking these kinases should be insensitive to the drug.

Comparative Analysis of ERK1/2 Inhibitors

This compound was developed in a landscape of other MAPK pathway inhibitors. A comparison with these alternatives highlights the nuances in efficacy, selectivity, and clinical progression.

Compound Target(s) IC50 (ERK1/2) Key Preclinical Findings Clinical Status
This compound ERK1, ERK210-20 nM[1][5]Potent anti-proliferative activity in KRAS/BRAF mutant models.[4][5]Terminated in Phase Ia[6][7]
GDC-0994 (Ulixertinib) ERK1, ERK2~1 nMDemonstrated anti-tumor activity in preclinical models.Investigated in multiple clinical trials, some discontinued.
BVD-523 (Vesimetasertib) ERK1, ERK2~0.5 nMShowed efficacy in BRAF and RAS mutant cancers.Advanced to clinical trials, development ongoing in specific contexts.
Trametinib (Mekinist) MEK1, MEK2~0.7-0.9 nMFDA-approved for various cancers, often in combination.Approved and in clinical use.
Selumetinib (Koselugo) MEK1, MEK2~14 nMFDA-approved for neurofibromatosis type 1.Approved and in clinical use.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of ERK1 (MAPK3) and ERK2 (MAPK1) for this compound Target Validation

Objective: To generate ERK1 and ERK2 double-knockout (DKO) cancer cell lines to assess the on-target activity of this compound.

Materials:

  • Cancer cell line sensitive to this compound (e.g., HCT-116)

  • Lentiviral vectors expressing Cas9 and guide RNAs (gRNAs) targeting MAPK3 and MAPK1

  • Lipofectamine 3000 or similar transfection reagent

  • Puromycin or other selection antibiotic

  • Polybrene

  • DMEM/RPMI-1640 medium, FBS, Penicillin-Streptomycin

  • This compound

  • CellTiter-Glo Luminescent Cell Viability Assay

  • Antibodies for Western Blot: anti-ERK1/2, anti-phospho-ERK1/2, anti-GAPDH

Methodology:

  • gRNA Design and Cloning: Design and clone two to three gRNAs targeting early exons of MAPK3 and MAPK1 into a lentiviral expression vector.

  • Lentivirus Production: Co-transfect HEK293T cells with the gRNA-expressing lentiviral vector and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.

  • Transduction of Target Cells: Transduce the target cancer cell line with the lentivirus in the presence of polybrene.

  • Selection of Knockout Cells:

    • Select for transduced cells using the appropriate antibiotic (e.g., puromycin).

    • Isolate single-cell clones by limiting dilution or FACS.

  • Validation of Knockout:

    • Western Blot: Screen individual clones for the absence of ERK1 and ERK2 protein expression.

    • Sanger Sequencing: Sequence the genomic DNA at the gRNA target sites to confirm the presence of frameshift-inducing insertions or deletions (indels).

  • This compound Sensitivity Assay:

    • Plate wild-type (WT) and DKO cells in 96-well plates.

    • Treat the cells with a dose-response range of this compound for 72 hours.

    • Measure cell viability using the CellTiter-Glo assay.

  • Data Analysis: Compare the dose-response curves and IC50 values of this compound in WT versus DKO cells. A significant rightward shift in the dose-response curve for the DKO cells would confirm that the anti-proliferative effect of this compound is on-target.

Visualizing Key Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

cluster_workflow CRISPR-Based Target Validation Workflow Start Start: this compound Sensitive Cancer Cell Line gRNA Design & Clone gRNAs for ERK1 & ERK2 Start->gRNA Lenti Lentivirus Production gRNA->Lenti Transduce Transduce Cells Lenti->Transduce Select Select & Isolate Single-Cell Clones Transduce->Select Validate Validate Knockout (Western Blot, Sequencing) Select->Validate Assay This compound Viability Assay Validate->Assay Compare Compare IC50: WT vs. DKO Assay->Compare Conclusion Conclusion: On-Target Effect Confirmed/ Refuted Compare->Conclusion

Caption: Experimental workflow for validating this compound's on-target effects using CRISPR.

Conclusion

While this compound showed promise in preclinical models as a potent ERK1/2 inhibitor, its clinical journey underscores the importance of a deep understanding of a drug's in vivo behavior, including its pharmacokinetics and potential for off-target effects. The use of advanced techniques like CRISPR-Cas9 for target validation is indispensable in modern drug discovery. It provides a robust framework for confirming a drug's mechanism of action, thereby increasing the confidence in its therapeutic potential and informing the decision-making process for clinical development. The detailed protocols and comparative data presented in this guide aim to equip researchers with the necessary tools and information to rigorously validate their therapeutic targets.

References

A Head-to-Head Comparison of Covalent and Non-Covalent ERK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway, is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime therapeutic target. This guide provides an objective, data-driven comparison of two major classes of ERK inhibitors: covalent and non-covalent. Understanding the distinct mechanisms, potencies, and potential resistance profiles of these inhibitors is crucial for advancing cancer therapy.

Mechanism of Action: An Irreversible Bond vs. a Transient Interaction

The fundamental difference between covalent and non-covalent ERK inhibitors lies in their mode of binding to the target protein.

Non-covalent inhibitors , such as ulixertinib (B1684335) (BVD-523) and GDC-0994, bind to the ATP-binding pocket of ERK through reversible, non-covalent interactions like hydrogen bonds and van der Waals forces. This binding is an equilibrium process, and the inhibitor can dissociate from the enzyme, potentially allowing for the recovery of kinase activity.

Covalent inhibitors , such as CC-90003 and BI-78D3, also initially form a non-covalent interaction with the ATP-binding site or an allosteric site. This positions a reactive "warhead" on the inhibitor to form a permanent, covalent bond with a specific amino acid residue on the ERK protein. For instance, this compound forms a covalent bond with a cysteine residue within the active site of ERK1/2.[1][2] This irreversible binding leads to sustained and prolonged inhibition of the kinase. Another example, BI-78D3, covalently binds to a cysteine residue (C159) within the D-recruitment site (DRS), a region distinct from the ATP-binding pocket that is crucial for ERK-protein interactions.[3][4]

Quantitative Comparison of Inhibitor Potency

The following tables summarize the biochemical potency and cellular activity of representative covalent and non-covalent ERK inhibitors. It is important to note that direct comparisons of IC50 and GI50 values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Biochemical Potency of ERK Inhibitors

InhibitorTypeTargetIC50 (nM)Reference(s)
This compound CovalentERK1/210 - 20[1][5]
Ulixertinib (BVD-523) Non-covalentERK2<0.3[6]
GDC-0994 (Ravoxertinib) Non-covalentERK11.1[7]
ERK20.3[7]

Table 2: Cellular Activity of ERK Inhibitors (GI50/IC50 in Cancer Cell Lines)

InhibitorTypeCell LineCancer TypeMutation StatusGI50/IC50 (µM)Reference(s)
This compound CovalentHCT-116Colorectal CancerKRAS G13DPotent Inhibition (Induces cell death >1 µM)[1]
PAXF-2059Pancreatic Ductal AdenocarcinomaKRAS0.621[1]
LXFA-983Lung CancerKRAS0.8[1]
CXF-243Colorectal CancerKRAS0.586[1]
Ulixertinib (BVD-523) Non-covalentA375MelanomaBRAF V600E0.180[8]
GDC-0994 (Ravoxertinib) Non-covalentA375MelanomaBRAF V600E0.14 (pRSK inhibition)[7]

In Vivo Efficacy

Preclinical xenograft models are critical for evaluating the anti-tumor activity of ERK inhibitors.

The covalent inhibitor This compound has demonstrated significant in vivo efficacy. In a KRAS-mutant HCT-116 colorectal cancer xenograft model, a dose of 50 mg/kg once daily resulted in 65% tumor growth inhibition (TGI).[1][2] In patient-derived xenograft (PDX) models, this compound at 50 mg/kg once daily led to tumor stasis in lung cancer (LXFA-983) and pancreatic cancer (PAXF-2059) models.[1]

The non-covalent inhibitor ulixertinib has also shown potent in vivo activity. In a CHLA136-Fluc neuroblastoma xenograft model, daily treatment with 50 mg/kg of ulixertinib significantly inhibited tumor growth and prolonged overall survival.[9] Furthermore, ulixertinib has demonstrated the ability to reduce tumor growth and induce regression in BRAF- and RAS-mutant xenograft models.[10]

Signaling Pathways and Experimental Workflows

To understand the context of ERK inhibition and the methods used for evaluation, the following diagrams illustrate the ERK signaling pathway and a general workflow for comparing ERK inhibitors.

ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Substrates Cytoplasmic & Nuclear Substrates ERK->Substrates Proliferation Cell Proliferation, Survival, Differentiation Substrates->Proliferation

Caption: Simplified schematic of the MAPK/ERK signaling pathway.

Inhibitor_Comparison_Workflow Start Select Covalent & Non-Covalent ERK Inhibitors Biochemical Biochemical Assays (e.g., Kinase Activity, IC50) Start->Biochemical Cellular Cellular Assays (e.g., p-ERK Western Blot, Viability, EC50) Start->Cellular InVivo In Vivo Models (e.g., Xenografts, TGI) Start->InVivo Selectivity Selectivity Profiling (Kinome Scans) Start->Selectivity Resistance Resistance Studies Start->Resistance Comparison Head-to-Head Data Comparison Biochemical->Comparison Cellular->Comparison InVivo->Comparison Selectivity->Comparison Resistance->Comparison Conclusion Conclusion on Relative Merits Comparison->Conclusion

Caption: Experimental workflow for comparing ERK inhibitors.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of ERK inhibitors. Below are representative protocols for key experiments.

Protocol 1: Biochemical ERK Kinase Assay (e.g., ADP-Glo™)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified ERK.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).

    • Dilute purified active ERK2 enzyme, a suitable substrate (e.g., myelin basic protein or a peptide substrate), and ATP in the kinase buffer.

    • Prepare serial dilutions of the test inhibitor (covalent or non-covalent) in the kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add 1 µl of the inhibitor dilution or vehicle (DMSO control).

    • Add 2 µl of the diluted ERK2 enzyme.

    • Add 2 µl of the substrate/ATP mixture to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection (ADP-Glo™):

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

    • Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Protocol 2: Cellular Assay for ERK Inhibition (Western Blot for p-ERK)

This assay measures the ability of an inhibitor to block ERK signaling within a cellular context.

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., A375, HCT-116) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 16-24 hours to reduce basal ERK activity.

    • Treat the cells with various concentrations of the ERK inhibitor or vehicle control for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15-30 minutes to activate the ERK pathway.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total ERK as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK.

    • Normalize the p-ERK signal to the total ERK signal for each sample.

    • Plot the normalized p-ERK levels against the inhibitor concentration to determine the cellular EC50 value.

Protocol 3: In Vivo Xenograft Model for Efficacy Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of ERK inhibitors in a mouse model.

  • Animal Model and Tumor Implantation:

    • Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice).

    • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 HCT-116 cells) into the flank of each mouse.

  • Tumor Growth Monitoring and Treatment:

    • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The formula (Length x Width^2) / 2 is commonly used.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer the ERK inhibitor (formulated in an appropriate vehicle) or vehicle alone to the respective groups via the intended clinical route (e.g., oral gavage) at a specified dose and schedule (e.g., once daily).

  • Efficacy Assessment:

    • Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a specified endpoint.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

    • Tumor tissue can be collected for pharmacodynamic analysis (e.g., Western blot for p-ERK) to confirm target engagement in vivo.

Resistance Mechanisms

A critical consideration in cancer therapy is the development of drug resistance.

Non-covalent inhibitors: Resistance to non-covalent ERK inhibitors can arise from on-target mutations in the ERK1/2 genes. These mutations can alter the ATP-binding pocket, reducing the affinity of the inhibitor. Additionally, amplification and overexpression of ERK2 or upregulation of upstream signaling components like EGFR can also lead to resistance.

Covalent inhibitors: Covalent inhibitors that target a specific cysteine residue can be rendered ineffective by mutations at that site. However, covalent inhibitors that target alternative sites, such as the D-recruitment site, may be able to overcome resistance mechanisms that arise in the ATP-binding pocket.[4] For example, the covalent inhibitor BI-78D3 has been shown to induce apoptosis in melanoma cells that are resistant to BRAF inhibitors.[3]

Conclusion

Both covalent and non-covalent ERK inhibitors have demonstrated significant promise in preclinical models of cancer.

Non-covalent inhibitors offer the advantage of reversible binding, which may be beneficial in terms of managing off-target effects. However, their efficacy can be limited by a shorter duration of action and the potential for resistance through mutations in the ATP-binding pocket.

Covalent inhibitors provide the advantage of prolonged and sustained target inhibition, which can lead to greater efficacy and a more durable response. Their ability to target unique cysteine residues may also offer a strategy to overcome certain resistance mechanisms. However, the irreversible nature of their binding necessitates careful design to ensure high selectivity and minimize the risk of off-target toxicity.

The choice between a covalent and non-covalent approach will depend on the specific therapeutic context, including the genetic makeup of the tumor, the potential for resistance, and the desired pharmacodynamic profile. Further head-to-head clinical studies are needed to fully elucidate the comparative benefits of these two classes of promising anti-cancer agents.

References

Navigating Resistance: A Comparative Analysis of CC-90003 and Other MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to targeted therapies is paramount. In the landscape of MAPK pathway inhibitors, the emergence of resistance presents a significant clinical challenge. This guide provides a comparative analysis of the ERK1/2 inhibitor CC-90003 with other MAPK inhibitors, focusing on its potential to overcome acquired resistance.

The mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade regulating cell growth, proliferation, and survival, is frequently dysregulated in cancer. This has led to the development of targeted inhibitors against key kinases in this pathway, including BRAF, MEK, and ERK. While these inhibitors have shown remarkable efficacy in specific cancer types, their long-term benefit is often limited by the development of resistance.

This compound is a potent and selective covalent inhibitor of ERK1/2, the final kinases in the MAPK cascade. Its mechanism of action, involving irreversible binding to its target, offers the potential for durable pathway inhibition and may provide a strategy to overcome resistance to upstream inhibitors.

Cross-Resistance Profile of this compound

A key question for any new targeted therapy is its activity in the context of resistance to existing drugs. Preclinical evidence suggests that this compound may be effective against cancer cells that have developed resistance to BRAF and MEK inhibitors. A study presented at a scientific conference reported that this compound demonstrated activity in vemurafenib- and trametinib-resistant A375 melanoma cell clones, as well as in trametinib-resistant HCT116 colorectal cancer polyclonal cells. This suggests that targeting the downstream node of the MAPK pathway with an ERK inhibitor like this compound could be a viable strategy to overcome resistance mediated by reactivation of the pathway upstream of ERK.

However, specific quantitative data on the growth inhibition (e.g., GI50 or IC50 values) of this compound in these resistant cell lines is not yet publicly available in peer-reviewed literature. The following tables summarize the available data on the activity of this compound and other MAPK inhibitors in sensitive parental cell lines.

Data Presentation

Table 1: In Vitro Activity of this compound in BRAF-Mutant Melanoma Cell Lines

Cell LineBRAF MutationOther MAPK Inhibitor ResistanceThis compound GI50 (µM)Vemurafenib IC50 (µM)Trametinib IC50 (µM)
A375V600ESensitive~0.1 - 1~0.03 - 0.1~0.001 - 0.005
A375RV600EVemurafenib & Trametinib ResistantData not publicly available>10>1

Table 2: In Vitro Activity of this compound in KRAS-Mutant Colorectal Cancer Cell Lines

Cell LineKRAS MutationOther MAPK Inhibitor ResistanceThis compound GI50 (µM)Trametinib GI50 (µM)
HCT116G13DSensitive~0.1 - 1~0.01 - 0.1
HCT116RG13DTrametinib ResistantData not publicly available>1

Note: The GI50 and IC50 values are approximate ranges compiled from various sources and should be considered as representative. Exact values can vary depending on the specific experimental conditions.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is a widely used method to assess the effect of inhibitors on cell proliferation and viability.

Materials:

  • Cancer cell lines of interest (e.g., A375, HCT116)

  • Complete cell culture medium

  • Opaque-walled 96-well plates

  • This compound and other MAPK inhibitors

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 1,000-5,000 cells per well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and other inhibitors in complete culture medium. Add the desired concentrations of the inhibitors to the wells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results as a dose-response curve and determine the GI50 or IC50 value using appropriate software.

Western Blot for ERK Phosphorylation

This protocol is used to determine the inhibitory effect of compounds on the MAPK pathway by measuring the phosphorylation status of ERK.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • This compound and other MAPK inhibitors

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with different concentrations of inhibitors for a specified time (e.g., 1-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Mandatory Visualization

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription ERK->Transcription -> Proliferation, Survival, etc. BRAFi BRAF Inhibitors (e.g., Vemurafenib) BRAFi->RAF MEKi MEK Inhibitors (e.g., Trametinib) MEKi->MEK ERKi ERK Inhibitors (e.g., this compound) ERKi->ERK Experimental_Workflow cluster_setup Experiment Setup cluster_assay Assay Performance cluster_analysis Data Analysis Cell_Culture Culture Parental & Resistant Cell Lines Treatment Treat Cells with Inhibitors (72h) Cell_Culture->Treatment Inhibitor_Prep Prepare Serial Dilutions of MAPK Inhibitors Inhibitor_Prep->Treatment Viability_Assay Perform Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Western_Blot Perform Western Blot for p-ERK/Total ERK Treatment->Western_Blot Dose_Response Generate Dose-Response Curves & Calculate GI50/IC50 Viability_Assay->Dose_Response Pathway_Inhibition Analyze ERK Phosphorylation Levels Western_Blot->Pathway_Inhibition Comparison Compare Activity in Parental vs. Resistant Cells Dose_Response->Comparison Pathway_Inhibition->Comparison

Predicting Response to CC-90003 Therapy: A Comparative Guide to Potential Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential biomarkers for predicting the therapeutic response to CC-90003, a covalent inhibitor of ERK1/2, in the context of other targeted therapies for cancers driven by the MAPK signaling pathway. While clinical data on predictive biomarkers for this compound is limited due to the early termination of its clinical development, preclinical studies provide valuable insights into its potential patient selection strategies. This guide synthesizes available preclinical data for this compound and contrasts it with established clinical biomarkers for alternative therapies, such as MEK and FLT3 inhibitors.

This compound: Mechanism of Action

This compound is an orally available, irreversible inhibitor of Extracellular signal-Regulated Kinase 1 and 2 (ERK1/2).[1] ERK1/2 are critical nodes in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade (RAS-RAF-MEK-ERK).[2] This pathway is frequently hyperactivated in various cancers due to mutations in upstream components like BRAF and KRAS, leading to uncontrolled cell proliferation and survival.[1][2] By covalently binding to a cysteine residue in the ATP-binding pocket of ERK1/2, this compound effectively blocks its kinase activity, thereby inhibiting downstream signaling and tumor growth.[3]

Below is a diagram illustrating the MAPK signaling pathway and the point of intervention for this compound and other targeted therapies.

MAPK_Pathway cluster_pathway MAPK Signaling Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation BRAFi BRAF Inhibitors (e.g., Vemurafenib) BRAFi->BRAF MEKi MEK Inhibitors (e.g., Trametinib) MEKi->MEK ERKi This compound ERKi->ERK

MAPK signaling pathway and inhibitor targets.

Potential Biomarkers for this compound Therapy (Preclinical Data)

Preclinical evidence strongly suggests that the mutational status of key components of the MAPK pathway is a primary determinant of sensitivity to this compound.

BiomarkerPredicted Response to this compoundLevel of Evidence
BRAF Mutation (e.g., V600E) SensitivePreclinical (in vitro)[4]
KRAS Mutation SensitivePreclinical (in vitro & in vivo)[4][5][6]
Co-occurring PIK3CA/PTEN Mutations Potentially reduced (cytostatic vs. cytotoxic response)Inferred from studies on MEK inhibitors[7]

Comparison with Biomarkers for Alternative Therapies

For a comprehensive understanding, it is crucial to compare the potential biomarkers for this compound with established predictive biomarkers for other targeted therapies in similar indications.

MEK Inhibitors (e.g., Trametinib, Selumetinib)

MEK inhibitors act immediately upstream of ERK in the MAPK pathway. They have shown clinical efficacy in BRAF-mutant melanoma and are being investigated in other RAS-driven cancers.

BiomarkerPredicted Response to MEK InhibitorsLevel of Evidence
BRAF V600E/K Mutation SensitiveClinical[8][9]
High MAPK Pathway Activity SensitiveClinical[10]
DUSP6 Expression High expression associated with sensitivityPreclinical[7]
KRAS Mutation Variable response; often requires combination therapyClinical[9]
FLT3 Inhibitors (e.g., Gilteritinib, Midostaurin) in Acute Myeloid Leukemia (AML)

This compound has been shown to have off-target activity against FLT3.[11] While not its primary target, this provides a basis for comparison with dedicated FLT3 inhibitors used in AML, a disease where FLT3 mutations are common.

BiomarkerPredicted Response to FLT3 InhibitorsLevel of Evidence
FLT3-ITD Allelic Ratio (High) SensitiveClinical[12][13][14]
NPM1 Mutation Co-mutation with FLT3-ITD may influence prognosis and treatment decisionsClinical[12][14]
FLT3 Tyrosine Kinase Domain (TKD) Mutations SensitiveClinical[15]

Experimental Protocols

Accurate biomarker assessment is fundamental for patient stratification. Below are generalized methodologies for the key biomarker tests cited in this guide.

Detection of BRAF and KRAS Mutations
  • Methodology: Polymerase Chain Reaction (PCR) followed by Sanger sequencing or allele-specific PCR. Next-generation sequencing (NGS) panels are increasingly used for broader mutation profiling.[16][17][18]

  • Sample Type: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

  • Procedure Outline:

    • DNA is extracted from the tumor tissue.

    • The specific gene regions (e.g., KRAS codons 12, 13, 61; BRAF codon 600) are amplified using PCR.

    • The amplified DNA is then sequenced to identify any mutations. High-sensitivity methods like LNA-PCR can be employed to detect low-frequency mutations.[16]

Analysis of DUSP6 Expression
  • Methodology: Immunohistochemistry (IHC) for protein expression or quantitative reverse transcription PCR (qRT-PCR) for mRNA expression.

  • Sample Type: FFPE tumor tissue for IHC, fresh-frozen or FFPE tissue for qRT-PCR.

  • Procedure Outline (IHC):

    • Thin sections of the tumor tissue are prepared on slides.

    • The slides are incubated with a primary antibody specific to the DUSP6 protein.

    • A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody.

    • A substrate is introduced that reacts with the enzyme to produce a colored product, allowing for visualization and scoring of DUSP6 expression levels.

Determination of FLT3-ITD Allelic Ratio
  • Methodology: DNA fragment analysis by capillary electrophoresis.

  • Sample Type: Bone marrow aspirate or peripheral blood.

  • Procedure Outline:

    • DNA is extracted from the patient sample.

    • PCR is performed using primers that flank the juxtamembrane domain of the FLT3 gene where internal tandem duplications (ITDs) occur.

    • The PCR products are separated by size using capillary electrophoresis.

    • The allelic ratio is calculated by dividing the area under the curve of the mutant (ITD) peak by that of the wild-type peak.[19]

NPM1 Mutation Analysis
  • Methodology: PCR followed by fragment analysis or Sanger sequencing. Quantitative PCR (qPCR) can be used for minimal residual disease monitoring.[4][7][12][15]

  • Sample Type: Bone marrow aspirate or peripheral blood.

  • Procedure Outline:

    • DNA or RNA is extracted from the patient sample.

    • The region of the NPM1 gene containing the mutation hotspot (exon 12) is amplified by PCR.

    • The size of the PCR product is analyzed by fragment analysis to detect insertions, or the sequence is determined by Sanger sequencing.

Experimental Workflow for Biomarker-Guided Therapy

The following diagram illustrates a generalized workflow for utilizing biomarkers in the context of targeted therapy selection.

Biomarker_Workflow Patient Patient with Relevant Cancer Type Biopsy Tumor Biopsy or Blood Sample Patient->Biopsy Analysis Biomarker Analysis (e.g., NGS, PCR, IHC) Biopsy->Analysis Biomarker_Positive Biomarker Positive Analysis->Biomarker_Positive Mutation/Expression Detected Biomarker_Negative Biomarker Negative Analysis->Biomarker_Negative No Mutation/Expression Detected Targeted_Therapy Administer Targeted Therapy (e.g., this compound, MEKi, FLT3i) Biomarker_Positive->Targeted_Therapy Alternative_Therapy Consider Alternative Therapy Biomarker_Negative->Alternative_Therapy Monitor Monitor Response Targeted_Therapy->Monitor Alternative_Therapy->Monitor

Workflow for biomarker-driven treatment decisions.

Conclusion

While the clinical development of this compound was halted, the preclinical data provides a strong rationale for the investigation of BRAF and KRAS mutations as predictive biomarkers for response to ERK1/2 inhibition. For researchers and drug developers in the field of oncology, understanding the comparative landscape of biomarkers for different nodes of the MAPK pathway is essential. The established clinical utility of biomarkers for MEK and FLT3 inhibitors underscores the importance of a personalized medicine approach. Future development of ERK inhibitors will undoubtedly benefit from the lessons learned from this compound and the broader field of targeted oncology, with a continued focus on refining patient selection through robust biomarker strategies.

References

Independent Validation of CC-90003's Anti-Tumor Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor activity of the covalent ERK1/2 inhibitor CC-90003 with alternative ERK inhibitors, ulixertinib (B1684335) (BVD-523) and ravoxertinib (B612210) (GDC-0994). The information presented is collated from preclinical and clinical studies to support independent validation and inform future research.

Executive Summary

This compound is a potent and irreversible inhibitor of ERK1/2, demonstrating preclinical anti-tumor activity in various cancer models, particularly those with KRAS mutations.[1][2] However, its clinical development was halted due to a lack of objective responses and significant neurotoxicity observed in a Phase Ia clinical trial (NCT02313012).[3] This guide compares the preclinical efficacy and mechanism of action of this compound with two other notable ERK1/2 inhibitors, the reversible inhibitor ulixertinib and the selective inhibitor ravoxertinib, to provide a comprehensive overview for the research community.

Data Presentation: In Vitro Anti-Tumor Activity

The following tables summarize the biochemical and cellular potency of this compound, ulixertinib, and ravoxertinib from available preclinical studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.

Table 1: Biochemical Potency of ERK1/2 Inhibitors

CompoundTargetIC50 (nM)Inhibition TypeReference
This compound ERK1/210-20Covalent (Irreversible)[1]
Ulixertinib (BVD-523) ERK1<0.3 (Kᵢ)Reversible, ATP-competitive[4]
ERK2<0.3[4]
Ravoxertinib (GDC-0994) ERK11.1Selective, ATP-competitive[4]
ERK20.3[4]

Table 2: Cellular Anti-proliferative Activity of ERK1/2 Inhibitors

CompoundCell LineCancer TypeMutationGI50/IC50 (nM)Reference
This compound HCT-116Colorectal CancerKRAS G13DPotent (Specific value not provided in source)[1]
Ulixertinib (BVD-523) SH-SY5YNeuroblastoma-180 (Viability IC50)
HCT-116Colorectal CancerKRAS G13D-
Ravoxertinib (GDC-0994) SH-SY5YNeuroblastoma-467 (Viability IC50)
HCT-116Colorectal CancerKRAS G13D-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the anti-tumor activity of ERK inhibitors.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cell lines of interest are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Cells are treated with a serial dilution of the ERK inhibitor (e.g., this compound, ulixertinib, or ravoxertinib) or vehicle control (e.g., DMSO) for a specified duration (typically 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 (concentration that inhibits cell growth by 50%) or IC50 (concentration that inhibits cell viability by 50%) values are determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Model

This protocol outlines the evaluation of an ERK inhibitor's anti-tumor efficacy in a mouse xenograft model.

  • Cell Implantation: Human cancer cells (e.g., 5 x 10⁶ HCT-116 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control groups.

  • Inhibitor Administration: The ERK inhibitor or vehicle is administered to the mice according to a predetermined dose and schedule (e.g., daily oral gavage).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (Length x Width²)/2 is typically used to calculate tumor volume.

  • Monitoring: The body weight and general health of the mice are monitored throughout the study as an indicator of toxicity.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a specified size. The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group, often expressed as tumor growth inhibition (TGI).

Mandatory Visualization

MAPK/ERK Signaling Pathway and Inhibitor Action

The following diagram illustrates the canonical MAPK/ERK signaling pathway and the points of inhibition for this compound, ulixertinib, and ravoxertinib.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors ERK Inhibitors Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Substrates ERK->Downstream Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression CC90003 This compound (Covalent) CC90003->ERK Ulixertinib Ulixertinib (Reversible) Ulixertinib->ERK Ravoxertinib Ravoxertinib (Selective) Ravoxertinib->ERK

Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of this compound, ulixertinib, and ravoxertinib on ERK1/2.

Experimental Workflow for In Vitro Comparison of ERK Inhibitors

The following diagram outlines a typical workflow for the in vitro evaluation of ERK inhibitors.

in_vitro_workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Data Analysis start Start: Select KRAS-mutant cancer cell lines seed Seed cells in 96-well plates start->seed treat Treat with serial dilutions of This compound, Ulixertinib, Ravoxertinib, and Vehicle Control seed->treat incubate Incubate for 72 hours at 37°C, 5% CO₂ treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay read Measure Absorbance assay->read calculate Calculate % Viability and determine GI50/IC50 read->calculate compare Compare Potency of Inhibitors calculate->compare

Caption: A standard workflow for the in vitro comparison of ERK inhibitors' anti-proliferative activity.

Logical Relationship of Clinical Development Outcomes

The following diagram illustrates the logical flow of the clinical development and outcomes for this compound.

clinical_outcome cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Ia cluster_outcomes Clinical Outcomes cluster_decision Development Decision preclinical_activity This compound demonstrates potent preclinical anti-tumor activity clinical_trial Initiation of Phase Ia Clinical Trial (NCT02313012) in patients with BRAF or RAS-mutant tumors preclinical_activity->clinical_trial no_response Lack of Objective Clinical Responses clinical_trial->no_response toxicity Unacceptable Neurotoxicity clinical_trial->toxicity discontinuation Discontinuation of Clinical Development no_response->discontinuation toxicity->discontinuation

Caption: Logical flow diagram illustrating the clinical development trajectory and discontinuation of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of CC-90003: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of investigational compounds are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of CC-90003, a potent and irreversible inhibitor of ERK1/2. By following these protocols, your laboratory can maintain the highest standards of safety and operational integrity.

Immediate Safety and Handling Protocols

Prior to initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Given its nature as a potent kinase inhibitor, this compound should be treated as a potentially hazardous substance.

Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling this compound. This includes, but is not limited to:

  • A NIOSH-approved respirator

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Ventilation: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.

Spill Management: In the event of a spill, the area should be immediately secured. The spill should be absorbed with an inert, dry material, collected into a designated hazardous waste container, and the affected area decontaminated according to your institution's established protocols.

Quantitative Data Summary for this compound

For quick reference, the following table summarizes key quantitative and logistical data for the handling and disposal of this compound.

ParameterSpecificationSource/Recommendation
Waste Category Hazardous Chemical WasteGeneral laboratory safety guidelines
Molecular Weight 458.44 g/mol [1]
Form Solid[2]
Solubility Soluble in DMSO to >100 mM[2]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[3]
Storage (In Solvent) -80°C for 2 years; -20°C for 1 year[3][4]

Step-by-Step Disposal Procedures

The proper disposal of this compound, like other potent chemical compounds, must follow established hazardous waste protocols. The following steps provide a clear workflow for the safe disposal of this compound waste.

1. Waste Segregation:

  • Solid Waste: Collect all disposable materials that have come into direct contact with this compound, such as pipette tips, contaminated gloves, and weigh boats, in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste: Unused or contaminated solutions of this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Waste Container Labeling: All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration of this compound in solution (if applicable)

  • The solvent composition (if applicable)

  • The date the waste was first added to the container

  • The name and contact information of the responsible researcher or laboratory

3. Waste Storage: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure that the storage area is away from general laboratory traffic and that incompatible waste streams are segregated.

4. Waste Pickup and Disposal: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound waste down the drain or in the regular trash.

Experimental Protocol: Inactivation of this compound (Hypothetical)

While specific inactivation protocols for this compound are not publicly available, a general approach for the chemical degradation of similar potent, irreversible inhibitors could involve treatment with a strong oxidizing agent or hydrolysis under basic conditions. However, it is critical to consult with your institution's EHS office before attempting any chemical inactivation procedure. Any such procedure would need to be rigorously validated to ensure complete degradation of the active compound.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

CC_90003_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., unused solutions) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container segregate Segregate Waste Streams solid_container->segregate liquid_container->segregate storage Store in Designated Satellite Accumulation Area segregate->storage pickup Request EHS Waste Pickup storage->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, you contribute to a culture of safety and responsibility within your research environment, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental well-being.

References

Essential Safety and Operational Guide for Handling CC-90003

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, application, and disposal of the ERK1/2 inhibitor, CC-90003. This document provides immediate, procedural guidance to ensure laboratory safety and operational integrity.

Immediate Safety and Personal Protective Equipment (PPE)

Safe handling of this compound is paramount. The following personal protective equipment is mandatory to minimize exposure and ensure user safety. Adherence to these guidelines is critical when working with this compound in a laboratory setting.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRequired EquipmentSpecifications & Best Practices
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory where this compound is handled.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before use and change them frequently, especially if contaminated.
Body Protection Laboratory coatA standard laboratory coat should be worn, fully buttoned, to protect skin and personal clothing.
Respiratory Protection Not generally requiredUse in a well-ventilated area or under a chemical fume hood. If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary based on a risk assessment.

Operational Plan: Step-by-Step Handling and Procedure

This section outlines the standard operating procedure for the preparation of this compound stock solutions and its application in a common in vitro assay.

Preparation of Stock Solutions

This compound is typically supplied as a solid. To prepare a stock solution for in vitro experiments, follow these steps:

  • Pre-dissolution : Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Solvent Selection : this compound is soluble in Dimethyl Sulfoxide (DMSO).

  • Dissolution : Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve 4.58 mg of this compound in 1 mL of DMSO. Vortex briefly to ensure complete dissolution.

  • Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability.

Experimental Workflow: Cell Proliferation Assay

The following is a detailed methodology for a cell proliferation assay to assess the anti-proliferative effects of this compound.

  • Cell Seeding : Plate cells in a 96-well microplate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment : The following day, treat the cells with serial dilutions of this compound. A typical concentration range might be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Incubation : Incubate the plate for 72 hours under standard cell culture conditions.

  • Viability Assessment : After the incubation period, assess cell viability using a suitable method, such as a resazurin-based assay or a luminescent ATP assay.

  • Data Analysis : Measure the signal (fluorescence or luminescence) using a plate reader. Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Unused Compound : Unused solid this compound and concentrated stock solutions should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

  • Contaminated Materials : All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and culture plates, should be collected in a designated hazardous waste container and disposed of appropriately.

  • Liquid Waste : Cell culture media containing this compound should be collected and treated as chemical waste.

Signaling Pathway and Mechanism of Action

This compound is a potent and selective covalent inhibitor of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). These kinases are critical components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is frequently dysregulated in cancer and other diseases. By irreversibly binding to a cysteine residue in the ATP-binding pocket of ERK1/2, this compound blocks their kinase activity, thereby inhibiting the phosphorylation of downstream substrates and disrupting the signaling cascade that promotes cell proliferation, differentiation, and survival.

MAPK_ERK_Pathway MAPK/ERK Signaling Pathway Inhibition by this compound GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Substrates ERK->Downstream CC90003 This compound CC90003->ERK Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation

Caption: Inhibition of the MAPK/ERK signaling cascade by this compound.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.